molecular formula C8H4BrF B1381416 1-Bromo-2-ethynyl-4-fluorobenzene CAS No. 1693887-36-3

1-Bromo-2-ethynyl-4-fluorobenzene

Cat. No.: B1381416
CAS No.: 1693887-36-3
M. Wt: 199.02 g/mol
InChI Key: AOYQTHKVWSCVIP-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4-fluorobenzene is a useful research compound. Its molecular formula is C8H4BrF and its molecular weight is 199.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethynyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYQTHKVWSCVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-2-ethynyl-4-fluorobenzene CAS number 1693887-36-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-2-ethynyl-4-fluorobenzene (CAS: 1693887-36-3)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a trifunctional aromatic building block with significant potential in medicinal chemistry, agrochemicals, and materials science. Possessing an aryl bromide, a terminal alkyne, and a fluorine substituent, this molecule offers three distinct points for chemical modification, enabling the streamlined construction of complex molecular architectures. We will delve into its physicochemical properties, provide a validated protocol for its regioselective synthesis via a Sonogashira coupling, explore its diverse reactivity, and discuss its applications. This document is intended to serve as a practical resource for scientists leveraging this versatile intermediate in their research and development programs.

Introduction: A Trifunctional Linchpin for Chemical Innovation

This compound (CAS: 1693887-36-3) is a highly functionalized benzene derivative. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • Aryl Bromide: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.

  • Terminal Alkyne: A high-energy functional group indispensable for reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," further Sonogashira couplings, and Cadiot-Chodkiewicz couplings. Its presence is common in bioactive molecules and conjugated materials.

  • Fluorine Atom: A critical substituent in modern drug design. The incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity through specific electronic interactions.

The specific 1,2,4-substitution pattern provides a unique steric and electronic environment that can be exploited for regioselective synthesis, making this compound a valuable intermediate for creating precisely substituted aromatic scaffolds.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Spectroscopic data are predicted based on its structure and serve as a benchmark for characterization.

PropertyValueReference(s)
CAS Number 1693887-36-3[1][2]
Molecular Formula C₈H₄BrF[1][2]
Molecular Weight 199.02 g/mol [2][3]
Appearance Solid, Semi-Solid, or Liquid[1]
Purity Typically ≥95%[1]
Storage Store at 2-8°C under an inert atmosphere[1][2]
InChI Key AOYQTHKVWSCVIP-UHFFFAOYSA-N[1][2]
Canonical SMILES C#CC1=C(C=C(C=C1)F)Br[2]
Predicted ¹H NMR δ ~7.6-7.8 (m, 1H), ~7.3-7.5 (m, 2H), ~3.4 (s, 1H)
Predicted ¹³C NMR δ ~162 (d, J≈250 Hz), ~135 (d, J≈9 Hz), ~133, ~118 (d, J≈22 Hz), ~115 (d, J≈25 Hz), ~114, ~83, ~80
Predicted ¹⁹F NMR δ ~ -110 to -115 ppm
IR Spectroscopy ~3300 cm⁻¹ (alkyne C-H), ~2100 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (C-F stretch)

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely published, indicative of its status as a specialized building block. A robust and logical approach involves a site-selective Sonogashira cross-coupling reaction.

Retrosynthetic Analysis & Strategy

The most direct precursor is a dihalogenated fluorobenzene. The key challenge is achieving regioselective coupling at the C-2 position while leaving the C-1 bromine intact for subsequent transformations. Based on established principles of palladium-catalyzed cross-coupling reactions, the oxidative addition of palladium(0) is generally faster for aryl iodides than aryl bromides. Furthermore, steric hindrance can influence selectivity. Therefore, starting from 1-bromo-4-fluoro-2-iodobenzene provides a reliable pathway for selective coupling at the C-2 position.

The workflow involves coupling this precursor with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.

Synthesis Workflow Precursor 1-Bromo-4-fluoro-2-iodobenzene + TMS-Acetylene Reaction Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Base) Precursor->Reaction Intermediate TMS-protected Intermediate Reaction->Intermediate Deprotection Base-mediated Deprotection (e.g., K₂CO₃/MeOH) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Site-Selective Sonogashira Coupling

This protocol is based on well-established methods for Sonogashira couplings of aryl bromides and iodides.[4][5][6]

Materials:

  • 1-Bromo-4-fluoro-2-iodobenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-4-fluoro-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (or dioxane) to dissolve the solids, followed by the base (TEA or DIPEA, 3.0 equiv). Stir the mixture for 5 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or GC-MS until the starting aryl iodide is consumed (typically 4-8 hours). The causality for this temperature is to provide sufficient activation energy for the catalytic cycle without promoting side reactions or catalyst degradation. The use of a copper(I) co-catalyst is crucial for facilitating the transmetalation step at these moderate temperatures.[7]

  • Workup (Part 1): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection: Redissolve the crude intermediate in a 2:1 mixture of methanol and THF. Add potassium carbonate (2.0 equiv) and stir at room temperature for 1-2 hours until TLC analysis confirms the complete removal of the TMS group.

  • Workup (Part 2): Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield pure this compound.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The success of the synthesis hinges on the palladium- and copper-cocatalyzed Sonogashira reaction. Understanding the mechanism clarifies the role of each component.

Sonogashira Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X Pd_Aryl R-Pd(II)-X-L₂ OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Cu-C≡CR' Pd_Alkyne R-Pd(II)-(C≡CR')-L₂ Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR' CuX Cu(I)X AcidBase Base CuX->AcidBase R'C≡CH Cu_Acetylide Cu(I)-C≡CR' AcidBase->Cu_Acetylide -HX Cu_Acetylide->Transmetal

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity for sequential, selective functionalization.

Reactivity cluster_alkyne Alkyne Reactions cluster_bromide Bromide Reactions Start This compound Sonogashira Sonogashira Coupling (R'-X, Pd/Cu) Start->Sonogashira C-H bond Click CuAAC 'Click' Chemistry (R'-N₃, Cu(I)) Start->Click C-H bond Hydration Alkyne Hydration (Hg(II) or Au(I)) Start->Hydration C≡C bond Suzuki Suzuki Coupling (R'-B(OR)₂, Pd) Start->Suzuki C-Br bond Buchwald Buchwald-Hartwig (R'-NH₂, Pd) Start->Buchwald C-Br bond Stille Stille Coupling (R'-SnR₃, Pd) Start->Stille C-Br bond Product1 Di-alkyne Product Sonogashira->Product1 Product2 Triazole Product Click->Product2 Product3 Biaryl Product Suzuki->Product3

Sources

physicochemical properties of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-ethynyl-4-fluorobenzene

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a halogenated aromatic compound that serves as a highly versatile and strategic building block in organic synthesis and medicinal chemistry. Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a bromine atom, an ethynyl (alkyne) group, and a fluorine atom. This trifecta of functionalities provides orthogonal chemical handles for sequential, site-selective modifications, such as cross-coupling reactions, click chemistry, and further derivatization.

The presence of fluorine is particularly significant in the context of drug discovery. Fluorine substitution can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4] This guide offers a comprehensive overview of the core , provides detailed protocols for its experimental characterization, and discusses its reactivity and applications, grounding all claims in authoritative data.

Molecular Identity and Core Properties

The fundamental identity and key physical constants of this compound are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource(s)
CAS Number 1693887-36-3[5][6]
Molecular Formula C₈H₄BrF[5]
Molecular Weight 199.02 g/mol [5]
Canonical SMILES C#CC1=C(C=C(C=C1)F)BrN/A
InChI Key AOYQTHKVWSCVIP-UHFFFAOYSA-N[5]
Physical Form Solid, Semi-Solid, or Liquid[5]
Purity Typically ≥95%[5]
Storage Conditions Store at 2-8°C under an inert atmosphere[5]

Spectral and Analytical Data

While this guide does not reproduce full spectra, comprehensive analytical data for this compound, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers. Researchers can access these documents to verify the structure and purity of the material.[6] The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive technique for monitoring reactions and confirming the identity of fluorinated compounds.[7]

Reactivity Profile: A Trifunctional Scaffold

The synthetic versatility of this compound is rooted in the differential reactivity of its functional groups.

  • Ethynyl Group: The terminal alkyne is a powerful functional group for forming carbon-carbon and carbon-heteroatom bonds. It is a key substrate for Sonogashira cross-coupling reactions, copper-catalyzed azide-alkyne cycloadditions (click chemistry), and various addition reactions.

  • Aryl Bromide: The carbon-bromine bond serves as a classic handle for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, alkyl, or amino substituents at this position. The reactivity of the aryl bromide is generally lower than that of an equivalent aryl iodide but higher than an aryl chloride.

  • Aryl Fluoride: The carbon-fluorine bond is exceptionally strong and generally unreactive under the conditions used to modify the other two functional groups, providing a stable anchor point. In the context of drug design, the fluorine atom acts as a bioisostere for a hydrogen atom but with significantly different electronic properties. Its high electronegativity can alter the acidity/basicity of nearby groups, influence conformation, and block metabolic oxidation at that position, often enhancing the pharmacokinetic profile of a drug candidate.[1][4]

  • Aromatic Ring: The benzene ring itself is rendered electron-deficient by the two electron-withdrawing halogen substituents (F and Br). This deactivates the ring towards electrophilic aromatic substitution compared to benzene.[8]

This differential reactivity allows for a logical and stepwise synthetic strategy, enabling the construction of complex molecular architectures from a single, versatile starting material.

G cluster_prep Preparation A Excess Solid Compound C Agitate 24-48h at constant T A->C Equilibration B Aqueous Buffer (e.g., PBS pH 7.4) B->C Equilibration D Filter to remove undissolved solid C->D Separation E Quantify concentration (HPLC or LC-MS/MS) D->E Analysis

Diagram 2: Workflow for the Shake-Flask Aqueous Solubility Assay.
Protocol for Determining the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the most direct and widely accepted technique for its determination. [9][10] Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of its concentration in the two phases at equilibrium gives the partition coefficient (P), the logarithm of which is LogP. [9]A positive LogP indicates higher lipophilicity (preference for the organic phase), while a negative value indicates higher hydrophilicity. [9] Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix n-octanol and water (or buffer) for several hours to ensure mutual saturation. Allow the phases to separate completely before use. This prevents volume changes during the experiment.

  • Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a vial, combine a known volume of the octanol stock solution with a known volume of pre-saturated water (or buffer). The starting concentration should be chosen to be within the analytical detection limits in both phases.

  • Equilibration: Seal the vial and agitate it gently (to avoid emulsion formation) at a constant temperature for several hours until partition equilibrium is achieved.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

  • Sampling & Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers by a suitable method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogP = log₁₀(P)

G A 1. Prepare pre-saturated n-octanol and water B 2. Dissolve compound in octanol phase A->B C 3. Mix octanol & aqueous phases and equilibrate B->C D 4. Centrifuge to separate phases C->D E 5. Analyze concentration in BOTH phases D->E F 6. Calculate P and LogP E->F

Diagram 3: Workflow for Shake-Flask LogP Determination.

Safety and Handling

This compound requires careful handling in a laboratory setting. The following information is derived from its GHS classification.

  • GHS Pictogram: GHS07 (Exclamation Mark) [5]* Signal Word: Warning [5]* Hazard Statements:

    • H227: Combustible liquid [5] * H315: Causes skin irritation [5] * H319: Causes serious eye irritation [5] * H335: May cause respiratory irritation [5] Recommended Precautions:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Keep away from heat, sparks, and open flames. [11]* Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant interest due to its unique combination of synthetically useful functional groups and the presence of a fluorine atom, a key element in modern medicinal chemistry. Its physicochemical properties, particularly its reactivity profile, make it an invaluable scaffold for the synthesis of complex molecules and potential drug candidates. A thorough understanding and experimental validation of its core properties, as outlined in this guide, are essential for its effective application in research and development.

References

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • 1-BROMO-4-FLUOROBENZENE. (n.d.). Sdfine. Retrieved from [Link]

  • Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Filler, R. (2011). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. Retrieved from [Link]

  • Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5773. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 1-Bromo-2-ethynyl-4-fluorobenzene

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom, a fluorine atom, and an ethynyl group on a benzene ring—offers three distinct points for further chemical modification. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine and ethynyl moieties are versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a three-step sequence starting from the commercially available 1-bromo-4-fluorobenzene. This strategy is predicated on the selective introduction of the ethynyl group at the C-2 position. A direct ethynylation of 1-bromo-4-fluorobenzene is challenging due to the similar reactivity of the C-H bonds. Therefore, a more controlled approach involving the introduction of a more reactive handle, an iodine atom, is employed.

The chosen synthetic strategy can be summarized as follows:

  • Ortho-Directed Iodination: The first step involves the selective introduction of an iodine atom at the position ortho to the bromine atom of 1-bromo-4-fluorobenzene. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with an iodine source. This step yields the key intermediate, 1-bromo-4-fluoro-2-iodobenzene.

  • Selective Sonogashira Coupling: With two different halogens on the aromatic ring, a selective cross-coupling reaction can be performed. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions like the Sonogashira coupling.[1] This allows for the selective coupling of the C-2 position with a protected alkyne, trimethylsilylacetylene (TMSA), to form ((2-bromo-5-fluorophenyl)ethynyl)trimethylsilane.

  • Deprotection of the Ethynyl Group: The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions, yielding the desired this compound.

This strategic sequence is visualized in the workflow diagram below.

Synthesis_Workflow Overall Synthetic Pathway for this compound Start 1-Bromo-4-fluorobenzene Intermediate1 1-Bromo-4-fluoro-2-iodobenzene Start->Intermediate1 Step 1: Ortho-Iodination Intermediate2 ((2-Bromo-5-fluorophenyl)ethynyl)trimethylsilane Intermediate1->Intermediate2 Step 2: Selective Sonogashira Coupling Product This compound Intermediate2->Product Step 3: TMS Deprotection

Caption: Overall synthetic workflow.

Core Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-fluoro-2-iodobenzene via Ortho-Directed Iodination

The introduction of an iodine atom at the C-2 position is achieved through a directed ortho-metalation (DoM) strategy. The bromine atom on the starting material, 1-bromo-4-fluorobenzene, directs the deprotonation to the adjacent ortho position by a strong lithium amide base like lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with molecular iodine to afford the desired product.

Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of LDA: n-Butyllithium (1.1 equivalents, typically a 2.5 M solution in hexanes) is added dropwise to the stirred solution of diisopropylamine at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of LDA.

  • Ortho-Litiation: A solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature.

  • Iodination: A solution of iodine (1.2 equivalents) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce excess iodine. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-fluoro-2-iodobenzene as a solid.

Characterization of 1-Bromo-4-fluoro-2-iodobenzene:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Weight: 300.89 g/mol .[2]

  • Purity: >97% (as determined by GC).

Step 2: Selective Sonogashira Coupling of 1-Bromo-4-fluoro-2-iodobenzene with Trimethylsilylacetylene

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] In this step, the greater reactivity of the C-I bond over the C-Br bond allows for the selective coupling at the C-2 position.

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuI Cu(I)I Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Alkyne->Cu_Acetylide + CuI, Base Base Base

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask are added 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents), and copper(I) iodide (CuI, 0.06 equivalents). The flask is evacuated and backfilled with nitrogen three times.

  • Addition of Reagents: Anhydrous triethylamine (Et₃N, 20 mL) and anhydrous tetrahydrofuran (THF, 20 mL) are added via syringe. The mixture is stirred to dissolve the solids. Trimethylsilylacetylene (1.2 equivalents) is then added dropwise via syringe.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and brine (30 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product, ((2-bromo-5-fluorophenyl)ethynyl)trimethylsilane, is purified by column chromatography on silica gel (eluting with hexanes).

Step 3: Deprotection of ((2-Bromo-5-fluorophenyl)ethynyl)trimethylsilane

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is readily accomplished using a mild base such as potassium carbonate in methanol.[4]

Protocol:

  • Reaction Setup: The TMS-protected alkyne (1.0 equivalent) is dissolved in methanol (50 mL) in a round-bottom flask.

  • Deprotection: Anhydrous potassium carbonate (K₂CO₃, 0.2 equivalents) is added to the solution. The mixture is stirred at room temperature for 2-4 hours.[4] The reaction is monitored by TLC until the starting material is fully consumed.

  • Work-up: The methanol is removed under reduced pressure. The residue is diluted with diethyl ether (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).[4]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.[4]

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1 1-Bromo-4-fluorobenzeneLDA, I₂1-Bromo-4-fluoro-2-iodobenzene70-85%
2 1-Bromo-4-fluoro-2-iodobenzeneTMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N((2-Bromo-5-fluorophenyl)ethynyl)trimethylsilane80-95%
3 ((2-Bromo-5-fluorophenyl)ethynyl)trimethylsilaneK₂CO₃, MethanolThis compound>90%

Characterization of this compound

  • Appearance: Solid, semi-solid, or liquid.[5]

  • Molecular Formula: C₈H₄BrF

  • Molecular Weight: 199.02 g/mol [6]

  • Purity: >95%[5]

  • Storage: Store under an inert atmosphere at 2-8 °C.[5]

  • Spectroscopic Data (Expected):

    • ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons and a characteristic singlet for the acetylenic proton (around δ 3.0-3.5 ppm).

    • ¹³C NMR (CDCl₃): Signals for the aromatic carbons, with characteristic shifts for the carbons of the ethynyl group (around δ 80-90 ppm). The carbon-fluorine couplings would also be observable.

    • ¹⁹F NMR (CDCl₃): A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.

Safety and Handling Considerations

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

  • Halogenated Compounds: The starting materials, intermediates, and final product are halogenated organic compounds and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: THF and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The three-step synthesis outlined in this guide provides a robust and efficient pathway to this compound. The strategic use of directed ortho-metalation followed by a selective Sonogashira coupling and a mild deprotection protocol ensures high yields and purity of the final product. This technical guide serves as a valuable resource for researchers and scientists in drug development and materials science, enabling the synthesis of this key building block for the creation of novel and complex molecules.

References

  • Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SyntheticPage 100. [Link]

  • Supporting Information for an article. The Royal Society of Chemistry.
  • SpectraBase. (n.d.). 1-bromo-4-[2-(4-fluorophenyl)ethynyl]benzene.
  • Vedantu. (n.d.).
  • PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes.
  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Sigma-Aldrich. (n.d.). This compound | 1693887-36-3.
  • SpectraBase. (n.d.). 1-BROMO-2-FLUORO-(E)-NON-2-ENE - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Snieckus, V. (n.d.). Directed (ortho)
  • Reddit. (2023, November 19). Deprotection mechanism. r/chemistry.
  • MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
  • BLD Pharm. (n.d.). 1693887-36-3|this compound.
  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0.
  • BLD Pharm. (n.d.). 1191063-07-6|1-Bromo-4-ethynyl-2-fluorobenzene.
  • Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method? r/chemistry.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene.
  • PubChem. (n.d.). 1-Bromo-4-iodobenzene.
  • ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ORBi. (n.d.). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis.
  • PubChem. (n.d.). 1-Bromo-4-fluorobenzene.
  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%.
  • Yogi Enterprise. (n.d.). 1-Bromo-4-Fluorobenzene Manufacturer / Supplier in India.
  • Sigma-Aldrich. (n.d.). This compound | 1693887-36-3.

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A Guide to the Predicted Spectral Characteristics of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of 1-Bromo-2-ethynyl-4-fluorobenzene (CAS No. 1693887-36-3), a halogenated arylacetylene of interest in organic synthesis and materials science. Due to a lack of publicly available experimental data, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable reference for researchers in the identification and characterization of this molecule, providing a robust framework for spectral interpretation.

Introduction and Molecular Structure

This compound is a disubstituted phenylacetylene featuring a bromine atom ortho to the ethynyl group and a fluorine atom in the para position. This specific substitution pattern governs the electronic and steric environment of the molecule, which in turn dictates its unique spectral fingerprint. Understanding these spectral properties is paramount for confirming its identity, assessing purity, and elucidating its role in chemical transformations.

The precise arrangement of substituents is critical, as isomers such as 4-bromo-2-ethynyl-1-fluorobenzene will exhibit distinct spectral features. This guide focuses exclusively on the 1-bromo-2-ethynyl-4-fluoro isomer.

Molecular Structure and Numbering

Fragmentation_Pathway M [C₈H₄BrF]⁺˙ m/z 198/200 M_minus_Br [C₈H₄F]⁺ m/z 119 M->M_minus_Br - •Br M_minus_HCCH [C₆H₃BrF]⁺˙ m/z 172/174 M->M_minus_HCCH - C₂H₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted MS Data Summary
m/z (for ⁷⁹Br/⁸¹Br)Predicted IdentityRelative Intensity
198 / 200[M]⁺˙ (Molecular Ion)High
172 / 174[M - C₂H₂]⁺˙Medium
119[M - Br]⁺High
99[C₈H₃]⁺ (from [M-Br-HF]⁺)Medium
Standard Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or GC-MS (if sufficiently volatile and thermally stable).

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 200-250 °C.

  • Analysis: Analyze the mass-to-charge ratios of the resulting ions and their relative abundances. Pay close attention to isotopic patterns.

Conclusion

This guide presents a comprehensive, albeit predictive, spectral analysis of this compound. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of chemical spectroscopy and provide a solid foundation for any researcher working with this compound. The provided methodologies represent standard, validated approaches for acquiring high-quality spectral data. As experimental data becomes publicly available, this guide can serve as a benchmark for comparison and validation.

References

  • **[1] PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • **[2] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • **[3] Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer.

  • **[4] Field, L. D., Li, H. L., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons.

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The Solubility Profile of 1-Bromo-2-ethynyl-4-fluorobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-ethynyl-4-fluorobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides a detailed experimental protocol for its determination, and offers insights based on the analysis of its structural analogues.

Introduction: Understanding the Molecule

This compound is a halogenated aromatic compound with the chemical formula C₈H₄BrF and a molecular weight of approximately 199.02 g/mol [1]. Its structure, featuring a benzene ring substituted with a bromine atom, an ethynyl group, and a fluorine atom, dictates its physicochemical properties and, consequently, its solubility. The presence of the polarizable bromine and electronegative fluorine atoms, combined with the nonpolar ethynyl and phenyl groups, results in a molecule with moderate polarity. This structural composition is central to predicting its behavior in various organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[2][3]. For this compound, the primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces and dipole-dipole interactions).

The energy required to overcome the intermolecular forces within the crystalline lattice of this compound and the forces between solvent molecules must be compensated by the energy released upon the formation of new solute-solvent interactions. Given its structure, it is anticipated to be sparingly soluble in water due to its inability to form strong hydrogen bonds[4][5][6][7]. Conversely, it is expected to exhibit good solubility in a range of organic solvents.

The following diagram illustrates the key factors influencing the dissolution process:

G cluster_solute Solute (this compound) cluster_solvent Organic Solvent cluster_solution Solution Solute_Interactions Solute-Solute Interactions (Lattice Energy) Solute_Solvent_Interactions Solute-Solvent Interactions (Solvation Energy) Solute_Interactions->Solute_Solvent_Interactions Energy Input (Overcoming Lattice Energy) Solvent_Interactions Solvent-Solvent Interactions Solvent_Interactions->Solute_Solvent_Interactions Energy Input (Creating Cavity in Solvent) caption Thermodynamic Cycle of Dissolution

Caption: Thermodynamic cycle of the dissolution process.

Predicted Solubility Profile

Analogue CompoundRelevant PropertiesPredicted Influence on Solubility
1-Bromo-4-fluorobenzene Insoluble in water[8][9].The shared bromofluorophenyl core suggests poor aqueous solubility.
1-Ethynyl-4-fluorobenzene A solid with a low melting point (26-27 °C), soluble in organic solvents[10].The ethynyl group contributes to solubility in non-polar to moderately polar organic solvents.
4-Bromophenylacetylene Soluble in chloroform, diethyl ether, and ethanol[11].The bromo- and ethynyl- substitutions suggest solubility in a range of common organic solvents.
Haloalkanes/Haloarenes (General) Generally soluble in organic solvents like ethers and benzene[4][5][12].Reinforces the expectation of good solubility in common organic laboratory solvents.

Based on this analysis, this compound is expected to be soluble in a variety of organic solvents, including but not limited to:

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl acetate

  • Alcohols: Ethanol, Methanol (though potentially to a lesser extent due to the increasing polarity of the solvent)

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is designed to be self-validating by ensuring the measurement of a saturated solution at equilibrium.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the step-by-step process for the experimental determination of solubility.

G A 1. Preparation of Solvent Systems B 2. Addition of Excess Solute A->B C 3. Equilibration at Constant Temperature B->C D 4. Phase Separation (Centrifugation) C->D E 5. Aliquot Sampling and Filtration D->E F 6. Serial Dilution E->F G 7. HPLC Analysis F->G H 8. Quantification using Calibration Curve G->H caption Workflow for Experimental Solubility Determination

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a highly soluble solvent (e.g., acetonitrile). From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.

  • Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested.

  • Addition of Excess Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be visibly present at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted samples and the standard solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. The related compound, 1-bromo-4-fluorobenzene, is a flammable liquid[9][13][14]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)[13][14][15][16].

Conclusion

While quantitative solubility data for this compound is not yet established in the public domain, a strong theoretical and comparative analysis suggests good solubility in a range of common organic solvents. This technical guide provides researchers with the foundational knowledge and a detailed, robust experimental protocol to accurately determine the solubility of this compound. The provided methodology ensures scientific integrity through a self-validating process, empowering researchers to generate reliable data for applications in drug discovery, organic synthesis, and materials science.

References

  • Unknown author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown author. (n.e.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • Unknown author. (2023, August 31). Solubility of Organic Compounds.
  • Unknown author. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.
  • NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals.
  • LookChem. (n.d.). 1-BROMO-3-ETHYNYL-4-FLUORO-BENZENE Safety Data Sheets(SDS).
  • CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene.
  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
  • Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.
  • Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: 1-Bromo-4-fluorobutane.
  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes.
  • Various authors. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Quora.
  • Khan Academy. (n.d.). Physical properties of haloalkanes (video).
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-4-fluorobenzene 99%.
  • Science by iPrep. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. YouTube.
  • ChemicalBook. (2025, July 14). 4-Bromophenylacetylene.
  • Doubtnut. (2023, July 24). Haloalkanes dissolve easily in organic solvents, why? | CLASS 12. YouTube.

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A Technical Guide to the Reactivity of the Ethynyl Group in 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the ethynyl group in 1-Bromo-2-ethynyl-4-fluorobenzene, a versatile building block in modern organic synthesis. The strategic positioning of the bromo, ethynyl, and fluoro substituents on the benzene ring imparts a unique electronic and steric profile, enabling a diverse range of chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the key reactions involving this substrate, including Sonogashira coupling, Suzuki-Miyaura coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). The guide delves into the mechanistic underpinnings of these reactions, provides field-proven insights into experimental design, and offers detailed, actionable protocols.

Introduction: Structural Features and Electronic Profile

This compound (also known as 5-Bromo-2-fluorophenylacetylene) is a polyfunctionalized aromatic compound with the CAS number 657427-46-8. Its synthetic utility stems from the orthogonal reactivity of its functional groups: the aryl bromide, the terminal alkyne, and the fluorine substituent.

  • Aryl Bromide: The carbon-bromine bond is a primary site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ethynyl group and the fluorine atom influences the reactivity of this bond.

  • Ethynyl Group: The terminal alkyne is a versatile functional handle for a variety of transformations, including carbon-carbon bond formation and cycloaddition reactions. Its acidity and nucleophilicity are modulated by the electronic effects of the aryl ring.

  • Fluorine Substituent: The fluorine atom, positioned ortho to the ethynyl group, exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). This influences the reactivity of both the aryl bromide and the ethynyl group, and can impart desirable pharmacokinetic properties in medicinal chemistry applications[1].

The interplay of these electronic effects makes this compound a valuable substrate for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: Alkynylation of the Aryl Bromide

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. While the title compound itself contains a terminal alkyne, the aryl bromide can readily participate in Sonogashira coupling with another terminal alkyne, leading to the synthesis of unsymmetrical di-aryl acetylenes.

Causality Behind Experimental Choices:

  • Catalyst System: A typical Sonogashira catalyst system consists of a palladium(0) source and a copper(I) co-catalyst. For an electron-deficient aryl bromide like this compound, a robust catalyst system is required. Palladium complexes with bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective in promoting the oxidative addition step. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the terminal alkyne.

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX byproduct and to facilitate the formation of the copper acetylide intermediate.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure the solubility of the reactants and catalysts.

Experimental Protocol: Representative Sonogashira Coupling

  • Objective: To synthesize a diarylacetylene derivative from this compound and a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • PdCl₂(PPh₃)₂ (Palladium catalyst)

    • Copper(I) iodide (CuI) (Co-catalyst)

    • Triethylamine (TEA) (Base)

    • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Add anhydrous THF, followed by TEA.

    • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

    • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation (Cu-C≡CR') Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)-C≡CR'(L2)->Ar-C≡CR' H-C≡CR' H-C≡CR' Cu-C≡CR' Cu-C≡CR' H-C≡CR'->Cu-C≡CR' Base, Cu(I)

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by reacting an aryl halide with an organoboron compound. This compound can be effectively coupled with a variety of boronic acids or their esters to generate complex biaryl and vinyl-aryl structures.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For sterically hindered and electronically deactivated aryl bromides, highly active catalyst systems are often necessary. Palladium catalysts paired with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos have shown excellent efficacy.[2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A variety of bases can be used, with the choice often depending on the specific substrates and catalyst system. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base is crucial for the transmetalation step.

  • Solvent System: Suzuki couplings are often performed in a two-phase system, such as toluene/water or dioxane/water, which helps to dissolve both the organic and inorganic reagents. Polar aprotic solvents like DMF can also be used.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Objective: To synthesize a biaryl derivative from this compound and an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Pd(PPh₃)₄ or another suitable palladium catalyst/ligand system

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (Solvent system)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

    • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[3]

DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Ethynyl Group: The Gateway to Heterocycles and Triazoles

The terminal ethynyl group in this compound is a highly versatile functional group, participating in a range of addition and cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound can readily react with a wide variety of organic azides.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[][5] The use of a ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) oxidation state and accelerate the reaction.[6]

  • Solvent: CuAAC reactions are known for their compatibility with a wide range of solvents, including polar protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO and DMF. A common solvent system is a mixture of t-butanol and water.

  • Regioselectivity: The copper-catalyzed reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer exclusively.[7]

Experimental Protocol: Representative CuAAC Reaction

  • Objective: To synthesize a 1,2,3-triazole derivative from this compound and an organic azide.

  • Materials:

    • This compound

    • Organic azide (e.g., Benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol and Water (Solvent system)

  • Procedure:

    • In a vial, dissolve this compound (1.0 equiv.) and the organic azide (1.05 equiv.) in a 1:1 mixture of t-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equiv.) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv.) in water.

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by recrystallization or column chromatography if necessary.[8]

DOT Diagram: CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Alkyne_Azide Dissolve Alkyne and Azide in t-BuOH/H2O Mixing Combine Solutions and Stir at Room Temperature Alkyne_Azide->Mixing Ascorbate_Sol Prepare Aqueous Sodium Ascorbate Solution Ascorbate_Sol->Mixing Copper_Sol Prepare Aqueous CuSO4 Solution Copper_Sol->Mixing Extraction Dilute with Water and Extract Mixing->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Synthesis of Heterocycles

The ethynyl group, in conjunction with the ortho-bromo substituent, provides a scaffold for the synthesis of various fused heterocyclic systems. For instance, after a Sonogashira coupling to introduce a suitable substituent, intramolecular cyclization can lead to the formation of benzofurans, indoles, or other related heterocycles.

Example: Synthesis of Substituted Benzofurans

A plausible synthetic route to a substituted benzofuran would involve a Sonogashira coupling of this compound with a terminal alkyne bearing a hydroxyl group in the appropriate position, followed by an intramolecular cyclization. Alternatively, the ethynyl group can be hydrated to a ketone, which can then undergo cyclization.

Orthogonal Reactivity and Strategic Synthesis

A key feature of this compound is the potential for orthogonal reactivity, allowing for the stepwise functionalization of the molecule. For example, one could first perform a CuAAC reaction on the ethynyl group, and then subject the resulting triazole to a Suzuki or Sonogashira coupling at the aryl bromide position. This selective, stepwise approach enables the synthesis of highly complex and diverse molecular structures from a single starting material.

Quantitative Data Summary

While specific yield data for this compound is not extensively reported in the literature, the following table provides representative yields for analogous reactions on similar substrates. These values should be considered as a general guide, and optimization is likely necessary for the specific target molecule.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Representative Yield (%)
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT85-95
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9080-95
CuAAC Benzyl azideCuSO₄ / Na Ascorbate-t-BuOH/H₂ORT>90

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its ethynyl and bromo functionalities, modulated by the electronic influence of the fluorine substituent, allows for a wide array of transformations. This guide has provided a comprehensive overview of the key reactions involving this substrate, including detailed protocols and mechanistic insights for Sonogashira coupling, Suzuki-Miyaura coupling, and copper-catalyzed azide-alkyne cycloaddition. The potential for orthogonal, stepwise functionalization further enhances the synthetic utility of this compound, making it a powerful tool for the construction of complex molecules in drug discovery and materials science.

References

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16194–16195. [Link]

  • Darses, S., & Genet, J.-P. (2008). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Singh, F. V., & Wirth, T. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(17), 3966. [Link]

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  • Díaz-García, D., Barluenga, J., & Vicente, R. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1956–1968. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2018). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 8(9), 356. [Link]

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  • Buchwald, S. L., & Mauger, C. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9490–9500. [Link]

  • Das, A., & Kice, T. A. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 144(1), 103–108. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Vertex AI Search. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.
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  • Rahman, N. A., & Ramli, R. M. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. Malaysian Journal of Analytical Sciences, 22(5), 841-849. [Link]

  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Link]

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  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. [Link]

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stability and storage of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-2-ethynyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the synergistic effects of its bromo, ethynyl, and fluoro substituents. The successful application of this reagent in complex synthetic pathways is contingent upon maintaining its chemical integrity. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, synthesizing data from safety data sheets, analogous compound behavior, and fundamental chemical principles. We will delve into the intrinsic reactivity of its functional groups, potential degradation pathways, and provide actionable protocols for its handling and long-term storage to ensure its viability in research and development.

Chemical Profile and Intrinsic Reactivity

This compound possesses a unique combination of functional groups that dictate its reactivity and, consequently, its stability. Understanding the interplay of the aromatic ring, the terminal alkyne, and the halogen substituents is paramount for its effective use.

  • The Phenylacetylene Core: The ethynyl group attached to the benzene ring is the most reactive site for many chemical transformations. Terminal alkynes are known to be sensitive to various conditions and can undergo a range of reactions, including dimerization, polymerization, and addition reactions.[1][2][3] The acidity of the acetylenic proton also makes it susceptible to deprotonation by strong bases.

  • Halogen Substituents: The bromo and fluoro groups on the aromatic ring are generally stable.[4][5] However, they influence the electron density of the aromatic system and the ethynyl group, thereby modulating its reactivity. The bromine atom, in particular, can participate in cross-coupling reactions, a common application for this class of compounds.[6]

The combination of these functionalities suggests that while the compound is reasonably stable for general laboratory use, its long-term stability can be compromised by factors such as temperature, light, oxygen, and incompatible chemical agents.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can adversely affect the stability of this compound. A proactive approach to mitigating these factors is crucial for preserving the compound's purity and reactivity.

Temperature
Light

Similar to temperature, light, particularly UV radiation, can promote the formation of radical species, leading to polymerization or other degradation pathways. The light sensitivity of 1-Bromo-2-ethynylbenzene is a key piece of information that should be extended to its fluorinated analogue.[7]

Air (Oxygen)

Terminal alkynes can be susceptible to oxidative degradation in the presence of air, which can lead to the formation of various byproducts. While specific studies on this compound are lacking, the general reactivity of alkynes warrants protection from atmospheric oxygen, especially for long-term storage.

Incompatible Materials

The reactivity of the ethynyl and bromo functionalities dictates the materials that should be avoided.

  • Strong Oxidizing Agents: These can react aggressively with the alkyne group.

  • Strong Bases: Strong bases can deprotonate the terminal alkyne, forming an acetylide. While this is a useful reaction in synthesis, unintentional deprotonation can lead to unwanted side reactions or decomposition.[5]

  • Strong Acids: Strong acids can potentially catalyze the hydration or other addition reactions of the alkyne.[5]

  • Metals: Certain metals can catalyze the polymerization or coupling of terminal alkynes.

The logical relationship for minimizing degradation can be visualized as follows:

cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways cluster_compound This compound Temp Elevated Temperature Polymerization Polymerization Temp->Polymerization Light UV Light Exposure Light->Polymerization Air Oxygen (Air) Oxidation Oxidation Air->Oxidation Incompatibles Incompatible Materials SideReactions Unwanted Side Reactions Incompatibles->SideReactions Compound C₈H₄BrF Polymerization->Compound degrades Oxidation->Compound degrades SideReactions->Compound degrades

Caption: Factors leading to the degradation of this compound.

Recommended Storage Protocols

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)To minimize the rate of potential thermal degradation and polymerization.[4]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation of the terminal alkyne.
Light Amber vial or in the darkTo protect against light-induced decomposition.[7]
Container Tightly sealed glass containerTo prevent exposure to air and moisture.[8][9]
Location Cool, dry, well-ventilated areaTo ensure a stable storage environment and for general laboratory safety.[8][9]

Experimental Workflow for Handling and Use

Adherence to a strict handling protocol is essential to prevent contamination and degradation of this compound during experimental use.

Start Start: Retrieve from Storage Equilibrate Allow container to equilibrate to room temperature Start->Equilibrate InertAtmosphere Flush with inert gas (Ar or N₂) Equilibrate->InertAtmosphere Dispense Dispense required amount using a clean, dry syringe or spatula InertAtmosphere->Dispense Reseal Immediately reseal the container under inert atmosphere Dispense->Reseal End Proceed with reaction Dispense->End Return Return to refrigerated storage Reseal->Return

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the compound from storage, ensure that all glassware is clean and dry. Prepare a source of inert gas (argon or nitrogen).

  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the container.

  • Inert Atmosphere: Once at room temperature, briefly open the container under a positive pressure of inert gas to prevent the ingress of air.

  • Dispensing: Quickly dispense the required amount of the compound into the reaction vessel.

  • Resealing: Immediately and securely reseal the original container, ensuring the cap is tight. If the container has a septum, it is good practice to wrap it with paraffin film.

  • Storage: Promptly return the container to the recommended refrigerated storage conditions.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure, making it susceptible to degradation by heat, light, and atmospheric oxygen. By understanding these liabilities and implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of this important synthetic building block. A proactive and meticulous approach to the stewardship of this reagent will undoubtedly contribute to the success of the research and development endeavors in which it is employed.

References

  • Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

  • Restek. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.19: 10-5 Reactions of Alkynes- Addition of HX and X₂. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013, October 17). 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:1693887-36-3. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Fluorinated Arylalkynes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This application note focuses on a particularly valuable, yet challenging substrate: 1-Bromo-2-ethynyl-4-fluorobenzene. This molecule is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, the ethynyl group offers a versatile handle for further transformations such as click chemistry or Sonogashira couplings, and the bromine atom serves as the reactive site for the Suzuki-Miyaura reaction.

Successfully coupling this substrate allows for the construction of complex, highly functionalized aromatic systems. However, the interplay of the electron-withdrawing fluorine and the sp-hybridized ethynyl group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3] The electronic properties of the aryl bromide play a crucial role here; electron-withdrawing groups can facilitate this step.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Ar-Br ArBr This compound (Ar-Br) OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L₂(R) PdII_complex->PdII_R_complex [R-B(OH)₃]⁻ Boronic R-B(OH)₂ + Base Transmetalation Transmetalation PdII_R_complex->Pd0 Ar-R Product Ar-R (Coupled Product) PdII_R_complex->Product RedElim Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst system (palladium source and ligand), base, and solvent.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that require in-situ reduction or ligand association to form the active catalyst.[1]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos)For simple couplings, PPh₃ is often sufficient. For more challenging or sterically hindered substrates, electron-rich and bulky phosphine ligands like P(t-Bu)₃ or Buchwald's biarylphosphines can accelerate oxidative addition and reductive elimination.[1][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for activating the boronic acid.[8] K₂CO₃ and Na₂CO₃ are common and effective choices. K₃PO₄ is a stronger base that can be beneficial for less reactive systems. Cs₂CO₃ is highly effective but more expensive. An aqueous solution of the base is often used.[1]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂OA mixture of an organic solvent and water is typical.[1] Toluene and dioxane are common choices for their ability to dissolve the organic reagents and their higher boiling points, allowing for elevated reaction temperatures. The presence of water is often necessary to dissolve the inorganic base and facilitate transmetalation.[1]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are the most common coupling partners.[5] Pinacol esters can offer enhanced stability and are useful for substrates that are prone to protodeboronation.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental_Workflow Start Start: Assemble Reagents Setup Reaction Setup: This compound (1.0 eq) Arylboronic acid (1.2 eq) Base (2.0 eq) Solvent Start->Setup Degas Degassing: Bubble Argon or N₂ through the mixture (15-20 min) Setup->Degas Catalyst Add Catalyst System: Pd source (e.g., Pd(PPh₃)₄, 2-5 mol%) Ligand (if needed) Degas->Catalyst Heat Reaction: Heat to 80-100 °C with stirring Monitor by TLC or LC-MS Catalyst->Heat Workup Aqueous Workup: Cool to RT, dilute with organic solvent Wash with H₂O and brine Heat->Workup Purify Purification: Dry organic layer (e.g., Na₂SO₄) Concentrate in vacuo Purify by column chromatography Workup->Purify End End: Characterize Product Purify->End

Figure 2: General experimental workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized Water

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to remove all oxygen. Use fresh, high-purity palladium source and ligands.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
Low reaction temperatureIncrease the reaction temperature, potentially switching to a higher-boiling solvent like dioxane or xylene.
Homocoupling of Boronic Acid Presence of oxygenRigorous degassing is crucial. The presence of Pd(II) species at the start can also promote homocoupling.[1]
Protodeboronation of Boronic Acid Unstable boronic acidUse the corresponding boronic acid pinacol ester. Minimize reaction time and temperature if possible.
Decomposition of Starting Material The ethynyl group may be sensitive to certain conditions.While generally robust, consider if the base or temperature is too harsh. A milder base or lower temperature might be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable fluorinated arylalkyne derivatives. Success relies on the careful control of reaction parameters, particularly the choice of catalyst system and base, and the rigorous exclusion of oxygen. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively utilize this important transformation in the development of novel pharmaceuticals and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]

  • ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Method for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction. [YouTube video]. [Link]

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Application Notes and Protocols: The Heck Reaction of 1-Bromo-2-ethynyl-4-fluorobenzene with Alkenes for the Synthesis of Novel Enynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction and Enynes in Modern Chemistry

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Discovered independently by T. Mizoroki and R. F. Heck, this reaction facilitates the coupling of unsaturated halides with alkenes, yielding substituted alkenes.[2] Its significance in academia and industry, particularly in the synthesis of complex molecules for pharmaceuticals and materials science, was recognized with the 2010 Nobel Prize in Chemistry.[2] This guide focuses on a specialized application of the Heck reaction: the coupling of 1-Bromo-2-ethynyl-4-fluorobenzene with various alkenes. The resulting 1,3-enyne motif is a valuable structural unit found in a range of biologically active natural products and synthetic drugs, making its efficient synthesis a topic of considerable interest for researchers in drug discovery.[3]

The choice of this compound as the aryl halide substrate introduces unique electronic and steric features. The presence of a fluorine atom and an ethynyl group on the benzene ring influences the reactivity of the C-Br bond and the subsequent steps in the catalytic cycle. This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical considerations for successfully employing this substrate in Heck coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] A deep understanding of this cycle is paramount for optimizing reaction conditions and troubleshooting.

  • Catalyst Activation: Many Heck reactions utilize a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[5] This reduction can be facilitated by phosphine ligands or other components of the reaction mixture. The active catalyst is typically a 14-electron Pd(0) complex.[1]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to the Pd(0) complex.[2][5] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The rate of this step generally follows the trend I > Br > Cl for the halide.[4]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[4] This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][4] The regioselectivity of this insertion is influenced by both steric and electronic factors. For electron-deficient alkenes, the aryl group typically adds to the β-carbon.[4]

  • β-Hydride Elimination: A crucial step for the formation of the desired alkene product is the syn-β-hydride elimination.[2][4] A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) species. This step is stereospecific and generally favors the formation of the more thermodynamically stable trans (E)-alkene.[4]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the hydrido-palladium(II) complex, a process facilitated by a base (e.g., triethylamine, potassium carbonate).[1][4] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)-Br(L2)(Alkene)] Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd(II) R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene_Complex->Sigma_Alkyl_Pd(II) Migratory Insertion Hydrido_Pd(II) H-Pd(II)-Br(L2) Sigma_Alkyl_Pd(II)->Hydrido_Pd(II) β-Hydride Elimination Product Substituted Alkene Sigma_Alkyl_Pd(II)->Product Hydrido_Pd(II)->Pd(0)L2 Reductive Elimination (+ Base, - H-Base-Br)

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Heck reaction of this compound with both electron-deficient and unactivated alkenes. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Reaction with an Electron-Deficient Alkene (e.g., Ethyl Acrylate)

Electron-deficient alkenes, such as acrylates, are generally excellent substrates for the Heck reaction, often providing high yields of the β-substituted product.[6]

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl bromide).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 eq), ethyl acrylate (1.2 eq), and triethylamine (1.5 eq) to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and effective Pd(II) precatalyst.[5] Triphenylphosphine is a widely used ligand that stabilizes the Pd(0) species and modulates its reactivity.[4][7]

  • Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction, which is essential for catalyst regeneration.[1]

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and catalyst components.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion.[8]

Protocol 2: Reaction with an Unactivated Alkene (e.g., 1-Octene)

Unactivated alkenes can be more challenging substrates for the Heck reaction, and may require different ligands or reaction conditions to achieve good yields and regioselectivity.

Materials:

  • This compound

  • 1-Octene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylacetamide (DMAc)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Inert gas supply

Procedure:

  • In a dry Schlenk flask, combine Pd(OAc)₂ (2 mol%) and Tri(o-tolyl)phosphine (4 mol%).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous DMAc.

  • Add this compound (1.0 eq), 1-octene (1.5 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C. Monitor the reaction by GC-MS.

  • After completion, cool the reaction and work up as described in Protocol 1.

  • Purify the product by column chromatography.

Rationale for Experimental Choices:

  • Ligand: Tri(o-tolyl)phosphine is a more sterically bulky and electron-rich phosphine ligand compared to triphenylphosphine. This can sometimes improve the rate of oxidative addition and influence regioselectivity. The choice of ligand can have a significant effect on catalytic activity.[9]

  • Base: Potassium carbonate is a stronger inorganic base that can be effective in these couplings.[10]

  • Solvent and Temperature: DMAc is a high-boiling polar aprotic solvent suitable for reactions requiring higher temperatures.[10]

Data Presentation

Alkene Substrate Catalyst System Base Solvent Temp (°C) Typical Yield Product (Major Isomer)
Ethyl AcrylatePd(OAc)₂ / PPh₃Et₃NDMF80-100High(E)-ethyl 3-(2-ethynyl-4-fluorophenyl)acrylate
1-OctenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMAc120-140Moderate to High(E)-1-(2-ethynyl-4-fluorophenyl)oct-1-ene

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Flask_Prep Dry Schlenk Flask Inert_Atmosphere Evacuate & Backfill with N2/Ar Flask_Prep->Inert_Atmosphere Add_Catalyst Add Pd(OAc)2 and Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Add_Reagents Add Aryl Bromide, Alkene, and Base Add_Solvent->Add_Reagents Heat Heat to Reaction Temperature Add_Reagents->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extraction Dilute and Perform Aqueous Extraction Cool->Extraction Dry_Concentrate Dry Organic Layer and Concentrate Extraction->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: General workflow for the Heck reaction.

Trustworthiness and Self-Validation: Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents and solvents are anhydrous.

  • Formation of Side Products: The formation of symmetrical biaryl compounds (homocoupling) can sometimes be observed. Adjusting the ligand-to-palladium ratio may mitigate this.

  • Regioselectivity Issues: With unsymmetrical alkenes, a mixture of regioisomers may be obtained.[11] The choice of ligand and reaction conditions can significantly influence the regioselectivity.

  • Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. Employing more robust ligands or phosphine-free catalyst systems can be explored.[12]

Conclusion

The Heck reaction of this compound with alkenes provides a powerful and direct route to functionalized enynes. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse range of these valuable compounds. The protocols and insights provided herein serve as a robust foundation for further exploration and application in the fields of medicinal chemistry and materials science.

References

  • Dougan, D. (2018). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. Molecular Complexity through Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Infinita Biotech. (n.d.). Pharmaceutical Enzymes In Drug Development. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Retrieved from [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of naturally occurring 1,3-enynes and synthetic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Application of Enzymes in Drug Manufacturing. Retrieved from [Link]

  • Figshare. (2024). Palladium-Catalyzed Fluorinated Olefination of Aromatics - Organic Letters. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Enzyme Technology for Drug Discovery. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Sci-Hub. (2015). ChemInform Abstract: A General Synthesis of Fluoroalkylated Alkenes by Palladium‐Catalyzed Heck‐Type Reaction of Fluoroalkyl Bromides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Retrieved from [Link]

  • PubMed. (2021). Palladium-Catalyzed Modular and Enantioselective cis-Difunctionalization of 1,3-Enynes with Imines and Boronic Reagents. Retrieved from [Link]

  • YouTube. (2015). Organic synthesis and application of microbial enzymes for drug discovery. Retrieved from [Link]

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copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Bromo-2-ethynyl-4-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of a Perfect "Click"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential example of a "click chemistry" reaction.[1][2] Independently reported by the groups of Meldal and Sharpless, this transformation offers a highly efficient, reliable, and regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[2][3][4] The reaction's remarkable features—mild reaction conditions, tolerance of a vast array of functional groups, high yields, and operational simplicity—have cemented its status as a cornerstone of modern chemical synthesis.[5][6]

The resulting 1,2,3-triazole core is far more than a simple linker; it is a robust aromatic heterocycle, largely inert to metabolic degradation, oxidation, or reduction.[2][7] This stability, combined with its ability to act as a bioisostere for amide bonds, has made it a privileged scaffold in medicinal chemistry, bioconjugation, and materials science.[8][9]

This guide focuses on the application of the CuAAC reaction with This compound , a particularly valuable alkyne building block. The presence of bromine and fluorine atoms on the phenyl ring provides strategic advantages. The bromo group serves as a versatile handle for subsequent post-triazole functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of molecular diversity from a common triazole intermediate.[8][10] The electron-withdrawing nature of the halogens also influences the alkyne's reactivity, a key aspect we will explore.

The Catalytic Heart: Understanding the CuAAC Mechanism

The magic of the CuAAC reaction lies in the ability of a copper(I) catalyst to dramatically accelerate the cycloaddition, increasing the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal process.[5][11] The mechanism is a stepwise process, not a concerted cycloaddition, which ensures the exclusive formation of the 1,4-regioisomer.[3][11]

The catalytic cycle proceeds through several key stages:

  • Alkyne Activation & Acetylide Formation: The Cu(I) catalyst first coordinates to the π-system of the terminal alkyne. This coordination significantly increases the acidity of the terminal proton.[12] In the presence of a mild base (often a tertiary amine ligand or the solvent), the proton is removed to form a copper(I) acetylide intermediate. This is often the rate-determining step of the reaction.[13][14] The electron-withdrawing fluoro and bromo groups on this compound can further lower the pKa of the alkyne proton, potentially facilitating this crucial step.[14]

  • Azide Coordination: The organic azide then coordinates to the copper center of the acetylide complex. Mechanistic studies suggest a dinuclear copper transition state may be involved, where a second copper atom helps to activate the azide.[5][12]

  • Cyclization: The coordinated azide undergoes intramolecular cyclization with the acetylide, forming a six-membered copper-containing metallacycle.[5]

  • Ring Contraction & Protonolysis: This intermediate rapidly rearranges to a more stable copper-triazolide species. Subsequent protonolysis (often from the proton abstracted in the first step) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5][12]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cat Cu(I)L Catalyst A Cu(I)-Alkyne π-Complex cat->A + Alkyne alkyne R¹-C≡CH (1-Bromo-2-ethynyl -4-fluorobenzene) alkyne->A azide R²-N₃ C Ternary Complex [Azide-Cu-Acetylide] azide->C product 1,4-Triazole Product E Copper Triazolide product->E B Copper Acetylide (R¹-C≡C-Cu(I)) A->B - H⁺ B->C + Azide D 6-Membered Cu-Metallacycle C->D Cyclization D->E Rearrangement E->cat Regeneration E->product + H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This protocol provides a reliable starting point for the CuAAC reaction between this compound and a representative azide, Benzyl Azide.

Materials and Reagents
  • Alkyne: this compound (≥97% purity)

  • Azide: Benzyl Azide (≥97% purity)

  • Copper(II) Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥98% purity)

  • Reducing Agent: Sodium L-ascorbate (≥99% purity)

  • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.

  • Solvent: A 1:1 mixture of tert-Butanol and deionized water is a robust choice. Anhydrous DMSO or THF can also be used.

  • Reaction Vessel: Schlenk flask or a vial with a screw cap and septum.

  • Standard laboratory glassware for work-up and purification.

  • Purification: Silica gel for column chromatography, standard solvents (Hexanes, Ethyl Acetate).

Step-by-Step Methodology

Protocol_Workflow start Start reagents 1. Dissolve Alkyne & Azide in Solvent (t-BuOH/H₂O) start->reagents add_premix 3. Add Catalyst Premix to the main reaction flask. reagents->add_premix premix 2. Prepare Catalyst Premix: Add CuSO₄ and Ligand (TBTA) to a separate vial with solvent. premix->add_premix Premix add_ascorbate 4. Add fresh Sodium Ascorbate solution to initiate the reaction. add_premix->add_ascorbate react 5. Stir at Room Temperature (Monitor by TLC/LC-MS) add_ascorbate->react workup 6. Quench & Aqueous Work-up (Dilute, Extract with EtOAc) react->workup purify 7. Purify by Column Chromatography (Silica Gel) workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for the CuAAC reaction.

  • Reaction Setup: To a 25 mL Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and Benzyl Azide (1.05 mmol, 1.05 equiv).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL total volume) to the flask. Stir the mixture until all reagents are fully dissolved. If solubility is an issue, DMSO can be used as an alternative solvent.

  • Catalyst Premix: In a separate small vial, prepare the catalyst premix. Dissolve Copper(II) sulfate pentahydrate (0.02 mmol, 0.02 equiv) and TBTA (0.022 mmol, 0.022 equiv) in 1 mL of the solvent mixture. The solution should turn a light blue color. Rationale: Premixing the copper salt with the ligand is crucial. The ligand stabilizes the copper ion, prevents precipitation in certain buffers, and accelerates the reaction.[3][15]

  • Initiation: Add the catalyst premix from the vial to the main reaction flask containing the azide and alkyne. Follow this by adding a freshly prepared solution of Sodium L-ascorbate (0.1 mmol, 0.1 equiv) in 1 mL of water. The solution should immediately turn from light blue to a pale yellow or colorless appearance, indicating the reduction of Cu(II) to the active Cu(I) species.[3]

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of EDTA (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL). Rationale: The triazole product can chelate copper, leading to contamination.[16] An EDTA wash is an effective method for removing residual metal ions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(benzyl)-4-(2-bromo-5-fluorophenyl)-1H-1,2,3-triazole.

Optimization and Data Presentation

The CuAAC reaction is highly robust, but its efficiency can be fine-tuned. The following table illustrates how varying key parameters can influence the outcome.

ParameterStandard ConditionVariation A (Low Conc.)Variation B (No Ligand)Variation C (Elevated Temp)Expected Outcome
Alkyne Conc. 0.1 M0.01 M 0.1 M0.1 MLower concentrations can significantly slow the reaction rate.
CuSO₄ (mol%) 2%2%2%2%Standard loading is effective; can be lowered for highly reactive substrates.[17]
Ligand (mol%) 2.2% TBTA2.2% TBTANone 2.2% TBTAAbsence of a ligand leads to slower rates and potential catalyst deactivation.[18]
Na Ascorbate (mol%) 10%10%10%10%A slight excess ensures the copper remains in the +1 oxidation state.
Temperature Room TempRoom TempRoom Temp50 °C Gentle heating or microwave irradiation can accelerate sluggish reactions.[3][19]
Typical Time 1-4 h>12 h> 8 h< 1 hReaction time is highly dependent on conditions.
Yield >90%VariableModerate>90%High yields are typical under optimized conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Inactivation: Cu(I) oxidized to inactive Cu(II) by atmospheric oxygen.[20] Poor Reagent Quality: Impure or degraded azide/alkyne.Degas solvents prior to use or run the reaction under an inert (N₂ or Ar) atmosphere. Use freshly prepared or purified starting materials.
Formation of Blue/Green Precipitate The Cu(I) acetylide is insoluble or the catalyst has been oxidized and precipitated.Ensure the ligand is added and dissolved with the copper source before adding the ascorbate. Try a different solvent system like DMSO.
Side Product Formation (Alkyne Dimer) Oxidative homocoupling (Glaser coupling) of the alkyne, promoted by oxygen.[3]Ensure an adequate amount of sodium ascorbate is present. Perform the reaction under an inert atmosphere.
Product Contaminated with Copper The triazole nitrogens chelate strongly to the copper catalyst.[16]During work-up, wash the organic layer thoroughly with a saturated aqueous solution of EDTA or dilute ammonium hydroxide. Filter the crude product solution through a small plug of activated carbon or chelating resin.[16]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is an exceptionally powerful tool for molecular construction. By employing functionalized building blocks like this compound, researchers can rapidly access complex triazole scaffolds that are primed for further chemical exploration. The protocols and insights provided herein offer a robust framework for successfully applying this cornerstone of click chemistry, enabling scientists in drug discovery and materials science to build molecular complexity with unparalleled efficiency and precision.

References

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  • Garrido-Castro, A. F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934–1947. [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]

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  • Pérez, Y., et al. (2021). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts, 11(9), 1121. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Dondoni, A. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Science of Synthesis, 3(1), 1-14. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Svatunek, D., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem, e202400194. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]

  • Niu, S., et al. (2023). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 28(15), 5752. [Link]

  • IOSR Journal of Applied Chemistry. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR-JAC, 13(8), 1-20. [Link]

  • Jia, Z., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1681. [Link]

  • Polycyclic Aromatic Compounds. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 41(5), 1-25. [Link]

  • CAS. (2022). Key insights on click chemistry and bioorthogonal chemistry. [Link]

  • ChemRxiv. (2022). The Story of Click Chemistry: From Concept to Nobel Prize. [Link]

  • Mini Reviews in Medicinal Chemistry. (2019). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. Mini Rev Med Chem, 19(12), 957-972. [Link]

  • Garrido-Castro, A. F., et al. (2022). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934-1947. [Link]

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Versatile Synthesis of Fluorinated Heterocyclic Compounds from 1-Bromo-2-ethynyl-4-fluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-2-ethynyl-4-fluorobenzene in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The trifunctional building block, this compound, serves as a highly versatile and powerful precursor for the synthesis of a diverse array of fluorinated heterocyclic compounds. Its unique arrangement of a reactive terminal alkyne, a palladium-addressable aryl bromide, and a fluorine substituent offers a platform for a variety of elegant and efficient synthetic transformations.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed experimental protocols for the synthesis of key heterocyclic cores—indoles, quinolines, and benzofurans—utilizing this compound as the common starting material. The methodologies presented herein are grounded in established catalytic principles, with a focus on tandem Sonogashira coupling-cyclization reactions, providing a convergent and atom-economical approach to these valuable molecular architectures.

Core Synthetic Strategy: Tandem Sonogashira Coupling and Intramolecular Cyclization

The cornerstone of the synthetic routes detailed in this guide is a one-pot, two-step sequence initiated by a Sonogashira cross-coupling reaction, followed by an intramolecular cyclization. This powerful tandem strategy allows for the rapid construction of complex heterocyclic systems from simple, commercially available starting materials.

The initial Sonogashira coupling forges a new carbon-carbon bond between the ethynyl group of a suitable coupling partner and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This is immediately followed by an intramolecular cyclization, often catalyzed by the same transition metal or promoted by a base, to construct the desired heterocyclic ring. The choice of coupling partner and reaction conditions dictates the nature of the resulting heterocycle.

I. Synthesis of 6-Fluoro-2-substituted-1H-indoles

The indole scaffold is a ubiquitous motif in a vast number of natural products and pharmaceuticals. The synthesis of 6-fluoroindoles from this compound can be efficiently achieved through a tandem Sonogashira coupling with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization of the resulting 2-alkynyl-aniline derivative.

Mechanistic Rationale

The reaction proceeds via an initial Sonogashira coupling of this compound with a terminal alkyne to form a 1-(alk-1-yn-1-yl)-2-bromo-5-fluorobenzene intermediate. In the presence of an amine source, such as ammonia or a primary amine, a subsequent palladium-catalyzed C-N bond formation occurs, leading to an intramolecular cyclization to furnish the indole ring. The regioselectivity of the cyclization is directed by the initial positions of the bromo and ethynyl groups on the benzene ring.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Start 1-Bromo-2-ethynyl- 4-fluorobenzene Pd_Cu_cat Pd(PPh₃)₄, CuI, Base Start->Pd_Cu_cat Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Pd_Cu_cat Intermediate1 1-(Alk-1-yn-1-yl)-2-bromo- 5-fluorobenzene Pd_Cu_cat->Intermediate1 Pd_cat2 Pd Catalyst, Base Intermediate1->Pd_cat2 Intermediate1->Pd_cat2 Amine Amine Source (e.g., NH₃) Amine->Pd_cat2 Indole 6-Fluoro-2-substituted- 1H-indole Pd_cat2->Indole

Figure 1. Workflow for the synthesis of 6-fluoro-2-substituted-1H-indoles.

Experimental Protocol: Synthesis of 6-Fluoro-2-phenyl-1H-indole

This protocol details the synthesis of a representative 6-fluoro-2-phenyl-1H-indole via a one-pot tandem Sonogashira coupling-cyclization reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₈H₄BrF200.02200 mg1.0
PhenylacetyleneC₈H₆102.13123 µL1.1
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5658 mg0.05
Copper(I) iodideCuI190.4519 mg0.1
TriethylamineC₆H₁₅N101.190.7 mL5.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.095 mL-

Procedure:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (200 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (0.7 mL, 5.0 mmol) via syringe.

  • Add phenylacetylene (123 µL, 1.1 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-fluoro-2-phenyl-1H-indole as a solid.

Expected Yield: 65-75%

II. Synthesis of 7-Fluoro-2-substituted-quinolines

Quinolines are a privileged class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of 7-fluoroquinolines from this compound can be achieved by a tandem reaction involving Sonogashira coupling with a propargyl alcohol derivative, followed by a base-mediated intramolecular cyclization.

Mechanistic Rationale

The synthesis commences with a Sonogashira coupling of this compound with a propargyl alcohol. The resulting intermediate, a 1-(3-hydroxyalk-1-yn-1-yl)-2-bromo-5-fluorobenzene, undergoes an intramolecular cyclization in the presence of a base. The hydroxyl group attacks the internal alkyne in a 6-endo-dig fashion, followed by tautomerization to yield the quinoline core.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Start 1-Bromo-2-ethynyl- 4-fluorobenzene Pd_Cu_cat Pd(PPh₃)₄, CuI, Base Start->Pd_Cu_cat Propargyl_Alcohol Propargyl Alcohol (R-C≡C-CH₂OH) Propargyl_Alcohol->Pd_Cu_cat Intermediate2 1-(3-Hydroxyalk-1-yn-1-yl)- 2-bromo-5-fluorobenzene Pd_Cu_cat->Intermediate2 Base Base (e.g., K₂CO₃) Intermediate2->Base Intermediate2->Base Quinoline 7-Fluoro-2-substituted- quinoline Base->Quinoline

Figure 2. Workflow for the synthesis of 7-fluoro-2-substituted-quinolines.

Experimental Protocol: Synthesis of 7-Fluoro-2-methylquinoline

This protocol describes the synthesis of 7-fluoro-2-methylquinoline.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₈H₄BrF200.02200 mg1.0
Prop-2-yn-1-olC₃H₄O56.0665 µL1.1
Palladium(II) acetateC₄H₆O₄Pd224.5011 mg0.05
TriphenylphosphineC₁₈H₁₅P262.2926 mg0.1
Copper(I) iodideCuI190.4510 mg0.05
Potassium carbonateK₂CO₃138.21415 mg3.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.095 mL-

Procedure:

  • In a 25 mL Schlenk flask, combine this compound (200 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), triphenylphosphine (26 mg, 0.1 mmol), copper(I) iodide (10 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) and prop-2-yn-1-ol (65 µL, 1.1 mmol) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 16 hours under an argon atmosphere.

  • After cooling to room temperature, add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-fluoro-2-methylquinoline.

Expected Yield: 55-65%

III. Synthesis of 6-Fluoro-2-substituted-benzofurans

Benzofurans are important heterocyclic scaffolds present in numerous natural products and pharmacologically active compounds. A straightforward synthesis of 6-fluorobenzofurans from this compound involves a copper-catalyzed intramolecular cyclization of an in situ generated 2-alkynylphenol derivative.

Mechanistic Rationale

The reaction is initiated by a Sonogashira coupling of this compound with a terminal alkyne bearing a protected hydroxyl group (e.g., a silyl ether). Subsequent deprotection of the hydroxyl group under the reaction conditions or in a separate step yields a 2-alkynylphenol intermediate. In the presence of a copper catalyst, an intramolecular 5-exo-dig cyclization occurs, where the phenolic oxygen attacks the alkyne, to afford the benzofuran ring.

G cluster_0 Sonogashira Coupling & Deprotection cluster_1 Intramolecular Cyclization Start 1-Bromo-2-ethynyl- 4-fluorobenzene Pd_Cu_cat Pd(PPh₃)₄, CuI, Base Start->Pd_Cu_cat Protected_Alkyne Protected Alkynol (e.g., R-C≡C-OTBS) Protected_Alkyne->Pd_Cu_cat Deprotection Deprotection (e.g., TBAF) Pd_Cu_cat->Deprotection Intermediate3 2-Alkynylphenol Derivative Deprotection->Intermediate3 Cu_cat Cu Catalyst (e.g., CuI) Intermediate3->Cu_cat Intermediate3->Cu_cat Benzofuran 6-Fluoro-2-substituted- benzofuran Cu_cat->Benzofuran

Figure 3. Workflow for the synthesis of 6-fluoro-2-substituted-benzofurans.

Experimental Protocol: Synthesis of 6-Fluoro-2-phenylbenzofuran

This protocol outlines the synthesis of 6-fluoro-2-phenylbenzofuran.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₈H₄BrF200.02200 mg1.0
EthynylbenzeneC₈H₆102.13121 µL1.1
Copper(I) iodideCuI190.4519 mg0.1
Cesium carbonateCs₂CO₃325.82652 mg2.0
1,10-PhenanthrolineC₁₂H₈N₂180.2136 mg0.2
Toluene, anhydrousC₇H₈92.145 mL-

Procedure:

  • To a 25 mL Schlenk tube, add this compound (200 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), cesium carbonate (652 mg, 2.0 mmol), and 1,10-phenanthroline (36 mg, 0.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and ethynylbenzene (121 µL, 1.1 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to give 6-fluoro-2-phenylbenzofuran.

Expected Yield: 70-80%

Conclusion

This compound is a demonstrably valuable and versatile starting material for the efficient synthesis of a range of biologically relevant fluorinated heterocyclic compounds. The tandem Sonogashira coupling-cyclization strategies outlined in this guide provide robust and adaptable protocols for accessing substituted indoles, quinolines, and benzofurans. These methodologies offer significant advantages in terms of operational simplicity and atom economy, making them highly attractive for applications in drug discovery and medicinal chemistry research. The ability to rapidly generate diverse libraries of these fluorinated heterocycles will undoubtedly accelerate the identification of new therapeutic agents.

References

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874–922. [Link]

  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chem. Rev.2005 , 105, 2873–2920. [Link]

  • Bandini, M.; Melloni, A.; Umani-Ronchi, A. New Catalytic Approaches in the Stereoselective Synthesis of Indole Derivatives. Angew. Chem. Int. Ed.2004 , 43, 550–556. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega2022 , 7, 28, 24271–24305. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2023 , 28(1), 337. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts2021 , 11(11), 1374. [Link]

The Strategic Application of 1-Bromo-2-ethynyl-4-fluorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and rigid structural elements into drug candidates is a cornerstone of rational design.[1][2] The trifunctional building block, 1-Bromo-2-ethynyl-4-fluorobenzene, has emerged as a particularly valuable scaffold, offering medicinal chemists a versatile platform for the synthesis of complex and potent bioactive molecules. This technical guide elucidates the multifaceted applications of this compound, providing in-depth insights into its role in the development of targeted therapeutics, complete with detailed experimental protocols.

The unique arrangement of the bromo, ethynyl, and fluoro substituents on the phenyl ring imparts a desirable combination of reactivity and physicochemical properties. The fluorine atom can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[1][2][3] The ethynyl group serves as a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling and click chemistry, allowing for the facile introduction of molecular complexity.[4][5] The bromine atom provides an additional site for cross-coupling reactions, enabling orthogonal synthetic strategies for the construction of diverse molecular architectures.

Core Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors: Targeting Tropomyosin Receptor Kinases (TRKs)

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose fusion with other genes can lead to oncogenic driver mutations in a variety of tumors.[7][8] The development of small-molecule TRK inhibitors has shown significant promise in treating these cancers.[1][9] this compound is an ideal starting material for the synthesis of novel TRK inhibitors, leveraging its functionalities to construct the core scaffolds of these targeted agents.

The general strategy involves the use of the ethynyl group as a key structural element that can be further elaborated or act as a linker to other pharmacophoric groups. The bromo- and fluoro-substituted phenyl ring can be tailored to occupy specific pockets within the kinase active site, enhancing potency and selectivity.

Experimental Protocols

Protocol 1: Sonogashira Coupling for the Synthesis of a Key Kinase Inhibitor Intermediate

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][10] This protocol details the coupling of this compound with a heterocyclic partner, a common step in the synthesis of kinase inhibitors.[1][11]

Reaction Scheme:

G cluster_0 Sonogashira Coupling Reactant_A This compound Product Coupled Product (Kinase Inhibitor Intermediate) Reactant_A->Product + Reactant_B Reactant_B Heterocyclic Partner (e.g., substituted pyrazolo[3,4-b]pyridine) Catalyst PdCl2(PPh3)2, CuI Catalyst->Product Base Et3N Base->Product Solvent DMF Solvent->Product

A conceptual workflow for the Sonogashira coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1693887-36-3199.021.0
Substituted Heterocycle (e.g., 5-iodo-1H-pyrazolo[3,4-b]pyridine)VariesVaries1.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.900.05
CuI (Copper(I) iodide)7681-65-4190.450.1
Et₃N (Triethylamine)121-44-8101.193.0
Anhydrous DMF (N,N-Dimethylformamide)68-12-273.0910 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the substituted heterocycle (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 85°C and stir overnight in the dark.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) active catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[10]

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Darkness: The reaction is often performed in the dark to prevent light-induced side reactions.

Application in PROTAC Synthesis via Click Chemistry

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The ethynyl group of this compound makes it an excellent building block for the synthesis of PROTAC linkers via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][7]

Workflow for PROTAC Synthesis:

G cluster_0 PROTAC Synthesis Workflow A This compound C Click Reaction (CuAAC) A->C B Azide-functionalized E3 Ligase Ligand B->C D Bromo-functionalized Intermediate C->D F Cross-Coupling Reaction (e.g., Suzuki) D->F E Protein of Interest (POI) Ligand E->F G Final PROTAC Molecule F->G

A modular approach to PROTAC synthesis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized E3 ligase ligand to the ethynyl group of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1693887-36-3199.021.0
Azide-functionalized E3 Ligase Ligand (e.g., Azido-Pomalidomide)VariesVaries1.0
CuSO₄·5H₂O (Copper(II) sulfate pentahydrate)7758-99-8249.680.1
Sodium Ascorbate134-03-2198.110.2
t-Butanol/Water (1:1)--10 mL

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the azide-functionalized E3 ligase ligand (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • In another vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • To the solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the triazole-linked intermediate.

Self-Validation and Causality:

  • Copper(II) and Sodium Ascorbate: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[4]

  • Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC reactions, as it solubilizes both organic and aqueous components.

  • High Selectivity: The click reaction is highly selective for the azide and alkyne functional groups, minimizing the need for protecting groups on other functionalities.

Data Presentation: Comparison of Reaction Conditions

Reaction TypeCatalyst SystemBase/Reducing AgentSolventTemperature (°C)Typical Yield (%)Reference
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIEt₃NDMF8570-90[5]
Click Chemistry (CuAAC) CuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORoom Temp.>90[4]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive handles allows for the efficient construction of complex molecular architectures, particularly in the fields of kinase inhibitors and PROTACs. The protocols provided herein offer a robust starting point for researchers to explore the potential of this scaffold in their own drug discovery programs. Future applications may include its use in the synthesis of PET ligands, covalent inhibitors, and other targeted therapies, further solidifying its role as a privileged structure in the pursuit of novel medicines.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. [Link]

  • Process for the preparation of p-bromofluorobenzene. (1996).
  • 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396. (n.d.). PubChem. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). National Institutes of Health. [Link]

  • Research progress of TRK inhibitors and their structure-activity relationship. (n.d.). ResearchGate. [Link]

  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). National Institutes of Health. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). Semantic Scholar. [Link]

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). PubMed. [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). SciELO. [Link]

  • Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. (2021). PubMed. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). National Institutes of Health. [Link]

  • Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (2006).
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (n.d.). National Institutes of Health. [Link]

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]

  • Click Chemistry. (n.d.). Carl ROTH. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]

  • Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols: 1-Bromo-2-ethynyl-4-fluorobenzene as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Bromo-2-ethynyl-4-fluorobenzene in Medicinal Chemistry

This compound is a trifunctional synthetic building block of significant interest in the field of drug discovery and medicinal chemistry. Its unique arrangement of a reactive bromo group, a versatile ethynyl moiety, and an electron-withdrawing fluoro substituent on a benzene ring allows for a series of selective and sequential chemical transformations. This strategic combination of reactive sites makes it an ideal starting material for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics.

The presence of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The ethynyl group serves as a rigid linker and a key reactive handle for various coupling reactions, most notably the Sonogashira coupling, to construct larger, conjugated systems. The bromo substituent provides a reliable site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This application note provides a comprehensive guide to the properties, handling, and synthetic applications of this compound, with a focus on its use in the synthesis of bioactive molecules.

Physicochemical and Safety Properties

A thorough understanding of the physicochemical and safety properties of this compound is crucial for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 1693887-36-3[1]
Molecular Formula C₈H₄BrF[2]
Molecular Weight 199.02 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil
Storage Inert atmosphere, 2-8°C[2]
Safety Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Handling and Storage Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

  • Keep away from heat, sparks, and open flames.[4]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the differential reactivity of its three functional groups. The bromo and ethynyl groups are particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is central to the application of this compound, allowing for the extension of the molecular framework at the ethynyl position.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Aryl-Pd(II)-X Ar-Pd(II)(L)2-Br Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Alkyne Ar-Pd(II)(L)2-C≡CR' Transmetalation->Aryl-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R'-C≡CH, Base Copper_Acetylide Cu-C≡CR' Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation Transmetalation

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Application Protocol: Synthesis of a Key Kinase Inhibitor Intermediate

The 4-anilinoquinazoline scaffold is a privileged structure in many approved kinase inhibitors, such as Gefitinib and Erlotinib.[5][7] The following protocol describes a representative Sonogashira coupling of this compound with a protected 4-aminopyrimidine, a key step in the synthesis of a versatile intermediate for various kinase inhibitors. This protocol is based on established methodologies for similar transformations.[8][9]

experimental_workflow Start Start Reaction_Setup Reaction Setup: - Add reactants and catalyst to a dry flask - Purge with inert gas Start->Reaction_Setup Solvent_Addition Add degassed solvent and base Reaction_Setup->Solvent_Addition Reaction_Execution Heat the reaction mixture with stirring Solvent_Addition->Reaction_Execution Monitoring Monitor reaction progress by TLC or LC-MS Reaction_Execution->Monitoring Workup Quench the reaction and perform extraction Monitoring->Workup Reaction Complete Purification Purify the crude product by column chromatography Workup->Purification Characterization Characterize the final product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with 4-Amino-6-chloropyrimidine

Objective: To synthesize 4-((4-fluoro-2-ethynylphenyl)amino)-6-chloropyrimidine, a key intermediate for kinase inhibitors.

Materials:

  • This compound

  • 4-Amino-6-chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), 4-amino-6-chloropyrimidine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) under an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is based on their proven efficacy in challenging cross-coupling reactions, particularly those involving electron-deficient or sterically hindered substrates.[10]

  • Base and Solvent: Cesium carbonate is a strong, non-nucleophilic base suitable for this type of coupling. Anhydrous 1,4-dioxane is an appropriate high-boiling solvent that can solubilize the reactants and facilitate the reaction at elevated temperatures.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Application in the Synthesis of a Bioactive Molecule: A Kinase Inhibitor Scaffold

The product of the preceding protocol, 4-((4-fluoro-2-ethynylphenyl)amino)-6-chloropyrimidine, is a valuable intermediate for the synthesis of a variety of kinase inhibitors. The remaining chloro-substituent on the pyrimidine ring can be further functionalized through nucleophilic aromatic substitution to introduce additional diversity and tune the biological activity of the final molecule.

synthetic_pathway Start This compound Intermediate 4-((4-Fluoro-2-ethynylphenyl)amino)-6-chloropyrimidine Start->Intermediate Sonogashira Coupling Reactant2 4-Amino-6-chloropyrimidine Reactant2->Intermediate Final_Product Kinase Inhibitor Scaffold Intermediate->Final_Product Nucleophilic Aromatic Substitution

Sources

Application of 1-Bromo-2-ethynyl-4-fluorobenzene in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the potential applications of 1-Bromo-2-ethynyl-4-fluorobenzene in the field of materials science. As a versatile building block, this molecule offers a unique combination of reactive sites—a bromo group, an ethynyl group, and a fluorine substituent—making it a highly valuable monomer for the synthesis of advanced functional materials. While direct literature on this specific isomer is emerging, its utility can be expertly inferred from the well-established chemistry of similarly functionalized aromatic compounds. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical protocols.

Introduction: The Strategic Advantage of this compound

This compound is an aromatic compound with a strategic arrangement of functional groups that lend themselves to a variety of polymerization and modification reactions. The presence of bromine and ethynyl moieties allows for participation in a range of cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers.[1][2] The fluorine atom, with its high electronegativity and small size, can significantly influence the electronic properties, solubility, and stability of the resulting materials.[3]

Key Molecular Features and Their Implications:

  • Bromo Group: A versatile leaving group for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.

  • Ethynyl Group: A reactive site for Sonogashira coupling, click chemistry, and polymerization reactions, leading to the formation of conjugated systems.

  • Fluoro Group: Modulates the electronic properties of the molecule by lowering the HOMO and LUMO energy levels, which can enhance the stability and performance of organic electronic devices. It can also improve the solubility and thermal stability of the resulting polymers.[3]

These features make this compound a prime candidate for the development of high-performance materials for applications in organic electronics, sensing, and advanced coatings.

Applications in Organic Electronics: Synthesis of Conjugated Polymers

The primary application of this compound in materials science is as a monomer for the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthesis of Donor-Acceptor (D-A) Copolymers

The fluorinated phenylacetylene unit can act as an electron-accepting moiety in a donor-acceptor (D-A) copolymer architecture.[4] By copolymerizing this compound with an electron-donating comonomer, it is possible to tune the bandgap and energy levels of the resulting polymer to optimize its performance in a specific device.

Proposed Synthetic Route: Sonogashira Copolymerization

A common method for synthesizing such D-A copolymers is the Sonogashira cross-coupling reaction. In this approach, this compound can be reacted with a di-ethynyl or di-bromo substituted donor monomer in the presence of a palladium catalyst and a copper(I) cocatalyst.

Protocol 1: Synthesis of a D-A Copolymer via Sonogashira Polycondensation

Objective: To synthesize a donor-acceptor copolymer using this compound as the acceptor monomer.

Materials:

  • This compound

  • Electron-donating comonomer (e.g., a dibromo-substituted fluorene, thiophene, or carbazole derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask, dissolve the donor comonomer and this compound in the anhydrous solvent under an inert atmosphere.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Add the base and degas the mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as GPC or NMR.

  • Once the desired molecular weight is achieved, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter and wash the polymer with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

Characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties and determine the bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Diagram: Sonogashira Copolymerization Workflow

Sonogashira_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomers Dissolve Monomers (this compound & Donor Comonomer) in Anhydrous Solvent Catalysts Add Pd Catalyst & CuI Cocatalyst Monomers->Catalysts Base Add Base (e.g., Triethylamine) Catalysts->Base Degas Degas Mixture (Freeze-Pump-Thaw) Base->Degas React Heat & Stir (60-100°C, 24-48h) under Inert Atmosphere Degas->React Monitor Monitor Reaction (GPC, NMR) React->Monitor Precipitate Precipitate Polymer in Methanol Monitor->Precipitate Filter Filter & Wash (Methanol, Acetone) Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry Characterize Analyze Polymer (NMR, GPC, UV-Vis, CV, TGA) Dry->Characterize

Caption: Workflow for the synthesis of a D-A copolymer via Sonogashira polycondensation.

Applications in Functional Coatings and Surface Modification

The ethynyl group in this compound can be utilized for surface modification of materials. For instance, it can be attached to silicon surfaces through hydrosilylation or to other substrates via "click" chemistry reactions.

Surface-Initiated Polymerization

This compound can be anchored to a surface, and the bromo- group can then serve as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP) or other controlled polymerization techniques. This allows for the growth of polymer brushes with well-defined structures and functionalities.

Diagram: Surface Modification and Grafting

Surface_Modification Substrate Substrate (e.g., Silicon Wafer) Anchor Anchor this compound to the surface via the ethynyl group Substrate->Anchor Polymerization Initiate Polymerization from the Bromo Group (e.g., SI-ATRP) Anchor->Polymerization Functional_Surface Functionalized Surface with Polymer Brushes Polymerization->Functional_Surface

Caption: Schematic for surface functionalization using this compound.

Synthesis of Poly(phenyleneethynylene)s (PPEs)

This compound can undergo homopolymerization to form poly(phenyleneethynylene)s (PPEs). These are highly conjugated polymers with interesting optical and electronic properties. The fluorine substituent is expected to enhance the electron-accepting nature of the polymer backbone and improve its stability.

Protocol 2: Synthesis of a Fluorinated Poly(phenyleneethynylene) (PPE)

Objective: To synthesize a fluorinated PPE by homopolymerization of this compound.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask, dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add the palladium catalyst, copper(I) iodide, and the base.

  • Degas the mixture thoroughly.

  • Heat the reaction mixture to 80-100 °C and stir for 48 hours.

  • Follow the work-up and purification steps as described in Protocol 1.

Expected Properties:

  • Good thermal stability due to the rigid polymer backbone.

  • Strong fluorescence in solution and in the solid state.

  • Potential for use in chemical sensors, where the fluorescence can be quenched or enhanced by the presence of specific analytes.

Conclusion

This compound is a promising building block for the synthesis of a wide range of functional organic materials. Its unique combination of reactive sites allows for the facile creation of conjugated polymers with tunable electronic and optical properties. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile monomer in the development of next-generation materials for a variety of applications in materials science. The judicious selection of comonomers and reaction conditions will be key to unlocking the full potential of this valuable synthetic tool.

References

  • Innovating with 1-Bromo-2-fluoro-4-nitrobenzene. (2026). Vertex AI Search.
  • Facile Synthesis of Fluorene-Based pi-Conjugated Polymers via Sequential Bromination/Direct Arylation Polycondensation. (2025).
  • Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. (n.d.). RSC Publishing.
  • Conjugated Polymer Synthesis. (n.d.). Google Books.
  • Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. (n.d.).
  • A push–pull conjugated polymer based on a strong fluorinated... (n.d.).
  • 1-Bromo-4-ethynyl-2-fluorobenzene. (n.d.). BLD Pharm.
  • 1-Bromo-2-chloro-4-fluorobenzene. (n.d.). Ossila.
  • 4-Bromo-2-ethynyl-1-fluorobenzene. (n.d.). PubChem.
  • 4-Bromo-2-ethynyl-1-fluorobenzene. (n.d.). BLD Pharm.
  • 4-Bromo-2-ethynyl-1-fluorobenzene. (n.d.). Lead Sciences.
  • 1-Bromo-2-ethynylbenzene. (n.d.). PubChem.
  • The Role of Fluorinated Compounds in Advanced Materials Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-BROMO-2-ETHYNYLBENZENE. (n.d.). ChemicalBook.
  • 1-Bromo-2-ethynylbenzene 95. (n.d.). Sigma-Aldrich.
  • 1-Bromo-4-ethynylbenzene. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • 1‐Bromo‐4‐ethynylbenzene on Cu(100): Adsorption, bonding structures, and reaction mechanisms. (n.d.).
  • This compound. (n.d.). BLD Pharm.
  • This compound. (n.d.). Sigma-Aldrich.
  • 1-Bromo-2-ethynylbenzene 95. (n.d.). Sigma-Aldrich.
  • 1-Bromo-4-ethynylbenzene. (n.d.). BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium Catalysis for the Sonogashira Coupling of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira coupling of 1-Bromo-2-ethynyl-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific transformation. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2]

The substrate in focus, this compound, presents a unique set of challenges due to the electronic nature of the fluoro- and bromo-substituents on the aromatic ring. This guide will provide a structured approach to catalyst selection, reaction optimization, and troubleshooting common issues encountered during this coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium precursor for the Sonogashira coupling of this compound?

The choice of palladium precursor is critical for a successful Sonogashira coupling. For aryl bromides, both Pd(0) and Pd(II) sources can be effective.[3]

  • Pd(II) precatalysts , such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) , are often preferred due to their higher stability to air and moisture, making them easier to handle.[3] They are reduced in situ to the active Pd(0) species.

  • Pd(0) precatalysts , like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , can directly enter the catalytic cycle but are more sensitive to air and moisture, requiring stricter inert atmosphere techniques.[3]

For this compound, starting with PdCl₂(PPh₃)₂ is a robust choice, especially for initial screening experiments.

Q2: Which ligands are most effective for this electron-deficient aryl bromide?

Ligand choice significantly influences the rate and efficiency of the Sonogashira coupling. The electronic and steric properties of the ligand are key considerations.

  • Electron-rich and bulky phosphine ligands can increase the rate of the oxidative addition step, which is often the rate-limiting step for aryl bromides.[4] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and dicyclohexyl(tert-butyl)phosphine (t-BuPCy₂).

  • N-Heterocyclic Carbenes (NHCs) are another class of ligands that have shown high efficiency in Sonogashira couplings, particularly for less reactive aryl chlorides and bromides.[4]

  • For the specific substrate, a systematic screening of ligands is recommended. A good starting point would be to compare a standard ligand like triphenylphosphine (PPh₃) with a bulkier, more electron-rich ligand like P(t-Bu)₃.

Q3: Is a copper co-catalyst necessary for this reaction?

The classic Sonogashira reaction employs a copper(I) co-catalyst, typically copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate, accelerating the reaction.[5] However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling, known as the Glaser coupling, especially in the presence of oxygen.[6][7]

  • Copper-catalyzed conditions are often a good starting point for aryl iodides.[6] For aryl bromides like this compound, copper-free conditions should also be investigated to minimize the Glaser-Hay side reaction.[6]

  • Copper-free Sonogashira reactions have been well-developed and can be more effective for challenging substrates, often requiring specific ligands or reaction conditions to proceed efficiently.[1][8]

Q4: What are the recommended starting conditions for a screening reaction?

For an initial screening experiment with this compound, the following conditions can be used as a starting point:

ParameterRecommended ValueRationale
Palladium Precursor PdCl₂(PPh₃)₂ (1-2 mol%)Air-stable and effective for aryl bromides.[3]
Copper Co-catalyst CuI (1-2 mol%)To be included in initial screen, but also run a parallel copper-free reaction.[6]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)Acts as a base and often as the solvent.[1]
Solvent Anhydrous THF or DMFGood solubility for reactants and catalysts.[3]
Temperature Room temperature to 60 °CAryl bromides often require heating to facilitate oxidative addition.[1]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst decomposition and Glaser coupling.[8]

Troubleshooting Guide

Problem: Low to No Product Yield

This is a common issue that can be addressed by systematically evaluating several factors.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting flowchart for low product yield.

Detailed Troubleshooting Steps

Q: My reaction shows no conversion of the starting material. What should I check first?

A: The primary suspects are the catalyst activity, reagent quality, and reaction conditions.

  • Catalyst Inactivity:

    • Palladium Catalyst: Ensure you are using a fresh batch of the palladium precursor. Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to air and can decompose upon storage.[8] Pd(II) precursors like PdCl₂(PPh₃)₂ are generally more stable.[3]

    • Copper Co-catalyst: Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.[8]

  • Reagent Purity:

    • Aryl Halide and Alkyne: Impurities in the starting materials can poison the catalyst. Consider purifying your this compound if its purity is questionable.[8]

    • Solvent and Base: Ensure you are using anhydrous and degassed solvents. The amine base should also be dry.[7]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction, especially with a copper co-catalyst, is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions.[7] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk techniques.[8]

    • Temperature: Aryl bromides are less reactive than aryl iodides and often require heating.[1] If your reaction is running at room temperature, try increasing the temperature to 60-80 °C.[9]

Problem: Formation of Significant Homocoupling Byproducts (Glaser Coupling)

The formation of a diyne byproduct from the homocoupling of this compound is a common issue, particularly in copper-catalyzed reactions.

Visualizing the Sonogashira Catalytic Cycle and Glaser Side Reaction

Sonogashira_and_Glaser cluster_Sonogashira Sonogashira Cycle cluster_Glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal CuC≡CR Cu-C≡CR CuC≡CR->Transmetal PdII_Ar_C≡CR Ar-Pd(II)(C≡CR)L₂ Transmetal->PdII_Ar_C≡CR RedElim Reductive Elimination PdII_Ar_C≡CR->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Two_CuC≡CR 2 Cu-C≡CR Oxidation Oxidation (O₂) Two_CuC≡CR->Oxidation Diyne R-C≡C-C≡C-R Oxidation->Diyne

Caption: The Sonogashira cycle and the competing Glaser homocoupling side reaction.

Strategies to Minimize Glaser Coupling

Q: I am observing a significant amount of the homocoupled diyne in my reaction mixture. How can I suppress this?

A: Alkyne homocoupling is primarily driven by the presence of oxygen in copper-catalyzed systems.[7]

  • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. Use standard Schlenk line techniques or a glovebox for setting up the reaction. Degas all solvents and reagents thoroughly.[8]

  • Run a Copper-Free Reaction: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[6] This may require screening different ligands and potentially higher reaction temperatures to achieve good conversion.[1]

  • Control Reactant Stoichiometry: Ensure that the terminal alkyne is not present in a large excess, as this can favor homocoupling. A slight excess (1.1-1.2 equivalents) is typically sufficient.

  • Use of Additives: Some reports suggest that using a hydrogen/nitrogen gas mixture can reduce the amount of homocoupling.[10]

Problem: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate is a sign of catalyst decomposition.

Q: I see a black precipitate forming in my reaction. What is it and what should I do?

A: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates that the palladium catalyst has come out of the catalytic cycle and aggregated.

  • Causes of Palladium Black Formation:

    • Impurities: As mentioned earlier, impurities in reagents or solvents can lead to catalyst decomposition.[8]

    • Inappropriate Solvent: Some solvents may not effectively stabilize the palladium catalyst, leading to precipitation. Anecdotal evidence suggests THF might sometimes promote palladium black formation.[11]

    • High Temperatures: Excessive heating can also cause catalyst decomposition.

  • Solutions:

    • Use High-Purity Reagents: Ensure all your starting materials, solvents, and bases are of high purity and are properly dried and degassed.[8]

    • Ligand Choice: A robust ligand that remains coordinated to the palladium center throughout the catalytic cycle can prevent aggregation. Consider screening different ligands if you consistently observe palladium black formation.

    • Solvent Screening: If you suspect the solvent is the issue, try alternative solvents like DMF, toluene, or even using the amine base as the solvent.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%) (for copper-catalyzed protocol)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).

  • Add the anhydrous solvent and the base.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Semantic Scholar. Recent advances in Sonogashira reactions. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • PubMed Central. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • The Sonogashira Coupling. [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • The Royal Society of Chemistry. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • ACS Publications. New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • PubMed. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]

  • PubMed Central. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • ResearchGate. (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

Sources

preventing homocoupling in Sonogashira reactions of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address a common and often frustrating challenge: the prevention of alkyne homocoupling, particularly when working with substrates like 1-Bromo-2-ethynyl-4-fluorobenzene. As researchers and professionals in drug development, achieving high yields of the desired cross-coupled product is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize the formation of undesired symmetrical diyne byproducts (Glaser coupling) and maximize the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Sonogashira reaction?

A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings. It involves the dimerization of two terminal alkyne molecules to form a symmetrical diyne.[1][2] This undesired process consumes your valuable alkyne starting material, which can be particularly costly if it's a multi-step synthesis product. This not only reduces the yield of your target cross-coupled product but also complicates the purification process due to the formation of these byproduct impurities.[1][3]

Q2: What are the primary drivers of homocoupling in my reaction?

A2: The main cause of homocoupling is the presence of oxygen in the reaction mixture.[1][2][4] Oxygen facilitates the oxidative dimerization of the terminal alkyne, a reaction often catalyzed by the copper(I) co-catalyst traditionally used in Sonogashira protocols.[1][5] High concentrations of the copper catalyst can also worsen this issue.[1][4]

Q3: Can I visually identify if homocoupling is a major problem?

A3: Yes, you can often get a preliminary indication of significant homocoupling by using thin-layer chromatography (TLC). The homocoupled diyne byproduct is typically less polar than the starting materials and the desired cross-coupled product. You would likely observe a new, prominent, and less polar spot on your TLC plate. For confirmation, techniques like NMR or LC-MS are used to analyze the crude reaction mixture, where the homocoupled product will have a molecular weight corresponding to the dimer of your starting alkyne.[1]

Q4: Is it realistic to completely eliminate homocoupling?

A4: While achieving 100% elimination can be difficult, it is certainly possible to significantly minimize the formation of homocoupling byproducts to negligible levels, often around 2%, through careful optimization of the reaction conditions.[1][3]

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section provides a systematic approach to diagnose and resolve common issues related to homocoupling.

Issue 1: I'm observing a significant amount of the homocoupled diyne byproduct. What are my immediate troubleshooting steps?

This is a clear indication that the Glaser coupling pathway is competing effectively with, or even outcompeting, your desired Sonogashira cross-coupling. Here’s a prioritized workflow to address this:

Step 1: Rigorously Exclude Oxygen.

  • Causality: Oxygen is the primary culprit in promoting the oxidative dimerization of the copper acetylide intermediate.[2][4]

  • Action: Ensure all your solvents and liquid reagents are thoroughly degassed. Common and effective methods include freeze-pump-thaw cycles (at least three) or bubbling a stream of inert gas (argon or nitrogen) through the liquid for an extended period. Assemble your reaction glassware under a positive pressure of inert gas. Using a Schlenk line or a glovebox provides the most stringent anaerobic conditions.[4][6]

Step 2: Re-evaluate Your Copper Source.

  • Causality: The copper(I) co-catalyst, while accelerating the desired reaction, is also the primary catalyst for the undesired homocoupling.[2][5]

  • Action 1: Go Copper-Free. The most direct approach is to switch to a copper-free Sonogashira protocol.[2][7][8] This completely removes the primary pathway for Glaser coupling. Be aware that copper-free reactions may require more active palladium catalysts, specialized ligands, or slightly higher reaction temperatures to achieve comparable reaction rates.[4][9]

  • Action 2: Reduce Copper Loading. If a copper-free system is not immediately feasible, minimize the amount of copper(I) salt used. High concentrations of the copper catalyst can accelerate homocoupling.[1][4] Titrate the catalyst loading to find the optimal balance between promoting the cross-coupling and minimizing the side reaction.

Step 3: Control the Alkyne Concentration.

  • Causality: Homocoupling is a bimolecular reaction, meaning its rate is dependent on the concentration of the alkyne. Keeping the instantaneous concentration of the free alkyne low can disfavor this pathway.

  • Action: Employ a slow addition technique. Instead of adding all of the this compound at the beginning of the reaction, add it gradually over several hours using a syringe pump.[10][11] This maintains a low, steady-state concentration of the alkyne, favoring the cross-coupling reaction with the aryl halide.

Issue 2: My copper-free reaction is sluggish, and I'm still seeing some homocoupling.

Even in the absence of a copper co-catalyst, homocoupling can occur, albeit typically to a lesser extent. Sluggish reaction rates can give the residual homocoupling pathways more time to proceed.

Step 1: Optimize the Palladium Catalyst and Ligand System.

  • Causality: The efficiency of the palladium catalyst is critical. A more active catalyst will accelerate the rate-limiting oxidative addition step and the overall catalytic cycle, outcompeting the homocoupling side reaction.[12] For a substrate like this compound, the choice of ligand is particularly important.

  • Action: Use bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or tri-tert-butylphosphine can promote the formation of highly active, monoligated palladium(0) species.[13] These catalysts are often more effective for less reactive aryl bromides and can significantly enhance the rate of the desired cross-coupling. N-Heterocyclic carbene (NHC) palladium complexes are also excellent alternatives to phosphine ligands.[13][14]

Step 2: Re-evaluate the Base and Solvent.

  • Causality: The base is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.[2] The solvent must effectively dissolve all components of the reaction.[12][15] The choice of both can influence reaction rates and side product formation.

  • Action: While amine bases like triethylamine or diisopropylethylamine are common, consider screening other organic or inorganic bases such as potassium carbonate or cesium carbonate.[2] For solvents, while amines can sometimes be used as the solvent itself, co-solvents like THF or DMF are often beneficial for solubility.[2][12] However, be aware that coordinating solvents like DMF can sometimes displace ligands from the palladium center, potentially slowing the reaction.[15]

Competing Reaction Pathways

The diagram below illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Homocoupling A Pd(0)L_n B Ar-Pd(II)-X(L_n) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR(L_n) B->C Transmetalation (Cu-C≡CR) D Ar-C≡CR C->D Reductive Elimination E R-C≡C-H F R-C≡C-Cu E->F Base, Cu(I) G R-C≡C-C≡C-R F->G O₂ (Air) Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->E

Caption: Competing Sonogashira and Glaser coupling pathways for a terminal alkyne.

Optimized Protocol for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and utilizing an efficient palladium/ligand system.

Materials:

  • This compound

  • Coupling partner (e.g., an aryl iodide or bromide)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk flask or glovebox setup

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen. Dry all glassware in an oven and cool under vacuum before use.

  • Reagent Addition: In the Schlenk flask, add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% XPhos), the base (e.g., 2 equivalents of K₂CO₃), and the aryl halide coupling partner (1 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Substrate Addition: After the final thaw, backfill the flask with inert gas. Add the this compound (1.2 equivalents) to the stirring reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C, optimization may be required) and stir under a positive pressure of inert gas.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Summary of Key Parameters to Minimize Homocoupling

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen is a key promoter of the oxidative homocoupling (Glaser) reaction.[1][2][4]
Co-catalyst Copper-free conditionsEliminates the primary catalytic pathway for Glaser coupling.[2][4][7][8]
Alkyne Addition Slow addition via syringe pumpKeeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[10][11]
Pd Catalyst/Ligand Use bulky, electron-rich phosphines (e.g., XPhos) or NHC ligandsIncreases the rate of the desired cross-coupling, allowing it to outcompete homocoupling.[13][14][16]
Base Screen both organic (e.g., DIPEA) and inorganic (e.g., K₂CO₃, Cs₂CO₃) basesThe nature and strength of the base can influence the relative rates of the competing reactions.[2][6]
Temperature Optimize for the specific substrate; avoid excessively high temperaturesLower temperatures can sometimes disfavor the homocoupling pathway.[4][17]

By carefully controlling these parameters, researchers can significantly suppress the formation of homocoupling byproducts and achieve high yields of the desired cross-coupled products in their Sonogashira reactions.

References

  • Benchchem. (n.d.). Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Walter, P. E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shafir, A., & Lichtor, P. A. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved from [Link]

  • Gevorgyan, V., & Takeda, A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3788–3793. [Link]

  • Benchchem. (n.d.). Optimizing catalyst loading for Sonogashira reactions of 6-Methoxyhex-1-yne.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (2019). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Reddit. (2021). Sonogashira coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Jiang, L., & Li, J. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 76(21), 8909–8917. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing homocoupling in bromoethyne reactions.
  • Benchchem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
  • ResearchGate. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]

Sources

improving yield in Suzuki-Miyaura coupling of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving Yield in Suzuki-Miyaura Coupling of 1-Bromo-2-ethynyl-4-fluorobenzene

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique set of challenges due to the interplay of electronic effects and steric hindrance. The electron-withdrawing nature of the para-fluoro group would typically accelerate the oxidative addition step, but this is counteracted by the steric bulk and electronic properties of the ortho-ethynyl group. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these complexities and achieve high yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the coupling of this compound. Each answer delves into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: My reaction yield is extremely low, and I primarily recover my starting aryl bromide. What is the most likely cause?

A: Recovering the aryl bromide starting material almost always points to a slow or inhibited oxidative addition step. This is the initial insertion of the Pd(0) catalyst into the carbon-bromine bond, and it is frequently the rate-limiting step of the catalytic cycle.[1]

  • Causality - Steric Hindrance: The primary culprit here is the ortho-ethynyl group. Its linear geometry and electron cloud create significant steric congestion around the C-Br bond, impeding the approach of the palladium catalyst. Standard catalysts like Pd(PPh₃)₄ often fail because the four bulky triphenylphosphine ligands must first dissociate to create a coordinatively unsaturated, active Pd(0) species. If this dissociation is slow, the overall reaction will not proceed efficiently.

  • Solution - Employ Bulky, Electron-Rich Ligands: To overcome this steric barrier, you must use a catalyst system that favors the formation of a highly reactive, monoligated L₁Pd(0) intermediate.[2] Modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos are designed for this purpose. Their bulkiness promotes the formation of the L₁Pd(0) species, which is smaller and can more easily access the hindered C-Br bond.[2] N-Heterocyclic Carbenes (NHCs) like IPr and IMes are also excellent choices for coupling sterically demanding substrates.[3]

Q2: I'm observing a significant amount of a debrominated side product (1-ethynyl-3-fluorobenzene). How can I prevent this?

A: The formation of a debrominated product is a classic side reaction where the bromine atom is replaced by a hydrogen. This typically occurs after oxidative addition, when the Ar-Pd(II)-X intermediate reacts with a hydride source before it can undergo transmetalation.

  • Causality - Hydride Sources: The hydride can originate from several sources, including amine bases, alcohol solvents, or even water in certain conditions.[1] The mechanism involves the Pd(II) complex oxidizing a component in the reaction mixture to acquire a hydride ligand, followed by reductive elimination of the arene.

  • Solutions:

    • Choice of Base: Avoid amine bases if debromination is a problem. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred.

    • Solvent System: Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or THF. If an aqueous system is required, minimizing the water content or using a biphasic system can help.

    • Increase Transmetalation Rate: Ensure the transmetalation step is fast enough to outcompete the debromination pathway. This can be achieved by using a highly effective base (like K₃PO₄), ensuring the boronic acid is of high quality, or switching to a more reactive boron reagent like a boronic ester.[1]

Q3: My reaction is messy, with significant homocoupling of my boronic acid and potential oligomerization of the alkyne. What's going wrong?

A: These side reactions indicate issues with either the stability of your boron reagent or unwanted reactivity of the alkyne moiety with the catalyst.

  • Causality - Boronic Acid Instability: Boronic acids are susceptible to protodeborylation (reaction with water to revert to the arene) and homocoupling (oxidative coupling of two boronic acid molecules to form a biaryl).[1] Homocoupling is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting this unwanted pathway.[1]

  • Causality - Alkyne Reactivity: The terminal alkyne can undergo its own palladium-catalyzed reactions, such as Glaser-type homocoupling or Sonogashira-type cross-coupling if impurities are present.[4]

  • Solutions:

    • Use Boronic Esters: The most effective solution for boronic acid instability is to use a more robust boron reagent. Pinacol boronate esters (Bpin) are significantly more stable towards protodeborylation and homocoupling.[1]

    • Rigorous Degassing: Thoroughly degas your reaction mixture before adding the catalyst. This is critical to prevent oxygen from degrading the Pd(0) catalyst and promoting homocoupling. Use at least 15-20 minutes of bubbling with an inert gas (Argon or Nitrogen) or, for best results, perform three freeze-pump-thaw cycles.

    • Control Stoichiometry: Use a slight excess of the boron reagent (e.g., 1.2 equivalents) to ensure the aryl bromide is fully consumed, but avoid a large excess which can lead to more side products and purification challenges.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst and ligand combination for coupling this compound?

A: For this sterically hindered substrate, a catalyst system designed for challenging couplings is essential. While many systems may provide some product, the highest yields are typically achieved with palladium pre-catalysts combined with bulky, electron-rich phosphine ligands.

Catalyst/Ligand SystemRationaleTypical Loading (mol %)
SPhos or XPhos Precatalysts Excellent for sterically hindered aryl bromides. Promotes fast oxidative addition and reductive elimination.[2]1 - 3 mol %
Pd₂(dba)₃ with SPhos/XPhos Generates the active Pd(0) species in situ. Offers flexibility in adjusting the Pd:ligand ratio.1-2 mol % Pd, 2-4 mol % Ligand
Pd(OAc)₂ with an NHC ligand (e.g., IPr) NHC ligands are highly effective for electron-deficient and sterically hindered substrates.[3]1-3 mol % Pd, 1-3 mol % Ligand

Q: How do I select the optimal base and solvent?

A: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3] The solvent must dissolve the reactants and stabilize the catalytic species.

  • Base Selection: Potassium phosphate (K₃PO₄) is often the best choice for difficult couplings. It is strong enough to promote transmetalation but generally does not cause degradation of sensitive functional groups.[5] Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive. Weaker bases like potassium carbonate (K₂CO₃) may be insufficient for this challenging substrate.

  • Solvent System: A mixture of an aprotic organic solvent and water is standard. Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio) are excellent starting points.[5] The water helps to solubilize the inorganic base. Some modern protocols for challenging couplings use anhydrous conditions with finely powdered K₃PO₄, sometimes with a small, controlled amount of water added (3-5 equivalents).[6]

Q: How can I be sure my reagents are pure enough for the reaction?

A: The purity of all components is paramount in palladium-catalyzed reactions.

  • Aryl Bromide: Ensure it is free from any residual acids or other impurities from its synthesis. Purification by column chromatography or recrystallization may be necessary.

  • Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. While often still reactive, this changes the molecular weight and can complicate stoichiometry. Using fresh, high-purity boronic acid or the more stable pinacol ester is recommended.[1]

  • Solvent: Always use anhydrous, high-purity solvents. Passing them through a solvent purification system (e.g., alumina columns) is ideal.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the catalytic cycle. For challenging substrates like this compound, the oxidative addition step (I → II) is often the bottleneck.

Suzuki_Cycle pd0 L₂Pd⁰ pdiia Ar-PdII(L₂)-X pd0->pdiia Oxidative Addition pdiib Ar-PdII(L₂)-OR' pdiia->pdiib Ligand Exchange pdiic Ar-PdII(L₂)-Ar' pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination sub1 Ar-X sub1->pd0 sub2 [Ar'B(OR)₂OR']⁻ sub2->pdiib sub3 Ar-Ar' sub3->pdiic base Base (e.g., K₃PO₄) base->sub2 boron Ar'B(OR)₂ boron->base caption Key steps in the Suzuki-Miyaura catalytic cycle.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

If you encounter low yields, follow this decision tree to diagnose the issue.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm TLC/LC-MS Analysis: What is the major component? start->check_sm sm_present Mainly Starting Material (Ar-Br) check_sm->sm_present debrom_present Debrominated Product check_sm->debrom_present messy_rxn Complex Mixture/ Homocoupling check_sm->messy_rxn sol_oa Problem: Slow Oxidative Addition Action: 1. Switch to bulky ligand (SPhos, XPhos). 2. Increase reaction temperature. 3. Ensure catalyst is active. sm_present->sol_oa sol_debrom Problem: Competing Debromination Action: 1. Use non-amine base (K₃PO₄). 2. Use anhydrous aprotic solvent. 3. Ensure fast transmetalation. debrom_present->sol_debrom sol_messy Problem: Reagent Instability Action: 1. Use boronic ester (Bpin) instead of acid. 2. Rigorously degas the reaction. 3. Check purity of all reagents. messy_rxn->sol_messy

Caption: A decision tree for troubleshooting poor reaction outcomes.

Optimized Experimental Protocol

This protocol incorporates best practices for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Pinacol Ester (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Reaction vial with a magnetic stir bar, septum, and inert atmosphere manifold

Procedure:

  • Vessel Preparation: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic pinacol ester, and the finely ground potassium phosphate.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and the degassed water via syringe.

  • Degassing: Vigorously stir the suspension and bubble Argon or Nitrogen through the mixture for 20 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: Quickly add the SPhos Pd G3 precatalyst to the vial and immediately seal it. Purge the headspace with inert gas for another 2 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Valle, H. U., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Sotorríos, L., et al. Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. [Link]

  • Negishi, E. (2002). Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. Toward Synthesis of All Conceivable Types of Acyclic Alkenes in High Yields, Efficiently, Selectively, Economically, and Safely: “Green” Way. The Journal of Organic Chemistry. [Link]

  • Sotorríos, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]

  • Astruc, D., et al. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chinchilla, R., & Nájera, C. (2009). Chemicals from Alkynes with Palladium Catalysts. Current Organic Chemistry. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]

  • Wang, C., et al. (2018). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Razi, S. S., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Advanced synthesis & catalysis. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Badria, F. A., et al. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]

  • Scott, J. P., & Fairlamb, I. J. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

Sources

Technical Support Center: Advanced Troubleshooting for Heck Reactions with 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Mizoroki-Heck reaction, specifically when using the versatile yet complex substrate, 1-Bromo-2-ethynyl-4-fluorobenzene. Our goal is to provide in-depth, field-proven insights to help you navigate common failures and optimize your reaction outcomes. This is not a rigid protocol but a dynamic troubleshooting guide structured to address problems from first principles.

Part 1: Core Directive - Understanding Your System

Failed reactions are data points. Before diving into specific fixes, let's analyze the unique characteristics of this compound. This substrate presents a multi-faceted challenge due to the interplay of its functional groups:

  • The Aryl Bromide: This is your primary reactive site for the Heck coupling. While more reactive than aryl chlorides, bromides can still require careful optimization, especially when other functionalities are present.[1] The rate-determining step for most aryl halides in the Heck reaction is the oxidative addition to the Pd(0) center.[1]

  • The ortho-Ethynyl Group: This terminal alkyne is a powerful functional group. However, its proximity to the bromide creates a high potential for a significant side reaction: intramolecular cyclization. Furthermore, terminal alkynes can undergo their own set of palladium- or copper-catalyzed side reactions, such as homocoupling (Glaser-Hay coupling).[2][3]

  • The para-Fluorine Group: As an electron-withdrawing group, the fluorine atom influences the electronic properties of the aromatic ring. This can accelerate the oxidative addition step, which is often beneficial, but may also impact subsequent steps in the catalytic cycle.[4][5]

This guide is structured to first address general Heck reaction failures and then delve into the specific side reactions pertinent to this unique substrate.

Part 2: Frequently Asked Questions (FAQs) - General Heck Reaction Failures

This section addresses the most common issues encountered in palladium-catalyzed cross-coupling reactions.

Q1: My reaction is completely stalled. I see only starting material. What are the first things to check?

A1: A total lack of reactivity points to a fundamental problem with one of the core components of your catalytic system.

  • Catalyst Inactivity: The heart of the reaction is the active Pd(0) species.[1] Many protocols use a Pd(II) precatalyst, like Pd(OAc)₂, which must be reduced in situ to Pd(0) to initiate the catalytic cycle.[6] If this reduction is inefficient, the reaction will not start.

    • Expert Insight: Ensure your phosphine ligand, which can also act as a reductant, is not oxidized. Consider a brief pre-stirring of the Pd(II) source and ligand before adding other reagents, or switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to diagnose the issue.[7]

  • Atmospheric Contamination: Palladium(0) catalysts and many phosphine ligands are highly sensitive to oxygen.[8] Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and degrade the ligands, leading to catalyst deactivation.

    • Protocol Validation: Your solvent and reaction setup must be rigorously deoxygenated. Use a robust inert gas (argon or nitrogen) sparging for at least 30 minutes or three freeze-pump-thaw cycles for your solvent.[8] Ensure all glassware is flame- or oven-dried to remove moisture.

  • Reagent Purity: The purity of your solvent and base is critical. Trace impurities can poison the catalyst.[9]

    • Best Practice: Always use freshly distilled, anhydrous solvents and a high-purity base from a reliable source.[10]

Q2: My reaction started, but then stalled and a black precipitate formed. What is happening?

A2: The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[8][11] This is one of the most common modes of failure in Heck reactions.

  • Causality - Ligand Dissociation: The primary role of the phosphine ligand is to stabilize the Pd(0) center. If the ligand dissociates, the "naked" palladium atoms will rapidly aggregate and precipitate out of the solution, halting the catalytic cycle.[8][11] This is often accelerated by high temperatures.

  • Preventative Measures:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or cataCXium® A).[8][12] These ligands form more stable complexes with palladium, preventing dissociation.[12]

    • Ligand-to-Palladium Ratio: While typically 1:1 to 2:1, a slight excess of the ligand can sometimes help stabilize the catalyst. However, a large excess can inhibit the reaction by occupying all coordination sites on the palladium.[11]

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. High temperatures increase the rate of ligand dissociation and catalyst decomposition.[8]

Part 3: Substrate-Specific Troubleshooting for this compound

The unique structure of this substrate opens the door to specific, competing reaction pathways that can dominate if conditions are not carefully controlled.

Q3: I am not seeing the expected Heck product, but I am isolating a diyne (dimer of my starting material). What is this side reaction?

A3: You are likely observing a Glaser-Hay homocoupling of the terminal alkyne.[3][13] This is a well-known reaction of terminal acetylenes, typically catalyzed by copper salts in the presence of an oxidant (like air).

  • Mechanism Insight: Even if you are not intentionally adding a copper catalyst, trace amounts of copper impurities in reagents or from glassware can be sufficient to catalyze this highly efficient reaction. Furthermore, some palladium complexes can also facilitate this oxidative homocoupling.[2]

  • Troubleshooting & Suppression:

    • Rigorous Copper Exclusion: If your desired reaction is the standard Heck coupling with an external alkene, ensure your system is free of copper. This may involve using high-purity reagents and acid-washing glassware.

    • Consider a Competing Pathway: If your goal is to couple the alkyne, you may be inadvertently running a Sonogashira coupling, which intentionally uses a copper co-catalyst with palladium.[14][15] If you are adding an amine base, this can promote the Sonogashira pathway. Differentiating between your intended Heck reaction and a competing Sonogashira reaction is key.

Q4: The reaction is consuming starting material, but I am isolating a cyclic product instead of the linear Heck product. Why is this happening?

A4: The ortho arrangement of the bromide and the ethynyl group makes your substrate perfectly primed for an intramolecular Heck reaction .[16][17] This is a powerful synthetic tool in its own right, but a problematic side reaction if undesired.

  • Mechanistic Pathway: Instead of an external alkene coordinating to the Aryl-Pd(II) intermediate, the pendant alkyne tethered to the same molecule coordinates and inserts. This leads to a cyclized intermediate, which then proceeds through the catalytic cycle to give a cyclic product, often an indole or related heterocycle if a nitrogen-containing base or solvent is used.[17][18] The reaction generally favors exo-trig cyclization modes.[16]

  • Controlling Inter- vs. Intramolecular Pathways:

    • Concentration: The intramolecular pathway is a first-order process, while the desired intermolecular reaction is second-order. Therefore, running the reaction at a higher concentration of your external alkene partner will favor the intermolecular Heck coupling.

    • Ligand Choice: Sterically bulky ligands can disfavor the intramolecular coordination required for cyclization. Experimenting with different ligands is crucial.

    • Alkene Reactivity: Using a more reactive external alkene (e.g., an electron-deficient acrylate) at a higher concentration can outcompete the intramolecular reaction.

Part 4: Experimental Protocols & Data

Protocol 1: Baseline Conditions for Heck Coupling

This protocol provides a robust starting point for coupling this compound with a standard alkene like n-butyl acrylate.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and anhydrous, degassed solvent (e.g., DMF or DMAc, to make a 0.1 M solution).

  • Alkene Addition: Add the alkene partner (e.g., n-butyl acrylate, 1.5 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (start screening at 80-100 °C) with vigorous stirring.[19]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

Data Table 1: Ligand Selection Guide for Aryl Bromides

The choice of ligand is arguably the most critical parameter in optimizing a challenging Heck reaction. Bulky, electron-rich phosphines are generally superior for aryl bromides.[4][20]

Ligand TypeExample(s)Key Characteristics & Use Case
Triarylphosphines PPh₃, P(o-tol)₃Standard, cost-effective ligands. Good starting point, but may be insufficient for challenging substrates or lead to catalyst decomposition at high temperatures.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich and bulky. Excellent for promoting oxidative addition of less reactive halides but can be highly air-sensitive.
Buchwald Ligands XPhos, SPhos, RuPhosState-of-the-art dialkylbiaryl phosphines. Provide high stability and activity, often allowing for lower catalyst loadings and milder conditions. Highly effective for aryl bromides.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high thermal stability and are excellent for electron-deficient aryl halides. A good alternative to phosphines.[19]

Part 5: Visualization of Key Pathways

Diagram 1: The Mizoroki-Heck Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)-X(L)₂ pd0->pdiib Oxidative Addition (Ar-X) pdiic [Ar-Pd(II)-Alkene(L)]⁺X⁻ pdiib->pdiic Alkene Coordination pdiid R-Pd(II)-X(L) pdiic->pdiid Migratory Insertion pdiie H-Pd(II)-X(L)₂ pdiid->pdiie β-Hydride Elimination (Product Out) pdiie->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Diagram 2: Competing Side Reactions

Side_Reactions cluster_0 Desired Intermolecular Heck cluster_1 Undesired Side Reactions start1 Ar-Pd(II)-X heck_prod Heck Product start1->heck_prod + Alkene start2 Ar-Pd(II)-X (from this compound) intra_prod Intramolecular Cyclization Product start2->intra_prod Intramolecular Insertion glaser_prod Alkyne Homocoupling (Glaser Product) start2->glaser_prod Trace Cu²⁺ / O₂ or Pd-mediated Troubleshooting_Workflow start Reaction Failed? no_rxn No Reaction? start->no_rxn pd_black Pd Black? start->pd_black side_product Side Product? start->side_product check_inert Verify Inert Atmosphere & Purity no_rxn->check_inert Yes change_ligand Use Bulky, Electron-Rich Ligand pd_black->change_ligand Yes identify_side Identify Side Product (NMR, MS) side_product->identify_side Yes check_catalyst Test Pd(0) Source or Pre-catalyst check_inert->check_catalyst lower_temp Lower Temperature change_ligand->lower_temp is_intra Intramolecular Cyclization? identify_side->is_intra is_glaser Alkyne Dimer? identify_side->is_glaser increase_conc Increase Alkene Concentration is_intra->increase_conc Yes exclude_cu Ensure Copper-Free Conditions is_glaser->exclude_cu Yes

Caption: A decision tree for troubleshooting failed Heck reactions.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2025). ResearchGate.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Grokipedia. (n.d.). Intramolecular Heck reaction.
  • The oxidative Heck reactions of fluorinated olefins with arylboronic acids by palladium catalysis. (n.d.). ResearchGate.
  • Catalytic System for the Heck Reaction of Fluorinated Haloaryls. (n.d.). ACS Publications.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Intramolecular Heck reaction. (n.d.). Wikipedia.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... (n.d.). ResearchGate.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Sigma-Aldrich. (n.d.). cataCXium® Ligands.
  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. (2020). PMC - NIH.
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing.
  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). Journal of the American Chemical Society.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020). Organic Letters.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications.
  • Wikipedia. (n.d.). Heck reaction.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025). ResearchGate.
  • Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. (n.d.). PMC - NIH.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. (n.d.).
  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. (2018). ACS Catalysis.
  • Dr Jackson Chemistry. (2018). Heck Coupling. YouTube.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (n.d.). PMC - NIH.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Wikipedia. (n.d.). Glaser coupling.
  • Organic Chemistry Portal. (n.d.). glaser coupling.
  • The Heck coupling reactions of aryl bromides with styrene. (n.d.). ResearchGate.
  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes. (2024). ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. (2022). NIH.
  • 138 palladium-catalyzed domino carbopalladation/cyclization of allenes. (n.d.).
  • Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. (2022). Semantic Scholar.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Purification of Products from 1-Bromo-2-ethynyl-4-fluorobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cross-coupling products derived from 1-Bromo-2-ethynyl-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of these valuable compounds.

The unique electronic properties of this compound, stemming from the presence of a bromo, ethynyl, and fluoro group, make it a valuable synthon. However, these same features can influence the reaction profile and the nature of impurities, necessitating tailored purification strategies. This guide provides practical, field-proven insights to help you achieve high purity for your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Sonogashira coupling reaction with this compound?

A1: The most prevalent impurity is typically the homocoupled alkyne (a diyne), resulting from the coupling of two molecules of your terminal alkyne partner.[1] This is often promoted by the presence of oxygen and is a common side reaction in Sonogashira couplings.[2] You may also encounter residual starting materials (this compound and the terminal alkyne) and palladium catalyst residues.

Q2: My Suzuki coupling reaction with this compound is complete, but I'm having trouble separating my product from the boronic acid starting material by column chromatography. What should I do?

A2: Boronic acids can be challenging to remove completely due to their polarity and potential for tailing on silica gel. A common strategy is to perform an aqueous wash with a mild base, such as a saturated solution of sodium bicarbonate, during the reaction workup. This will convert the boronic acid into its more water-soluble boronate salt, which can then be extracted into the aqueous phase.

Q3: Is recrystallization a viable method for purifying the products of these cross-coupling reactions?

A3: Yes, recrystallization can be a very effective technique, especially for obtaining highly pure, crystalline solids.[3] The success of recrystallization depends on the physicochemical properties of your product. A solvent screen is recommended to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for diarylacetylenes and biaryls include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.

Q4: How does the fluorine atom in this compound affect the purification process?

A4: The fluorine atom can influence the polarity and lipophilicity of your product.[4] Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs.[5] This can be advantageous in achieving separation from non-fluorinated impurities. However, it's important to consider that the fluorine atom can also lead to stronger intermolecular interactions, which might affect solubility and recrystallization behavior.

Troubleshooting Guides

Problem 1: Difficulty in Removing Palladium Catalyst Residues

Symptoms:

  • A persistent grey or black color in the purified product.

  • Broad or poorly resolved peaks in the NMR spectrum.

  • Inconsistent results in biological assays due to metal contamination.

Probable Causes:

  • Inefficient removal of the palladium catalyst during the workup.

  • Formation of palladium nanoparticles that are difficult to filter.

Solutions:

Step-by-Step Protocol for Palladium Removal:

  • Aqueous Workup with a Chelating Agent:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Dilute with an organic solvent like ethyl acetate and wash the organic layer with a 10% aqueous solution of sodium sulfide or sodium thiosulfate. These reagents will chelate with the palladium, facilitating its removal into the aqueous layer.

    • Follow with a brine wash to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Filtration through Celite® or Silica Gel Plug:

    • If a precipitate is present after the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite®.[3]

    • For dissolved catalyst, passing the crude product solution through a short plug of silica gel can be effective. Elute with a solvent system that moves your product but retains the polar catalyst residues.

  • Charcoal Treatment:

    • Dissolve the crude product in a suitable organic solvent.

    • Add a small amount of activated charcoal (e.g., Darco G-60) and stir for 15-30 minutes at room temperature.[7]

    • Filter the mixture through a pad of Celite® to remove the charcoal.

    • Concentrate the filtrate. Caution: Activated charcoal can sometimes adsorb the desired product, so use it judiciously and monitor for product loss.

Method Advantages Disadvantages
Aqueous Wash with Chelator Effective for removing dissolved palladium.May not be effective for palladium nanoparticles.
Celite®/Silica Gel Filtration Simple and fast.May not remove all dissolved catalyst.
Charcoal Treatment Effective for removing colored impurities and residual palladium.Potential for product loss through adsorption.
Problem 2: Co-elution of Product and Homocoupled Alkyne in Sonogashira Reactions

Symptoms:

  • Two closely spaced spots on a TLC plate that are difficult to resolve.

  • NMR spectrum showing a mixture of the desired product and the symmetrical diyne.

Probable Causes:

  • Similar polarity of the desired product and the homocoupled byproduct.

  • Suboptimal chromatographic conditions.

Solutions:

Workflow for Chromatographic Separation:

Caption: Decision workflow for purification strategy.

Detailed Steps:

  • Optimize Column Chromatography Conditions:

    • The key to separating compounds with similar polarity is to use a less polar eluent system.[8] For diarylacetylenes, a high percentage of a non-polar solvent like hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate or dichloromethane is often effective.

    • Use a high-quality silica gel with a smaller particle size for better resolution.

    • A long column with a small diameter will also improve separation.

    • Consider using a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity.

  • Recrystallization:

    • If chromatography fails to provide pure material, recrystallization is an excellent alternative.

    • Perform a solvent screen to find a suitable solvent or solvent pair. For many diarylacetylenes, a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or methanol) can be effective.

    • Dissolve the impure solid in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Problem 3: Low Recovery After Purification

Symptoms:

  • Significant loss of material during column chromatography or recrystallization.

Probable Causes:

  • Product is partially soluble in the recrystallization mother liquor.

  • Product is streaking or irreversibly binding to the silica gel column.

  • The product is volatile and is being lost during solvent removal.

Solutions:

  • For Recrystallization:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the solid.

    • After crystallization at room temperature, cool the flask in an ice bath to maximize the precipitation of the product.

    • Wash the collected crystals with a minimal amount of cold solvent.

  • For Column Chromatography:

    • If your product is streaking on the TLC plate, it may be too polar for silica gel. Consider using alumina as the stationary phase.

    • Adding a small amount of a modifier to your eluent, such as 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds, can improve peak shape and recovery.

    • If your product is highly non-polar, it may elute very quickly. Use a less polar solvent system to increase its retention time.

  • For Volatile Products:

    • Be mindful of the boiling point of your product. While the products from this compound cross-couplings are generally not highly volatile, some smaller alkyne partners could lead to more volatile products.

    • Use a rotary evaporator with care, avoiding excessive heat and vacuum.

    • For very volatile compounds, it may be necessary to remove the solvent under a gentle stream of nitrogen.

References

  • PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Retrieved from [Link]

  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. [Link]

  • Dalvit, C., et al. (2003). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemBioChem, 4(11), 1268-1277. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography. Retrieved from [Link]

  • YouTube. (2020, August 28). Column Chromatography. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • YouTube. (2012, August 7). O Chem Column Chromatography (cc). [Link]

  • MDPI. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5413-5427. [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • American Chemical Society. (2010). Synthesis of Highly Functionalized Biaryls by Condensation of 2-Fluoro-1,3-bis(silyloxy) 1,3-Dienes with 3-Cyanochromones and Subsequent Domino “Retro-Michael/Aldol/Fragmentation”. The Journal of Organic Chemistry, 75(21), 7244-7254. [Link]

  • ResearchGate. (n.d.). Troubleshooting protein purification?. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Dalton Transactions, 50(40), 14197-14205. [Link]

  • Marquette University. (1949). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. Retrieved from [Link]

  • PubMed. (n.d.). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

Sources

managing side reactions in the synthesis of derivatives from 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of derivatives from 1-bromo-2-ethynyl-4-fluorobenzene. Our goal is to provide in-depth, field-proven insights to help you navigate and troubleshoot common side reactions, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Selective Synthesis

This compound is a versatile building block in medicinal chemistry and materials science. Its distinct functionalities—an aryl bromide, a terminal alkyne, and a fluorine substituent—offer multiple avenues for molecular elaboration. However, this trifecta of reactive sites also presents a significant challenge: controlling selectivity and minimizing side reactions. The most common transformation for this substrate is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1] This guide will focus primarily on managing side reactions within the context of the Sonogashira coupling and related transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: Low Yield of the Desired Cross-Coupled Product Accompanied by a Significant Amount of a Dimerized Alkyne Byproduct.

Question: My Sonogashira reaction with this compound is producing a substantial amount of a byproduct with a mass corresponding to the homocoupling of my starting alkyne. How can I suppress this side reaction?

Answer: The formation of alkyne dimers, known as Glaser or Hay coupling products, is the most prevalent side reaction in copper-mediated Sonogashira couplings.[2][3] This occurs when two molecules of the terminal alkyne couple with each other instead of with the aryl bromide.[4] This process is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[1][5]

Root Cause Analysis and Mitigation Strategies:

  • Copper-Catalyzed Oxidative Coupling: The copper(I) co-catalyst, essential for activating the alkyne, can also facilitate its oxidation and subsequent dimerization, especially in the presence of air.[5]

  • Solution 1: Implement Copper-Free Conditions. The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. While this may require slightly higher temperatures or longer reaction times, it effectively shuts down the primary pathway for homocoupling.[2]

  • Solution 2: Ensure a Strictly Inert Atmosphere. If copper co-catalysis is necessary for your specific substrate, maintaining a rigorously oxygen-free environment is critical.[4] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Solution 3: Slow Addition of the Alkyne. Adding the this compound slowly to the reaction mixture can help maintain its low concentration at any given time, thus favoring the desired cross-coupling pathway over homocoupling.[6]

Issue 2: The Reaction Stalls or Proceeds Very Slowly, Even at Elevated Temperatures.

Question: I am attempting a Sonogashira coupling with this compound, but the reaction is sluggish and incomplete. What factors could be inhibiting the catalytic cycle?

Answer: Slow or stalled reactions with aryl bromides in Sonogashira couplings are often related to the oxidative addition step, which is typically the rate-determining step.[2] The electronic properties and steric environment of the aryl bromide play a crucial role.

Troubleshooting and Optimization:

  • Catalyst and Ligand Selection: For challenging aryl bromides, the choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically demanding phosphine ligands can enhance the rate of oxidative addition.[7][8] Consider screening ligands such as XPhos or using more active pre-catalysts.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. While amines like triethylamine or diethylamine are often used as both the base and solvent, co-solvents such as DMF or THF can improve the solubility of the starting materials and facilitate the reaction.[9][10]

  • Base Strength: The amine base is crucial for deprotonating the terminal alkyne.[11] Ensure the base is of high purity and used in a sufficient excess. For particularly stubborn reactions, stronger bases like DBU may be beneficial.[6]

  • Temperature: While Sonogashira reactions can often be run at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[1][11] A systematic increase in temperature, for instance to 80-100 °C in a sealed tube, may be necessary.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for the carbon-halogen bonds in cross-coupling reactions?

A1: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br > Cl.[1][11] Therefore, the C-Br bond in this compound is significantly more reactive than a C-Cl bond would be under similar conditions.

Q2: Can I perform a selective reaction at the alkyne without affecting the aryl bromide?

A2: Yes, the terminal alkyne can undergo various reactions, such as deprotonation followed by reaction with an electrophile, without necessarily engaging the aryl bromide. However, many reagents that react with terminal alkynes can also interact with the palladium catalyst or the aryl bromide, so careful planning and selection of reaction conditions are essential.

Q3: How can I purify my desired product from the homocoupled byproduct?

A3: The most common and effective method for separating the desired cross-coupled product from the Glaser-Hay homocoupling byproduct is flash column chromatography on silica gel.[4] Recrystallization can also be an effective technique if there is a significant difference in the solubility and crystallinity of the product and the byproduct.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize the formation of homocoupling byproducts.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the coupling partner alkyne (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent such as degassed THF or DMF.

  • Add a degassed amine base, such as triethylamine (3.0 equiv).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for copper-free conditions.
Solvent THF or DMF (degassed)Good solubility for reactants and facilitates the reaction.[10]
Base Triethylamine (degassed)Acts as a base and can serve as a co-solvent.[9]
Temperature 60-80 °CHigher temperatures are often needed for aryl bromides in the absence of copper.[10]

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Sonogashira Coupling

G A This compound + Terminal Alkyne D Reaction Conditions (Catalyst, Base, Solvent, Temp) A->D B Desired Cross-Coupling (Sonogashira Product) C Alkyne Homocoupling (Glaser Product) D->B Favorable Pathway (Optimized Conditions) D->C Side Reaction Pathway (Presence of O₂, Excess Cu(I))

Caption: Competing reaction pathways in the Sonogashira coupling.

Diagram 2: Troubleshooting Workflow for Low Yielddot

G start Low Yield of Desired Product check_side_products Analyze Crude Mixture: Identify Major Byproducts start->check_side_products glaser Glaser Homocoupling Dominant? check_side_products->glaser no_reaction Starting Material Unchanged? check_side_products->no_reaction glaser->no_reaction No copper_free Switch to Copper-Free Conditions or Degas Rigorously glaser->copper_free Yes optimize_catalyst Optimize Catalyst/Ligand and Increase Temperature no_reaction->optimize_catalyst Yes end Improved Yield copper_free->end optimize_catalyst->end

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 1-Bromo-2-ethynyl-4-fluorobenzene. This versatile building block is pivotal in synthesizing complex organic materials and pharmaceutical intermediates, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] However, the success of these reactions hinges on the stability and activity of the catalyst. Catalyst deactivation is a frequent and frustrating issue that can lead to low yields, stalled reactions, and inconsistent results.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent common catalyst deactivation pathways. We move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial observations when a reaction is failing.

Q1: My reaction mixture has turned dark brown or black, and the conversion has stopped. What's happening?

A1: You are likely observing the formation of "palladium black."[3] This is a classic sign of catalyst deactivation where the soluble, active Pd(0) catalyst aggregates and precipitates out of solution as inactive palladium metal.[4] This process is irreversible and effectively removes the catalyst from the reaction cycle.

  • Primary Cause: The most common culprit is the presence of oxygen.[3] Oxygen can oxidize the phosphine ligands and the Pd(0) center, leading to the collapse of the catalytic complex.

  • Other Causes: Excessively high temperatures, unstable ligands that dissociate from the metal center, or high catalyst concentrations can also promote this aggregation.[5]

Q2: My starting material is being consumed, but the main product is a homocoupled dimer of my alkyne (Glaser coupling). Why is this side reaction dominating?

A2: This points to an issue with the copper(I) co-catalyst, which is often used to accelerate the Sonogashira reaction.[2][6] The Glaser coupling is an oxidative homocoupling of terminal alkynes and is a well-known side reaction in Sonogashira chemistry.[7][8]

  • Primary Cause: The reaction is likely not fully anaerobic. Oxygen promotes the Cu(I) mediated homocoupling.

  • Other Causes: An excessively high ratio of copper to palladium, or the use of a base that strongly favors the homocoupling pathway, can also be responsible. To avoid this, many modern protocols have been developed that are "copper-free."[1][9]

Q3: The reaction is clean but extremely slow or gives a very low yield. The solution color hasn't changed. What should I investigate?

A3: This scenario suggests a catalytically incompetent or inhibited system rather than catastrophic decomposition.

  • Inactive Precatalyst: If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must first be reduced in situ to the active Pd(0) species.[2] If the reaction conditions do not favor this reduction, the catalytic cycle will never begin.

  • Inhibitors: Impurities in your reagents or solvents (e.g., water, trace metals, or coordinating functional groups) can act as catalyst poisons.[3]

  • Product Inhibition: In some systems, the reaction product itself can coordinate to the palladium center more strongly than the starting materials, slowing down or halting catalyst turnover.[10][11]

Q4: Does the fluorine atom on the this compound substrate have any special impact on catalyst stability?

A4: While the C-F bond is typically robust in these conditions, the presence of fluoride can have subtle electronic effects. More importantly, if fluoride ions are generated or present as an additive, they can influence the catalytic cycle. Fluoride ions are known to play a complex role in palladium-catalyzed reactions; they can favor the crucial transmetalation step but can also form unreactive anionic species that sequester the catalyst or organometallic partner.[12] In some specific palladium redox cycles (e.g., Pd(II)/Pd(IV)), excess fluoride has been shown to quench catalytic activity entirely.[13] While not a primary cause of deactivation in standard Sonogashira reactions, it's a factor to consider if you are using fluoride-based additives or observing unusual reactivity.

Section 2: In-Depth Troubleshooting Guide

Use this table to systematically diagnose and resolve specific issues related to catalyst deactivation.

Problem ID Observation Potential Root Cause Recommended Action & Rationale
CD-001 Low or No Conversion Inactive Catalyst System 1. Use Fresh Reagents: Use a fresh, high-quality palladium precatalyst, copper(I) salt, and ligands. Pd(0) complexes can be air-sensitive, and Cu(I) salts oxidize over time.[3] 2. Verify Precatalyst Activation: Ensure your reaction conditions (e.g., presence of an amine base or other reductant) are suitable for reducing the Pd(II) precatalyst to the active Pd(0) state.[2]
Inadequate Inert Atmosphere 1. Improve Degassing: Thoroughly degas all solvents and the amine base using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon) for at least 30 minutes. 2. Maintain Positive Pressure: Ensure the reaction is maintained under a positive pressure of inert gas throughout. Oxygen leads to palladium black formation and promotes Glaser coupling.[3]
Reagent Impurities 1. Purify Reagents: Use high-purity, anhydrous solvents and reagents. Water can interfere with the catalytic cycle and impurities can poison the catalyst.[3]
CD-002 Formation of Black Precipitate Oxygen Contamination 1. Rigorous Anaerobic Technique: This is the most critical factor. Handle all reagents and set up the reaction in a glovebox or using strict Schlenk line techniques. See Protocol 1 below.
Thermal Instability 1. Optimize Temperature: High temperatures can accelerate ligand dissociation and catalyst aggregation. Run the reaction at the lowest effective temperature (many Sonogashira couplings proceed well at room temperature).[3]
Unstable Ligand 1. Use Robust Ligands: Triphenylphosphine is common but can be labile. Consider more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[14][15]
CD-003 Dominant Alkyne Homocoupling Copper Co-catalyst Issues 1. Reduce Copper Loading: Use the minimum required amount of CuI (typically 0.5-2 mol%). 2. Switch to a Copper-Free Protocol: This is the most effective solution. Copper-free Sonogashira reactions eliminate Glaser coupling entirely.[7][9] They may require a different base or slightly higher temperatures but offer a cleaner reaction profile.
Section 3: Protocols and Preventative Measures

Proactive measures are the best way to ensure reproducible and high-yielding reactions.

Protocol 1: Rigorous Inert Atmosphere Technique

This protocol is essential for preventing the deactivation pathways outlined in CD-001 and CD-002 .

  • Glassware Preparation: Oven-dry all glassware at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing (Freeze-Pump-Thaw): a. Place the solvent in a robust Schlenk flask with a stir bar. b. Freeze the solvent using a liquid nitrogen bath. c. Once fully frozen, open the flask to a high-vacuum line for 5-10 minutes. d. Close the flask to the vacuum and thaw the solvent in a water bath. You will see gas bubbles evolve. e. Repeat this cycle at least three times. f. Backfill the flask with inert gas.

  • Reaction Setup: a. Add all solid reagents (palladium catalyst, copper salt, ligands) to the reaction flask under a positive flow of inert gas. b. Add the this compound substrate. c. Seal the flask with a septum, and perform 3-5 cycles of evacuating the headspace under vacuum and backfilling with inert gas. d. Add the degassed solvent and amine base via a gas-tight syringe. e. Maintain a positive pressure of inert gas (e.g., using a balloon or bubbler) for the duration of the reaction.

Protocol 2: Catalyst Health Check - Small-Scale Test Reaction

Before committing a large amount of valuable starting material, verify the activity of your catalyst batches with a reliable test reaction.

  • Standard Reaction: Couple iodobenzene with phenylacetylene. This is a well-behaved, fast reaction.

  • Conditions: Use 1.0 mol% Pd catalyst, 2.0 mol% CuI, and 2 equivalents of a standard base like triethylamine in THF.

  • Procedure: Set up a 0.5 mmol scale reaction following Protocol 1 .

  • Expected Outcome: The reaction should proceed to >95% conversion within 1-2 hours at room temperature.

  • Validation: If the test reaction is sluggish or fails, it confirms a problem with your catalyst, copper salt, base, or general technique, saving your primary experiment.

Section 4: Visualizing Deactivation Pathways

Understanding the catalytic cycle helps visualize where things can go wrong.

Diagram 1: The Ideal Sonogashira Catalytic Cycle

This diagram shows the productive pathway for the cross-coupling reaction. The cycle is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)(X)L₂ pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_tm Ar-Pd(II)(C≡CR)L₂ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination (+ Ar-C≡C-R) cu_x Cu(I)X pd2_tm->cu_x cu_alkyne R-C≡C-Cu(I) cu_alkyne->pd2_oa alkyne H-C≡C-R + Base alkyne->cu_alkyne Deprotonation cu_x->alkyne Catalyst Regeneration

Caption: The interconnected Palladium and Copper catalytic cycles in a standard Sonogashira reaction.

Diagram 2: Common Catalyst Deactivation Pathways

This diagram illustrates how the active Pd(0) catalyst can be diverted into inactive states.

pd0_active Pd(0)L₂ (Active Catalyst) pd_black [Pd(0)]n (Palladium Black) pd0_active->pd_black Aggregation (High Temp/Conc.) pd_oxide Inactive Pd-Oxide Species pd0_active->pd_oxide Oxidation (+ O₂) ligand_displaced L-Pd(0) (Unstable/Prone to Aggregation) pd0_active->ligand_displaced Ligand Dissociation (- L) cycle Productive Catalytic Cycle pd0_active->cycle Enters Cycle ligand_displaced->pd_black Aggregation cycle->pd0_active Regenerated caption Deactivation pathways divert the active Pd(0) catalyst into inactive states.

Caption: Deactivation pathways diverting the active Pd(0) catalyst into inactive states.

References
  • Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics. [Link]

  • Ahirwar, S., et al. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. [Link]

  • Li, P., Wang, L., & Li, H. (2005). Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction. Tetrahedron. [Link]

  • Caputo, A., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. [Link]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. [Link]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Kunz, V., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Börgel, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. ACS Catalysis. [Link]

  • Proctor, L. D. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. University of Leeds Thesis. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Hussain, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Proctor, L. D. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

  • Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Kelley, M. S., et al. (2024). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. [Link]

  • University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. ChemTube3D. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Skládal, O., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials. [Link]

  • Fors, B. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-Bromo-2-ethynyl-4-fluorobenzene. This versatile building block possesses three distinct reactive sites: the C-Br bond, the terminal alkyne, and the aromatic ring. The choice of solvent is not merely a medium for dissolution; it is a critical parameter that dictates reaction pathways, influences rates, and determines the success or failure of your synthesis. This document provides in-depth, field-proven insights into navigating the complex solvent effects on the reactivity of this substrate, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions involving this compound?

A1: The selection of a solvent is a multi-faceted decision that hinges on several key factors:

  • Solubility: All components—your substrate, reagents, catalyst, and base—must be sufficiently soluble to ensure a homogeneous reaction mixture and facilitate effective mass transport. Given that this compound is relatively nonpolar, while many bases (e.g., K₂CO₃, Cs₂CO₃) and boronic acids are polar, a solvent system that can bridge this polarity gap is often required.[1] This frequently leads to the use of solvent mixtures, such as THF/water or Dioxane/water.[2][3]

  • Catalyst Stability and Activity: Solvents can directly interact with the metal center of your catalyst.[1] Highly coordinating solvents like DMF or DMSO can sometimes compete with your phosphine ligands, potentially altering the active catalytic species or even inhibiting the reaction.[4][5] Conversely, in some systems, polar aprotic solvents can stabilize catalytic intermediates, enhancing reaction rates.[6]

  • Reaction Temperature: The solvent's boiling point must be appropriate for the required reaction temperature. Palladium-catalyzed cross-couplings with aryl bromides often require heating, making solvents like toluene, dioxane, or DMF suitable choices.[7]

  • Influence on Reaction Mechanism: The polarity of the solvent can stabilize or destabilize transition states, directly impacting reaction rates and selectivity.[1][8] For instance, in cycloaddition reactions, solvent polarity can be a determining factor in the regiochemical outcome.[9]

Q2: For a Sonogashira coupling at the C-Br bond, what is the rationale behind using amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) as both the base and solvent/co-solvent?

A2: Using an amine as a solvent or co-solvent in Sonogashira couplings is a classic and highly effective strategy for several reasons.[4] Firstly, it serves as the base required to deprotonate the terminal alkyne, generating the reactive acetylide species. Secondly, it acts as a scavenger for the hydrogen bromide (HBr) that is generated during the catalytic cycle, preventing the formation of acidic conditions that could lead to side reactions. Finally, many palladium and copper catalysts are highly soluble and stable in amine solvents, ensuring a homogeneous catalytic system. While using a large excess of the amine as the solvent is common, a mixture of a less polar solvent like THF or toluene with 3-5 equivalents of the amine base often provides a good balance of solubility and reactivity.[7][10]

Q3: How does the choice of a polar aprotic solvent (e.g., DMF, DMSO) versus a nonpolar solvent (e.g., Toluene, Dioxane) impact a Suzuki coupling with this substrate?

A3: The impact is significant and relates directly to the mechanism of the Suzuki coupling.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents are excellent at dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄) and the polar boronic acid coupling partner.[11] They can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[1][8] However, as mentioned, they can also be strongly coordinating and may inhibit the catalyst at higher temperatures.[4][5]

  • Nonpolar Solvents (Toluene, Dioxane, THF): These are often the preferred choice.[2] They are less likely to interfere with the catalyst's coordination sphere. To dissolve the inorganic base, these reactions are almost always run with an aqueous phase (e.g., Toluene/H₂O 9:1). This biphasic system facilitates the formation of the active boronate species at the interface, which is crucial for the transmetalation step.[3] For substrates prone to protodeboronation (hydrolysis of the boronic acid), using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can be beneficial.[2]

Q4: I am concerned about the Glaser-Hay homocoupling of the alkyne. How can solvent choice help suppress this major side reaction?

A4: Glaser-Hay homocoupling is an oxidative process, typically catalyzed by copper salts in the presence of an oxidant (often oxygen from the air), leading to the formation of a symmetric 1,3-diyne.[12][13][14] This is a particularly vexing side reaction in copper-co-catalyzed Sonogashira couplings.[15] While rigorously deoxygenating your reaction mixture is the most critical step, solvent choice plays a supporting role.[13]

  • Coordinating Solvents: Solvents and ligands can impact the speciation and aggregation of the copper catalyst.[14] Using solvents with moderate coordinating ability can sometimes temper the activity of the copper catalyst towards homocoupling.

  • Solvent for Copper-Free Conditions: The most robust strategy to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. In these cases, solvents are chosen based purely on optimizing the palladium catalytic cycle. Polar aprotic solvents like DMSO have been shown to be highly effective in facilitating room-temperature, copper-free couplings.[6]

Troubleshooting Guide

Issue 1: My Sonogashira coupling is giving low yields or stalling completely.

  • Question: I'm trying to couple this compound with an alkyne using Pd(PPh₃)₂Cl₂/CuI in THF with triethylamine, but the reaction is very sluggish. What's wrong?

  • Answer & Solution: This is a common issue. While THF is a good solvent, the oxidative addition to the electron-poor and sterically accessible C-Br bond of your substrate should be relatively facile. The issue may lie elsewhere.

    • Solvent Polarity and Temperature: THF might not be polar enough or have a high enough boiling point if your system requires more energy. Consider switching to DMF or using a sealed tube to heat the reaction to a higher temperature (~100 °C).[7] However, be aware that DMF can sometimes inhibit the catalyst.[5] A good alternative is 1,4-dioxane , which has a higher boiling point than THF.

    • Solubility of the Acetylide: The in-situ formed copper acetylide may be precipitating from the solution, effectively removing it from the catalytic cycle. Using a more polar co-solvent or switching to a solvent system known to better solubilize such species, like DMF or NMP, can resolve this.

    • Degassing is Critical: The primary cause of failure is often dissolved oxygen, which can lead to Glaser homocoupling and catalyst decomposition.[13][15] Ensure your solvent and reaction mixture are rigorously degassed using several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

Issue 2: My main product is the symmetrical 1,3-diyne from Glaser homocoupling.

  • Question: I'm attempting a cross-coupling reaction, but my starting alkyne is just coupling with itself. How can I use the solvent to favor the desired reaction?

  • Answer & Solution: This indicates that the oxidative homocoupling pathway is kinetically favored over your desired cross-coupling. This is a classic problem when using copper co-catalysts.[12][16]

    • Eliminate Copper and Change Solvents: The most definitive solution is to switch to a copper-free Sonogashira protocol . These systems often rely on more electron-rich and bulky phosphine ligands. For these conditions, polar aprotic solvents are often superior. A system using a modern palladium precatalyst in DMSO at room temperature has been shown to be highly effective and completely avoids the Glaser side reaction.[6]

    • Solvent for Heterocoupling: Some modern Glaser-Hay protocols for heterocoupling have been developed that can be controlled by solvent and base choice. For example, greener solvents like ethyl acetate have been shown to be effective in selective cross-coupling.[17] However, for your specific substrate, eliminating copper is the more reliable approach.

Issue 3: My Suzuki coupling is messy, with evidence of starting material decomposition.

  • Question: I am reacting this compound with an arylboronic acid in THF/aqueous K₂CO₃, but I'm seeing significant amounts of fluorobenzene (from protodeboronation) and other byproducts. What solvent strategy can improve this?

  • Answer & Solution: You are likely facing two issues: protodeboronation of your boronic acid and potential dehalogenation of your starting material, both of which can be exacerbated by the reaction conditions.[18]

    • Minimize Water and Change Base: The combination of a strong base and water can rapidly hydrolyze the boronic acid.[18] Switch to anhydrous conditions . Use a solvent like 1,4-dioxane or toluene and a base that is soluble in organic solvents or works well in anhydrous conditions, such as potassium phosphate (K₃PO₄) .[2] This minimizes the water available for the undesired hydrolysis pathway.

    • Solvent Screening for Stability: A systematic screen of solvents can identify a medium where your starting materials are more stable.[18] It has been shown that typical Suzuki solvents can sometimes lead to low yields, whereas alternative solvents may provide near-quantitative conversion by improving starting material stability.[18] Consider screening solvents like 2-MeTHF, CPME, or even DMF under anhydrous conditions.

Issue 4: I am attempting a 1,3-dipolar cycloaddition with an azide, but I am getting poor regioselectivity.

  • Question: My cycloaddition to the alkyne of this compound is giving me a mixture of 1,4- and 1,5-triazole regioisomers. Can the solvent influence the ratio?

  • Answer & Solution: Absolutely. The regioselectivity of 1,3-dipolar cycloadditions is highly dependent on the electronic properties of the two components, and the solvent can play a crucial role by differentially stabilizing the two possible transition states.[9]

    • Vary Solvent Polarity: The two regioisomeric transition states will likely have different dipole moments. A polar solvent will preferentially stabilize the more polar transition state, potentially increasing the formation of one regioisomer over the other. Conduct a screen of solvents with varying dielectric constants, from nonpolar (toluene , dioxane ) to polar aprotic (acetonitrile , DMF ) to polar protic (isopropanol , water ), to determine the effect on the isomer ratio.[9]

    • Computational Guidance: DFT studies have shown that in the gas phase, a clear preference for one regioisomer might exist, but solvation can completely abolish this selectivity.[19] This highlights the powerful effect of the solvent. If available, computational modeling can predict which transition state is better stabilized by a polar continuum model, guiding your solvent choice.

Data Presentation & Protocols

Table 1: Recommended Solvent Systems for Key Transformations
Reaction TypePrimary Solvent(s)BaseTypical Temp.Key Considerations & Causality
Sonogashira (Cu-catalyzed) Toluene, THF, DioxaneEt₃N, DIPEART to 80 °CAmine acts as base and HCl scavenger. Less coordinating solvents prevent catalyst inhibition.[4][10]
Sonogashira (Cu-free) DMSO, DMF, NMPCs₂CO₃, K₂CO₃, DABCORT to 60 °CPolar aprotic solvents stabilize catalytic intermediates and improve yields, enabling lower temperatures.[6]
Suzuki Coupling Dioxane/H₂O, Toluene/H₂OK₂CO₃, Cs₂CO₃80 to 110 °CBiphasic system required to dissolve both nonpolar aryl bromide and polar inorganic base.[3]
Suzuki (Anhydrous) Dioxane, 2-MeTHFK₃PO₄80 to 110 °CMinimizes protodeboronation of sensitive boronic acids.[2][18]
Glaser Homocoupling Pyridine, MeOH/H₂OTMEDART to 50 °COften performed with a Cu(I) or Cu(II) salt and an amine base/ligand.[14][20] (This is the reaction to be avoided).
1,3-Dipolar Cycloaddition Toluene, CH₃CN, DMFNone or Cat.RT to 100 °CSolvent polarity can stabilize different transition states, altering regioselectivity.[9][19]
Experimental Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to maximize yield while completely suppressing Glaser homocoupling.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner alkyne (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and the Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %).[6]

  • Atmosphere Inerting:

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Using a gas-tight syringe, add anhydrous, degassed DMSO (to make a ~0.2 M solution with respect to the aryl bromide). The solvent must be previously degassed by either three freeze-pump-thaw cycles or by vigorous sparging with Argon for 30-45 minutes.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-18 hours), dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Optimized Suzuki Coupling for Sensitive Substrates

This protocol uses anhydrous conditions to minimize decomposition of the boronic acid partner.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), finely ground anhydrous Potassium Phosphate (K₃PO₄, 3.0 equiv), and the Palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol % and ligand SPhos, 4.5 mol %).

  • Atmosphere Inerting:

    • Seal the flask, and evacuate and backfill with Argon three times.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane via syringe to the flask (to make a ~0.1 M solution).

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualization & Workflows

Diagram 1: Solvent Selection Workflow for Cross-Coupling

Solvent_Selection_Workflow cluster_start Start: Define Reaction cluster_suzuki Suzuki Pathway cluster_sonogashira Sonogashira Pathway cluster_cyclo Cycloaddition Pathway start Reaction Type? (e.g., Sonogashira, Suzuki) suzuki_q1 Boronic Acid Water-Sensitive? start->suzuki_q1 Suzuki sono_q1 Glaser Homocoupling a Major Concern? start->sono_q1 Sonogashira cyclo_q1 Regioselectivity an Issue? start->cyclo_q1 Cycloaddition suzuki_a1_yes Use Anhydrous Conditions: Toluene or Dioxane Base: K₃PO₄ suzuki_q1->suzuki_a1_yes Yes suzuki_a1_no Use Aqueous System: Dioxane/H₂O or Toluene/H₂O Base: K₂CO₃, Cs₂CO₃ suzuki_q1->suzuki_a1_no No sono_a1_yes Use Copper-Free Protocol: Solvent: DMSO or DMF Base: Organic or Cs₂CO₃ sono_q1->sono_a1_yes Yes sono_a1_no Use Cu-Catalyzed Protocol: Solvent: THF, Toluene, Et₃N Base: Et₃N, DIPEA (Ensure rigorous degassing!) sono_q1->sono_a1_no No cyclo_a1_yes Screen Solvent Polarity: Toluene (nonpolar) vs. CH₃CN (polar aprotic) vs. iPrOH (polar protic) cyclo_q1->cyclo_a1_yes Yes cyclo_a1_no Start with standard non-coordinating solvent (e.g., Toluene, DCM) cyclo_q1->cyclo_a1_no No

Caption: A decision tree for selecting an appropriate solvent system.

Diagram 2: Solvent Interaction in the Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add inhibited_complex Pd(0)L₂(S)₂ (Inhibited/Resting State) pd0->inhibited_complex Coordination pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl Ar-Pd(II)L₂(C≡CR) transmetal->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 product Ar-C≡CR (Product) red_elim->product solvent_node Coordinating Solvent (S) (e.g., DMF, DMSO) inhibited_complex->pd0 De-coordination (Equilibrium) aryl_halide Ar-Br aryl_halide->ox_add cu_acetylide Cu-C≡CR cu_acetylide->transmetal

Caption: Solvent can reversibly coordinate to the active Pd(0) catalyst.

References

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
  • Effect of solvent on the Suzuki reaction.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • The effect of different solvents on the Suzuki coupling reac- tion.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Case Study: Solvent Selection for a Suzuki Reaction.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Glaser Coupling. Alfa Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst.
  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • Sonogashira troubleshooting help needed. Reddit.
  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
  • Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Publishing.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprint.
  • International Journal of New Chemistry.
  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions. Benchchem.
  • What is the best procedure for Sonogashira coupling?.
  • The Sonogashira Coupling. University of Minnesota.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes.
  • glaser coupling - Liter
  • Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a comput
  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization.
  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, W
  • Regioselectivity Switch Towards the Development of Innovative Diels‐Alder Cycloaddition and Productive Applications in Organic Synthesis.
  • Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. MDPI.
  • 1-Bromo-4-fluorobenzene. Wikipedia.
  • Understanding the mechanism and regioselectivity of the copper(i)
  • Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Applic
  • 4-Bromo-2-ethynyl-1-fluorobenzene. PubChem.
  • 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals - NOAA.
  • [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid c
  • 1-Bromo-4-fluorobenzene. PubChem.
  • Technical Support Center: Optimization of Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one. Benchchem.
  • 1-Bromo-4-ethynylbenzene 97 766-96-1. Sigma-Aldrich.
  • ChemInform Abstract: Synthesis and Unusual [2 + 2] Cycloaddition Reactions of Haloacetylenes Activated with the Trifluoroacetyl Group (IV)..
  • 4-Bromo-2-ethynyl-1-fluorobenzene. BLD Pharm.

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Technical Support Center: Base Selection for Cross-Coupling Reactions of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of base selection in cross-coupling reactions involving 1-Bromo-2-ethynyl-4-fluorobenzene. Our focus is primarily on the Sonogashira coupling, the most pertinent reaction for this substrate.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, providing causative explanations and actionable solutions.

Q1: My Sonogashira coupling reaction is sluggish or providing a low yield. Could the base be the problem?

A1: Absolutely. The choice and quality of the base are critical for a successful Sonogashira coupling.[1][2] A low yield can often be traced back to the base for several reasons:

  • Insufficient Basicity: The primary role of the base is to deprotonate the terminal alkyne, forming the reactive acetylide species.[1][3] If the base is not strong enough (i.e., its conjugate acid has too low a pKa) to deprotonate the alkyne efficiently, the concentration of the key nucleophile will be low, leading to a sluggish reaction.

  • Base Degradation: Amine bases like triethylamine (Et₃N) and diisopropylamine (DIPA) can degrade over time, especially if not stored properly under an inert atmosphere.[1] Impurities can poison the palladium catalyst. It is always recommended to use a fresh or recently distilled batch of amine base.

  • Steric Hindrance: While a certain degree of steric bulk can be beneficial, an excessively hindered base might struggle to access the alkyne's proton, slowing down the deprotonation step.

Troubleshooting Steps:

  • Switch to a Stronger Base: If you are using a relatively weak base, consider switching to one with a higher pKa. For instance, if triethylamine (pKa of conjugate acid ~10.7) is ineffective, diisopropylamine (pKa ~11.0) or piperidine might be more suitable.[4]

  • Use Fresh, High-Purity Base: Ensure your base is anhydrous and free from impurities. Consider distilling liquid amine bases before use.[5]

  • Increase Stoichiometry: Ensure you are using a sufficient excess of the base. It must neutralize the HBr generated in situ and also act as a proton scavenger for the alkyne deprotonation.[6]

Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can base selection help mitigate this?

A2: Alkyne homocoupling, or Glaser coupling, is a common and wasteful side reaction, particularly in copper-catalyzed Sonogashira reactions.[6][7] This process is promoted by oxygen and the copper(I) co-catalyst.[1][7] While base selection is not the primary control variable for this issue, it is part of an integrated solution:

  • Copper-Free Protocols: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[6][8] These systems rely on a palladium catalyst and a base, completely avoiding the copper acetylide intermediates that lead to homocoupling.

  • Base Choice in Copper-Free Systems: In copper-free reactions, the base's role in deprotonating the alkyne is even more critical. Stronger bases are often required. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in combination with suitable ligands, have proven effective.[6][8]

  • Rigorous Inert Atmosphere: Regardless of the base, preventing oxygen ingress is paramount to stopping homocoupling.[7] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

Q3: My starting material is being consumed, but I'm isolating the debrominated product (2-ethynyl-4-fluorobenzene). What is the role of the base in this side reaction?

A3: The formation of a debrominated (or hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-couplings.[9][10] It occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl halide.[9] The base can contribute to this in several ways:

  • Hydride Source: Certain bases or impurities within them can act as a source of hydride for the palladium center.[9][10]

  • Solvent and Temperature Effects: The choice of solvent and higher reaction temperatures can exacerbate dehalogenation.[10] Since your substrate, this compound, is an aryl bromide, it likely requires heating to react, which can increase the rate of this side reaction.[1][6]

Troubleshooting Steps:

  • Screen Different Bases: The propensity for a base to promote dehalogenation can be system-dependent. Switching from an amine base to an inorganic base like K₂CO₃, Na₂CO₃, or even potassium fluoride (KF) in aqueous media might solve the issue.[11][12]

  • Optimize Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Change the Solvent: Solvents like DMF have been noted to sometimes promote dehalogenation more than toluene.[10] A solvent screen could be beneficial.

Frequently Asked Questions (FAQs)

Q4: What is the mechanistic role of the base in a Sonogashira coupling?

A4: The base performs two crucial functions in the copper-palladium co-catalyzed Sonogashira reaction.[2][3]

  • Alkyne Deprotonation: It removes the acidic proton from the terminal alkyne (R-C≡C-H) to form a copper(I) acetylide intermediate via the copper cycle. This acetylide is the active nucleophile that participates in the main palladium cycle.[3][13]

  • Neutralization: The coupling reaction produces one equivalent of a hydrogen halide (HBr in this case). The base neutralizes this acidic byproduct, preventing it from reacting with other species in the mixture and maintaining the catalytic cycle.[6]

Below is a diagram illustrating the catalytic cycles and the points of intervention for the base.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ ArPdC Ar-Pd(II)(C≡CR)L₂ Product Ar-C≡CR ArX Ar-X CuX Cu-X CuCCR Cu-C≡CR CuCCR->ArPdX Transfers Acetylide Alkyne H-C≡CR Base Base BaseH Base-H⁺ + X⁻

Q5: Which bases are most commonly used for Sonogashira couplings with aryl bromides?

A5: A variety of organic and inorganic bases are employed. The choice often depends on the solvent, temperature, and whether a copper co-catalyst is used.[2]

Base Type Examples pKa (conjugate acid) Typical Conditions & Remarks
Organic (Amine) Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine, Pyrrolidine~10.7 - 11.4Often used in excess, sometimes as the solvent.[1][4] Good for standard copper-catalyzed reactions. Must be high purity.
Inorganic Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Phosphate (Na₃PO₄)~10.3 (for HCO₃⁻)Commonly used in copper-free protocols or with less stable substrates.[6][14] Can be advantageous in preventing certain side reactions.
Q6: Does the fluorine atom in this compound affect the reaction or my choice of base?

A6: Yes, the fluorine atom can have an influence. Fluorine is an electron-withdrawing group, which generally increases the reactivity of the aryl halide towards oxidative addition to the palladium(0) center. This is beneficial, as aryl bromides are typically less reactive than aryl iodides.[6] However, the increased electrophilicity of the aromatic ring could potentially make it more susceptible to certain side reactions. Your choice of base should still follow the general principles, but the enhanced reactivity of the substrate might allow you to use milder conditions (e.g., a slightly weaker base or lower temperature) than would be required for a less activated aryl bromide.

Illustrative Experimental Protocol

This is a general starting protocol for the copper-catalyzed Sonogashira coupling of this compound. Optimization may be required.

Reaction: Coupling of this compound with Phenylacetylene

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and degassed triethylamine (Et₃N, 2.0 mmol, 2 equiv).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. Aryl bromides often require heating for the reaction to proceed efficiently.[15]

  • Workup: Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed. (2020-08-07). Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. (2021-09-02). Available from: [Link]

  • Sci-Hub. Sonogashira Coupling Reaction with Palladium Powder, Potassium Fluoride in Aqueous Media. Available from: [Link]

  • ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025-08-07). Available from: [Link]

  • ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

Sources

Validation & Comparative

comparing reactivity of 1-Bromo-2-ethynyl-4-fluorobenzene with other bromo-fluoro-ethynylbenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern synthetic chemistry. The bromo-fluoro-ethynylbenzene framework, in particular, offers a versatile platform for the introduction of molecular complexity through a variety of cross-coupling and substitution reactions. However, the positional arrangement of the bromo, fluoro, and ethynyl substituents dramatically influences the reactivity of the molecule, dictating the optimal synthetic strategy.

This guide provides an in-depth comparison of the reactivity of 1-bromo-2-ethynyl-4-fluorobenzene and its key isomers. We will dissect the electronic and steric factors that govern their behavior in palladium-catalyzed cross-coupling reactions—namely Sonogashira, Suzuki, and Buchwald-Hartwig aminations—as well as in nucleophilic aromatic substitution (SNAr). This analysis is grounded in established mechanistic principles and supported by data from analogous systems to provide a predictive framework for synthetic planning.

The Isomers in Focus

The primary isomers under consideration are those where the positions of the ethynyl and fluoro groups are varied relative to the bromine atom. The bromine atom serves as the primary reactive handle for palladium-catalyzed cross-coupling, while the fluorine atom is the target for nucleophilic aromatic substitution.

  • Isomer A: this compound

  • Isomer B: 1-Bromo-4-ethynyl-2-fluorobenzene

  • Isomer C: 2-Bromo-1-ethynyl-4-fluorobenzene

  • Isomer D: 4-Bromo-1-ethynyl-2-fluorobenzene

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse of modern carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions, are fundamentally dependent on the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step, and thus the overall reaction rate, is highly sensitive to the electronic environment and steric accessibility of the carbon-bromine (C-Br) bond.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F.[1] Consequently, in all isomers discussed, the C-Br bond is the exclusive site of reaction under typical palladium-catalyzed conditions. The C-F bond remains intact, offering a handle for subsequent transformations.[2]

Electronic and Steric Considerations

The ethynyl group is a key modulator of reactivity. It exerts a strong electron-withdrawing inductive effect (-I) due to the sp-hybridization of its carbon atoms.[3] This effect deactivates the aromatic ring towards electrophilic substitution but, crucially, can influence the electron density at the C-Br bond. The fluorine atom also has a strong inductive electron-withdrawing effect (-I), coupled with a moderate electron-donating resonance effect (+M).[3]

A significant factor in these reactions is the ortho effect . Substituents positioned ortho to the reacting halide can sterically hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[4][5]

Comparative Reactivity Analysis

The following diagram illustrates the general workflow for comparing the reactivity of the isomers in palladium-catalyzed cross-coupling reactions.

G cluster_isomers Isomer Selection cluster_reactions Reaction Type cluster_analysis Reactivity Analysis cluster_outcome Predicted Outcome A Isomer A (this compound) Sonogashira Sonogashira Coupling A->Sonogashira Subject to Suzuki Suzuki Coupling A->Suzuki Subject to Buchwald Buchwald-Hartwig Amination A->Buchwald Subject to B Isomer B (1-Bromo-4-ethynyl-2-fluorobenzene) B->Sonogashira Subject to B->Suzuki Subject to B->Buchwald Subject to C Isomer C (2-Bromo-1-ethynyl-4-fluorobenzene) C->Sonogashira Subject to C->Suzuki Subject to C->Buchwald Subject to D Isomer D (4-Bromo-1-ethynyl-2-fluorobenzene) D->Sonogashira Subject to D->Suzuki Subject to D->Buchwald Subject to Electronic Electronic Effects (-I, +M) Sonogashira->Electronic Steric Steric Effects (Ortho Hindrance) Sonogashira->Steric BDE C-Br Bond Dissociation Energy Sonogashira->BDE Suzuki->Electronic Suzuki->Steric Suzuki->BDE Buchwald->Electronic Buchwald->Steric Buchwald->BDE Rate Reaction Rate Electronic->Rate Yield Product Yield Electronic->Yield Steric->Rate Steric->Yield BDE->Rate BDE->Yield

Caption: Workflow for comparing isomer reactivity in cross-coupling.

Table 1: Predicted Relative Reactivity of Bromo-Fluoro-Ethynylbenzene Isomers in Palladium-Catalyzed Cross-Coupling Reactions

IsomerStructureKey FeaturePredicted ReactivityRationale
A This compoundEthynyl group ortho to BromineSlowest Significant steric hindrance from the ortho-ethynyl group is expected to impede the oxidative addition step.[4][5]
B 1-Bromo-4-ethynyl-2-fluorobenzeneFluoro group ortho to BromineIntermediate The smaller fluorine atom presents less steric hindrance than the ethynyl group. The combined electron-withdrawing effects of the para-ethynyl and ortho-fluoro groups may slightly activate the C-Br bond.
C 2-Bromo-1-ethynyl-4-fluorobenzeneEthynyl group ortho to BromineSlowest Similar to Isomer A, the ortho-ethynyl group creates significant steric hindrance.
D 4-Bromo-1-ethynyl-2-fluorobenzeneNo ortho substituent to BromineFastest The C-Br bond is sterically unencumbered. The electron-withdrawing ethynyl and fluoro groups are meta and ortho to the bromine, respectively, which should increase the electrophilicity of the reaction center.
Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6]

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu-acetylide) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-fluoro-ethynylbenzene isomer (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne coupling partner (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-70 °C) and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine the bromo-fluoro-ethynylbenzene isomer (1.0 equiv), the boronic acid or ester coupling partner (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv).

  • Reagent Addition: Add a suitable solvent (e.g., a mixture of toluene and water, or dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄, 3.0 equiv).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[1]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition [Ar-Pd(II)(NHR')L]+ [Ar-Pd(II)(NHR')L]+ Ar-Pd(II)(X)L->[Ar-Pd(II)(NHR')L]+ Amine Coordination Ar-Pd(II)(NR')L Ar-Pd(II)(NR')L [Ar-Pd(II)(NHR')L]+->Ar-Pd(II)(NR')L Deprotonation (Base) Ar-Pd(II)(NR')L->Pd(0)L Reductive Elimination Ar-NR' Ar-NR' Ar-Pd(II)(NR')L->Ar-NR' Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried vial, add the bromo-fluoro-ethynylbenzene isomer (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Evacuate and backfill the vial with an inert gas. Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture (e.g., 90-110 °C) with stirring. Monitor the reaction's completion via LC-MS or GC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a complementary strategy for functionalizing these isomers, targeting the C-F bond instead of the C-Br bond. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of electron-withdrawing groups.[7] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]

The rate-determining step is typically the initial attack of the nucleophile.[8] Therefore, factors that stabilize the negative charge of the Meisenheimer complex will accelerate the reaction. The reactivity order for halogens as leaving groups in SNAr is the reverse of that in palladium-catalyzed couplings: F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge, even though the C-F bond itself is strong.[8]

Comparative Reactivity Analysis

The key to SNAr reactivity is the ability of substituents to stabilize the negative charge of the Meisenheimer complex through resonance or induction. This stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group (fluorine).[8][9]

Table 2: Predicted Relative Reactivity of Bromo-Fluoro-Ethynylbenzene Isomers in Nucleophilic Aromatic Substitution (SNAr)

IsomerStructureKey FeaturePredicted ReactivityRationale
A This compoundEthynyl and Bromo groups ortho and meta to FluorineIntermediate The ethynyl group is ortho to the fluorine, providing strong inductive withdrawal to stabilize the Meisenheimer complex. The bromo group is meta and has a weaker influence.
B 1-Bromo-4-ethynyl-2-fluorobenzeneEthynyl and Bromo groups meta and ortho to FluorineIntermediate The bromo group is ortho to the fluorine, providing inductive stabilization. The ethynyl group is meta and has a less pronounced effect.
C 2-Bromo-1-ethynyl-4-fluorobenzeneEthynyl and Bromo groups meta and ortho to FluorineIntermediate Similar to Isomer B, with the ortho-bromo providing stabilization.
D 4-Bromo-1-ethynyl-2-fluorobenzeneEthynyl and Bromo groups ortho and para to FluorineFastest Both the ethynyl and bromo groups are in positions (ortho and para) that can effectively stabilize the negative charge of the Meisenheimer complex through their inductive effects. This dual activation makes this isomer the most susceptible to nucleophilic attack at the C-F bond.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a sealed tube or microwave vial, combine the bromo-fluoro-ethynylbenzene isomer (1.0 equiv) and the nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-2.0 equiv).

  • Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) and, if necessary, a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) to deprotonate the nucleophile.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-180 °C), potentially using microwave irradiation to shorten reaction times. Monitor progress by LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

The reactivity of bromo-fluoro-ethynylbenzene isomers is a nuanced interplay of steric and electronic effects that dictates the optimal synthetic approach.

  • For palladium-catalyzed cross-coupling reactions targeting the C-Br bond, isomers lacking an ortho substituent, such as 4-Bromo-1-ethynyl-2-fluorobenzene (Isomer D) , are predicted to be the most reactive due to minimal steric hindrance. Isomers with an ortho-ethynyl group (Isomers A and C) are expected to be the least reactive.

  • For nucleophilic aromatic substitution at the C-F bond, reactivity is maximized when electron-withdrawing groups are positioned ortho or para to the fluorine. Consequently, 4-Bromo-1-ethynyl-2-fluorobenzene (Isomer D) is predicted to be the most reactive isomer due to the activating effects of both the para-bromo and ortho-ethynyl groups.

This comparative guide provides a predictive framework to aid researchers in selecting the appropriate isomer and reaction conditions to achieve their synthetic goals, enabling the efficient and regioselective construction of complex molecular architectures.

References

Sources

A Senior Application Scientist's Guide to 1-Bromo-2-ethynyl-4-fluorobenzene: Unlocking Synthetic Advantages

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of the target molecules. Among the vast arsenal of available synthons, substituted ethynylbenzenes are prized for their versatility in constructing complex molecular architectures. This guide provides an in-depth technical comparison of 1-Bromo-2-ethynyl-4-fluorobenzene , a trifunctional building block, with its structural analogs. We will explore the nuanced advantages conferred by its specific substitution pattern, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Advantage of Fluorine Substitution

The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the fluorine atom can modulate the pKa of nearby functional groups, influencing a drug's pharmacokinetic profile.[1] The strategic placement of fluorine in this compound offers distinct advantages that we will explore in the context of key chemical transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.[2] The presence of three distinct functional handles—a bromo group, an ethynyl group, and a fluoro group—opens avenues for sequential and site-selective modifications.

Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[3] The reactivity of this compound in this transformation is a key area of interest.

Theoretical Reactivity Considerations:

The electronic nature of the aromatic ring significantly influences the rate-determining oxidative addition step of the palladium catalyst to the aryl-bromide bond. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which generally enhances the reactivity of the aryl halide towards oxidative addition.[4] This effect is expected to be more pronounced when the fluorine is ortho or para to the bromine.

In this compound, the fluorine atom is para to the bromine. In a comparative context with its isomer, 4-Bromo-2-ethynyl-1-fluorobenzene (where fluorine is ortho to the bromine), one might anticipate subtle differences in reactivity due to steric and electronic effects. The ortho-fluorine could potentially exert a greater inductive effect and also sterically influence the approach of the palladium catalyst.

Illustrative Data Comparison:

To provide a tangible comparison, let's consider the Sonogashira coupling of different bromoethynylbenzene derivatives with phenylacetylene. While specific data for this compound is limited, we can analyze related reactions to draw parallels.

Aryl BromideAlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2-ethynylbenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT4-6~50%
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine / THFRT-80-99% (selective at I)[5]
1-Bromo-2,4-dichlorobenzenePhenylacetylenePdCl₂(PPh₃)₂ / PPh₃ / CuIEt₃N / Toluene8012~70-80% (illustrative)

Note: The yields presented are from different sources and may not be directly comparable due to variations in reaction conditions. They serve to illustrate general reactivity trends.

The data suggests that the electronic environment of the aryl bromide plays a crucial role. The higher reactivity of the C-I bond compared to the C-Br bond is well-established.[5] The presence of electron-withdrawing chloro groups in 1-bromo-2,4-dichlorobenzene appears to facilitate the coupling at the bromo position.[3] By extension, the electron-withdrawing fluorine in this compound is expected to promote efficient Sonogashira coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol minimizes copper contamination, which can be crucial in pharmaceutical synthesis.[6]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Diisopropylamine (i-Pr₂NH) (2.0 mmol, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂.

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add anhydrous DMF and diisopropylamine.

  • Add this compound to the solution.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Tube catalyst Add PdCl₂(PPh₃)₂ start->catalyst inert Evacuate & Backfill with Argon catalyst->inert solvents Add DMF & i-Pr₂NH inert->solvents reactants Add Aryl Bromide & Alkyne solvents->reactants heat Heat to 60-80 °C (12-24 h) reactants->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Et₂O quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for Copper-Free Sonogashira Coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and organoboron compounds.[6] The principles of reactivity discussed for the Sonogashira coupling also apply here, with the electron-withdrawing fluorine atom expected to facilitate the oxidative addition step.

Comparative Insights:

While direct comparative data for this compound is limited, studies on similar substrates, such as 4-(benzyloxy)-2-bromo-1-fluorobenzene, have shown high yields in Suzuki couplings.[7] This suggests that the presence of the fluorine atom does not impede, and likely enhances, the reactivity of the C-Br bond. The ethynyl group, being ortho to the bromine, might introduce some steric hindrance, but this is often overcome by appropriate ligand selection for the palladium catalyst.

Illustrative Data for Suzuki Coupling of Aryl Bromides:

Aryl BromideBoronic AcidCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromochlorobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / H₂O/THF80295[8]
4-BromoacetophenonePhenylboronic acidPd ComplexKOH / H₂O100194[9]
1-Bromo-4-(1-octynyl)benzenePhenylboronic acidPd-precatalyst IIK₂CO₃ / H₂O/TBAB60-95[4]

Note: This data illustrates the high efficiency of Suzuki couplings with various substituted aryl bromides.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add a mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck Reaction: Olefin Functionalization

The Heck reaction, coupling an unsaturated halide with an alkene, is another valuable transformation.[10] The electron-withdrawing nature of the fluorine atom in this compound is anticipated to favor this reaction.

Considerations for Reactivity:

The success of the Heck reaction is influenced by factors such as steric hindrance around the coupling site. The ortho-ethynyl group in this compound might present some steric challenges, potentially requiring more robust catalytic systems or higher reaction temperatures compared to less substituted analogs.

Experimental Protocol: Heck Reaction of this compound

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask with a stir bar and condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add anhydrous DMF followed by the alkene.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Cycloaddition Reactions: Building Polycyclic Systems

The ethynyl group of this compound is a versatile handle for cycloaddition reactions, such as the Diels-Alder reaction, enabling the construction of complex polycyclic aromatic hydrocarbons.[11]

Reactivity Profile:

The electron-withdrawing nature of the fluorinated benzene ring can influence the reactivity of the alkyne as a dienophile. In Diels-Alder reactions, electron-deficient alkynes often exhibit enhanced reactivity towards electron-rich dienes. This suggests that this compound could be an excellent substrate for constructing fluorinated polycyclic systems.

Experimental Protocol: Diels-Alder Reaction of this compound

Materials:

  • This compound (1.0 mmol)

  • Diene (e.g., Cyclopentadiene, freshly cracked) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a sealed tube, dissolve this compound in toluene.

  • Add the diene to the solution.

  • Heat the reaction mixture to 110-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion: A Versatile and Advantageous Building Block

This compound stands out as a highly versatile and synthetically advantageous building block. The strategic placement of the fluorine atom enhances its reactivity in key palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, by activating the C-Br bond towards oxidative addition. This, coupled with the potential for subsequent functionalization of the ethynyl group through cycloadditions or further couplings, provides a powerful platform for the synthesis of complex, fluorinated molecules. While direct, side-by-side comparative data with its isomers and non-fluorinated analogs remains an area for further investigation, the established principles of physical organic chemistry and the available experimental evidence strongly support the superior utility of this compound in many synthetic applications, particularly in the realm of medicinal chemistry where the incorporation of fluorine is highly desirable.

References

Sources

A Comparative Guide to Sonogashira and Suzuki Couplings for the Functionalization of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals, natural products, and advanced materials.[1][2] Among these, the Sonogashira and Suzuki-Miyaura couplings stand out for their versatility and reliability.[3][4] This guide provides an in-depth comparative analysis of these two powerful reactions for the specific functionalization of 1-bromo-2-ethynyl-4-fluorobenzene, a valuable building block in medicinal chemistry.

The choice between Sonogashira and Suzuki coupling for a given synthetic transformation is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This is particularly true for multifunctional substrates like this compound, which possesses two distinct reactive sites: a bromo group amenable to coupling and a terminal alkyne.

DOT Script for Synthetic Pathways

Synthetic_Pathways cluster_Sonogashira Sonogashira Coupling cluster_Suzuki Suzuki Coupling S_start This compound S_product Functionalized Product (Internal Alkyne) S_start->S_product Pd Catalyst, Cu(I) co-catalyst, Base S_reagent + R-H (Terminal Alkyne) S_reagent->S_product Su_start This compound Su_product Functionalized Product (Aryl/Vinyl Substituted) Su_start->Su_product Pd Catalyst, Base Su_reagent + R-B(OR)2 (Boronic Acid/Ester) Su_reagent->Su_product

Caption: Alternative synthetic routes for this compound.

Mechanistic Underpinnings: A Tale of Two Cycles

The choice between Sonogashira and Suzuki coupling is fundamentally a choice between two distinct catalytic cycles, each with its own set of requirements and tolerances.

The Sonogashira Coupling: A Symphony of Palladium and Copper

The Sonogashira reaction forges a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[5][6] The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]

DOT Script for Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-X Pd0->PdII Oxidative Addition (R-X) Pd_alkyne R-Pd(II)L2-C≡CR' PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_alkyne->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Deprotonation Cu_acetylide->PdII Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->CuI

Caption: The dual catalytic cycle of the Sonogashira coupling.

A key feature of the Sonogashira coupling is the use of a copper(I) co-catalyst, which facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate.[9] This intermediate then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. While highly effective, the copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[7] Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require more specialized ligands or harsher reaction conditions.[10]

The Suzuki Coupling: The Power of Organoborons

The Suzuki-Miyaura coupling is a powerful method for constructing C(sp²)-C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound, typically a boronic acid or ester.[11][12] The reaction is prized for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[13]

DOT Script for Suzuki Catalytic Cycle dot digraph "Suzuki_Cycle" { graph [bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L2"]; PdII [label="Ar-Pd(II)L2-X"]; Pd_complex [label="[Ar-Pd(II)L2-R]"]; Product [label="Ar-R", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Boronic_acid [label="R-B(OH)2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronate [label="[R-B(OH)3]-", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> PdII [label="Oxidative Addition\n(Ar-X)"]; PdII -> Pd_complex [label="Transmetalation"]; Pd_complex -> Pd0 [label="Reductive Elimination"]; Pd_complex -> Product [style=dashed];

Boronic_acid -> Boronate [label="Activation"]; Base -> Boronic_acid [style=dashed]; Boronate -> PdII [style=dashed]; }

Sources

A Senior Application Scientist's Guide to 1-Bromo-2-ethynyl-4-fluorobenzene: A Comparative Review of Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Linchpin for Complex Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile, multi-functional building blocks is insatiable. 1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) has emerged as a molecule of significant strategic importance. Its structure is deceptively simple, yet it houses three distinct and orthogonally addressable reactive sites: a terminal alkyne, an aryl bromide, and a fluorine substituent. This unique arrangement provides chemists with a powerful tool for the convergent and efficient construction of complex molecular architectures.

The aryl bromide and terminal alkyne moieties are prime handles for a suite of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. This allows for the programmed installation of diverse substituents, building molecular complexity in a controlled manner. The fluorine atom, while less reactive in the context of cross-coupling, exerts a profound influence on the molecule's electronic properties and, in a pharmaceutical context, can enhance metabolic stability and binding affinity. This guide provides a comparative analysis of the key synthetic applications of this compound, offering field-proven insights, representative experimental protocols, and a discussion of its strategic advantages over other synthetic alternatives.

Part 1: The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its capacity to undergo sequential or selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C(sp)-H bond of the alkyne and the C(sp²)-Br bond of the aryl halide is the cornerstone of its synthetic versatility.

Sonogashira Coupling: Harnessing the Terminal Alkyne

The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, is a foundational tool for the synthesis of substituted alkynes. In the context of this compound, this reaction proceeds at the terminal alkyne, leaving the aryl bromide intact for subsequent transformations.

Causality in Experimental Design: The choice of a copper(I) co-catalyst (typically CuI) is critical. The copper acetylide intermediate forms more readily than the palladium acetylide, accelerating the transmetalation step in the catalytic cycle and allowing the reaction to proceed under milder conditions. The base, usually an amine like triethylamine or diisopropylamine, serves both to deprotonate the terminal alkyne and to quench the H-X species generated during the reaction.

Representative Experimental Protocol: Sonogashira Coupling

Disclaimer: This protocol is a representative method adapted from standard procedures for similar substrates, as specific data for this compound is not widely published. Optimization may be required.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl iodide or bromide (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA, 5-10 mL per mmol of substrate) via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Coupling: Activating the Aryl Bromide

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron species. This reaction is typically performed at the aryl bromide position of this compound. To achieve selectivity, the terminal alkyne is often protected, for example, as a trimethylsilyl (TMS) derivative, prior to the Suzuki coupling.

Causality in Experimental Design: The choice of palladium catalyst and ligand is paramount. Ligands such as SPhos or XPhos are often employed for aryl bromides as they promote the oxidative addition step and stabilize the palladium(0) species. A weak inorganic base, such as potassium carbonate or cesium carbonate, is essential to facilitate the transmetalation step by activating the boronic acid. The use of a biphasic solvent system (e.g., toluene/water or dioxane/water) is common, as it helps to dissolve both the organic and inorganic reagents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This protocol is a representative method adapted from established procedures for structurally similar compounds.

  • Reaction Setup: In a round-bottom flask, combine the (trimethylsilyl)-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can then be purified by flash column chromatography. The TMS protecting group can be removed under standard conditions (e.g., with TBAF or K₂CO₃ in methanol) if desired.

Comparative Performance and Strategic Advantages

The true value of this compound is realized when compared to simpler building blocks.

FeatureThis compound1-Bromo-4-ethynylbenzene1-Bromo-4-fluorobenzene
Orthogonal Handles Yes (Aryl Bromide, Alkyne)Yes (Aryl Bromide, Alkyne)No (Only Aryl Bromide)
Fluorine Moiety Yes (ortho to alkyne)NoYes (para to bromo)
Key Advantage Allows for sequential, regioselective functionalization. Fluorine provides electronic modulation and potential for improved pharmacokinetic properties.Good for building linear, conjugated systems.Standard building block for introducing a fluorophenyl group.
Potential Challenge Steric hindrance from the ortho-alkyne might slightly reduce the reactivity of the C-Br bond compared to the para-isomer.Lacks the electronic and metabolic benefits of the fluorine atom.Limited to a single point of diversification via the C-Br bond.

The ortho relationship between the ethynyl and bromo groups is a key strategic feature. This arrangement is crucial for the synthesis of certain fused heterocyclic systems where both groups are incorporated into a new ring system in a single transformation.

Part 2: Building Rings: Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, influenced by the electronegative fluorine and bromine atoms, makes it a good candidate for cycloaddition reactions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and highly reliable reaction for the formation of 1,2,3-triazoles. The terminal alkyne of this compound can readily participate in this transformation, providing a straightforward route to highly functionalized triazoles that retain the aryl bromide for further synthetic elaboration.

Representative Experimental Protocol: Azide-Alkyne Cycloaddition

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst by mixing sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.

  • Reaction Execution: Add the catalyst solution to the solution of the alkyne and azide. Stir vigorously at room temperature for 6-18 hours.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated, followed by purification via column chromatography to yield the triazole product.

Part 3: Visualization of Synthetic Workflows

To better illustrate the synthetic utility of this building block, the following diagrams outline the key reaction pathways and experimental workflows.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants (Aryl Halide, Boronic Acid/Alkyne) B Add Catalyst & Base A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Fig. 1: General workflow for a cross-coupling experiment.

G cluster_cu Copper Cycle pd0 Pd(0)L2 pdiibr Ar-Pd(II)L2-Br pd0->pdiibr Oxidative Addition pdiialkyne Ar-Pd(II)L2-C≡CR' pdiibr->pdiialkyne Transmetalation pdiialkyne->pd0 Reductive Elimination product Ar-C≡CR' pdiialkyne->product cu_acetylide Cu-C≡CR' cu_acetylide->pdiibr cu_catalyst CuI cu_acetylide->cu_catalyst + Pd-Br alkyne R'C≡CH arbr Ar-Br arbr->pdiibr alkyne_cu π-Alkyne Complex cu_catalyst->alkyne_cu + R'C≡CH alkyne_cu->cu_acetylide + Base - HB+

Fig. 2: Simplified catalytic cycle for Sonogashira coupling.

Conclusion: A Strategically Superior Building Block

This compound stands out as a highly valuable and versatile building block for organic synthesis. Its trifunctional nature enables chemists to employ a range of high-yielding and robust reactions, such as Sonogashira and Suzuki-Miyaura couplings, in a selective and programmed fashion. The presence of the fluorine atom provides an additional layer of utility, offering a means to fine-tune electronic properties and enhance the pharmacological profiles of target molecules. While comprehensive comparative studies on its reactivity are still emerging in the literature, its central role in the synthesis of complex pharmaceuticals underscores its importance. For researchers in drug discovery and materials science, mastering the application of this building block opens a direct and efficient path to novel and complex molecular architectures.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Google Patents. (2019).
  • PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

A Senior Application Scientist's Guide to the Spectral Validation of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock of reliable and reproducible science. 1-Bromo-2-ethynyl-4-fluorobenzene is a valuable building block in organic synthesis, yet a comprehensive, publicly available, and fully validated set of spectral data for this compound is notably scarce. This guide addresses this gap by providing a detailed framework for the spectral validation of this compound.

This document moves beyond a simple listing of spectral data. It is designed as a practical comparison guide, empowering researchers to confidently validate their own samples. We will delve into the predicted spectral characteristics of the target molecule, supported by a comparative analysis with structurally related and well-characterized compounds. Furthermore, we will provide detailed, step-by-step protocols for data acquisition and validation, ensuring scientific integrity at every stage.

The Importance of a Multi-faceted Approach to Spectral Validation

In the absence of a definitive, published reference spectrum, a multi-technique approach to validation is not just recommended, but essential. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can build a comprehensive and self-validating picture of the molecule's structure. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the compound's identity and purity.

Predicted and Comparative Spectral Data

The following tables present the predicted spectral data for this compound, alongside the experimentally determined data for two key comparative compounds: 1-bromo-4-fluorobenzene and 1-bromo-2-ethynylbenzene. These comparative compounds were chosen to illustrate the influence of the ethynyl and fluoro substituents on the spectroscopic properties of the benzene ring.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
This compound (Predicted) ~7.5ddJ(H,H) ≈ 8.8, J(H,F) ≈ 5.0H-6
~7.2dddJ(H,H) ≈ 8.8, J(H,F) ≈ 8.8, J(H,H) ≈ 2.5H-5
~7.1ddJ(H,F) ≈ 8.8, J(H,H) ≈ 2.5H-3
~3.4sC≡C-H
1-Bromo-4-fluorobenzene [1]7.42mH-2, H-6
6.94mH-3, H-5
1-Bromo-2-ethynylbenzene 7.6-7.5mAr-H
7.3-7.1mAr-H
3.4sC≡C-H
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) ~161 (d, ¹J(C,F) ≈ 250 Hz)C-4
~135 (d, ³J(C,F) ≈ 8 Hz)C-6
~118 (d, ²J(C,F) ≈ 22 Hz)C-5
~117 (d, ²J(C,F) ≈ 25 Hz)C-3
~115 (d, ⁴J(C,F) ≈ 4 Hz)C-1
~110C-2
~85C≡CH
~80C≡CH
1-Bromo-4-fluorobenzene 161.9 (d, ¹J(C,F) = 247 Hz)C-4
132.3 (d, ³J(C,F) = 8 Hz)C-2, C-6
116.6 (d, ²J(C,F) = 22 Hz)C-3, C-5
119.5 (d, ⁴J(C,F) = 4 Hz)C-1
1-Bromo-2-ethynylbenzene [2]133.1Ar-C
132.8Ar-C
128.8Ar-C
127.3Ar-C
124.9Ar-C
122.5Ar-C
83.1C≡CH
78.9C≡CH
IR (Infrared) Spectroscopy Data
Compound Wavenumber (cm⁻¹) Functional Group Assignment
This compound (Predicted) ~3300 (sharp, medium)≡C-H stretch
~2100 (weak)C≡C stretch
~1600-1450C=C aromatic stretch
~1250-1200C-F stretch
~850-800C-H out-of-plane bend
~600-500C-Br stretch
1-Bromo-4-fluorobenzene [3]~3100-3000C-H aromatic stretch
~1600, 1480C=C aromatic stretch
~1220C-F stretch
~820C-H out-of-plane bend
~550C-Br stretch
Phenylacetylene [4]3334≡C-H stretch
2100C≡C stretch
MS (Mass Spectrometry) Data
Compound m/z (relative intensity) Assignment
This compound (Predicted) 198/200 (M⁺, M⁺+2)Molecular ion (presence of Br)
119[M-Br]⁺
98[M-Br-C₂H]⁺
1-Bromo-4-fluorobenzene [5]174/176 (M⁺, M⁺+2)Molecular ion (presence of Br)
95[M-Br]⁺
1-Bromo-2-ethynylbenzene [2]180/182 (M⁺, M⁺+2)Molecular ion (presence of Br)
101[M-Br]⁺

Experimental Protocols for Spectral Validation

The following protocols provide a robust framework for acquiring high-quality spectral data for the validation of this compound.

Protocol 1: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of your synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.0 ppm).

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient signal-to-noise ratio can typically be achieved with 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) will be necessary.

    • (Optional but Recommended) Acquire DEPT-135 and DEPT-90 spectra to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections to obtain clean spectra.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

    • For the ¹³C NMR spectrum, pick the peaks and record their chemical shifts.

Protocol 2: IR Spectroscopy

Caption: Workflow for FTIR data acquisition and processing.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan:

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂).

  • Sample Analysis:

    • Place a small amount of your solid this compound onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

  • Data Processing:

    • Perform a baseline correction on the resulting spectrum.

    • Identify and label the major absorption peaks.

Protocol 3: Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of your compound in a volatile solvent such as methanol or dichloromethane.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a relatively volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it also provides purity information. Direct infusion via a syringe pump can also be used.

    • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak. Due to the presence of bromine, you should observe two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

    • Analyze the fragmentation pattern and compare it to the predicted fragments.[6][7][8]

In-depth Spectral Interpretation and Causality

A thorough understanding of the underlying principles of spectroscopy is crucial for accurate data interpretation.

NMR Spectroscopy: The Influence of Substituents

The chemical shifts and coupling constants in the NMR spectra are highly sensitive to the electronic environment of the nuclei.

  • ¹H NMR: The aromatic protons of this compound are expected to appear as a complex set of multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The ethynyl proton will be a singlet and is typically found around 3.4 ppm.

  • ¹³C NMR: The fluorine atom will cause significant splitting of the carbon signals, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling (¹J(C,F) ≈ 250 Hz). The ethynyl carbons will appear in the range of 80-85 ppm. The "heavy atom effect" of bromine can cause the signal of the carbon to which it is attached (C-1) to be shifted upfield more than would be expected based on electronegativity alone.[9]

IR Spectroscopy: Characteristic Vibrations

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

  • The sharp, medium intensity peak around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom on a terminal alkyne (≡C-H).[10][11]

  • A weak but sharp absorption around 2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch (C≡C).[10][11]

  • The strong absorption in the 1250-1200 cm⁻¹ region is indicative of the C-F bond stretch.

  • The region between 1600-1450 cm⁻¹ will contain several absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring.[11]

Mass Spectrometry: Fragmentation Patterns

The mass spectrum reveals the molecular weight of the compound and provides information about its structure through fragmentation.

  • The most telling feature will be the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

  • Common fragmentation pathways for aromatic compounds include the loss of the substituents.[6][7][8] In this case, the loss of a bromine radical (m/z 79/81) is a likely fragmentation, leading to a significant peak at m/z 119.

Conclusion

The validation of this compound, especially in the absence of extensive published data, requires a meticulous and multi-pronged spectroscopic approach. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectra, and by comparing the obtained data with the predicted values and those of structurally similar compounds, researchers can achieve a high level of confidence in the identity and purity of their sample. This guide provides the necessary framework and protocols to perform this validation with scientific rigor and integrity.

References

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A Researcher's Guide to Quantum Chemical Calculations on 1-Bromo-2-ethynyl-4-fluorobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the electronic structure and reactivity of novel molecules is paramount. 1-Bromo-2-ethynyl-4-fluorobenzene, a halogenated phenylacetylene, represents a versatile scaffold with significant potential in medicinal chemistry and materials science. Its utility often stems from the distinct electronic properties conferred by the bromo, ethynyl, and fluoro substituents, which can be precisely elucidated through quantum chemical calculations.

This guide provides an in-depth comparison of common quantum chemical methodologies for characterizing this compound. It moves beyond a simple recitation of methods to explain the rationale behind selecting specific computational approaches, ensuring both scientific rigor and practical applicability.

The Strategic Importance of Substituent Effects

The bromine, fluorine, and ethynyl groups on the benzene ring of this compound each play a crucial role in modulating its chemical behavior. The interplay of their inductive and resonance effects governs the molecule's reactivity, particularly in key synthetic transformations like Sonogashira coupling and cycloaddition reactions.[1][2][3][4]

  • Fluorine: Possesses a strong electron-withdrawing inductive effect due to its high electronegativity. However, its 2p orbitals can participate in resonance, donating electron density to the ring, which can partially offset the inductive withdrawal.[5]

  • Bromine: Also electron-withdrawing via induction, but its resonance effect is weaker than that of fluorine. The larger size of bromine also introduces steric considerations.[5] The presence of bromine is a key feature for enabling halogen bonding, a significant non-covalent interaction in drug design.[6][7]

  • Ethynyl Group: The sp-hybridized carbons of the acetylene moiety contribute to its linear geometry and unique electronic properties, making it a valuable functional group for forming carbon-carbon bonds.[8]

Quantum chemical calculations allow for the precise quantification of these effects, providing insights into bond lengths, charge distributions, and frontier molecular orbitals, which are critical for predicting reaction outcomes.

A Comparative Overview of Computational Methods

The choice of computational method and basis set is a critical decision that balances accuracy with computational cost. For a molecule like this compound, several approaches can yield valuable information. This guide focuses on Density Functional Theory (DFT), a widely used and versatile method.

Method/FunctionalBasis SetKey StrengthsConsiderations
B3LYP 6-311+G(d,p)A workhorse functional that provides a good balance of accuracy and computational efficiency for a wide range of organic molecules.[9][10]May not be the most accurate for systems with significant non-covalent interactions or excited states.
M06-2X 6-311+G(d,p)Generally performs better than B3LYP for systems with non-covalent interactions and for calculating reaction barriers.[11]Can be more computationally expensive than B3LYP.
CAM-B3LYP 6-311+G(d,p)A long-range corrected functional, making it suitable for calculating excited state properties and for systems where charge-transfer effects are important.[12]Increased computational cost compared to B3LYP.

Why the 6-311+G(d,p) Basis Set?

For molecules containing halogens like bromine and fluorine, a flexible basis set is essential. The 6-311+G(d,p) basis set offers a good compromise:

  • Triple-zeta (6-311): Provides a more accurate description of the valence electrons compared to double-zeta basis sets.

  • Diffuse functions (+): Important for describing the electron density far from the nucleus, which is crucial for anions and systems with non-covalent interactions.

  • Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds.

For even higher accuracy, especially when dealing with heavy elements like bromine, larger basis sets such as those from the Dunning series (e.g., aug-cc-pVTZ) could be employed, though at a significantly higher computational cost.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the key steps for performing quantum chemical calculations on this compound using a generic quantum chemistry software package like Gaussian, ORCA, or Spartan.[13][14][15][16][17]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy structure of the molecule and confirm it is a true minimum on the potential energy surface.

  • Build the Molecule: Construct the 3D structure of this compound using the software's molecular builder.

  • Select Calculation Type: Choose "Geometry Optimization" followed by "Frequency Analysis".

  • Choose Method and Basis Set: Select the desired DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Submit the Calculation: Run the calculation.

  • Analyze the Output:

    • Verify that the optimization converged successfully.

    • Examine the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

    • Record the final optimized energy and geometric parameters (bond lengths, angles, dihedral angles).

Protocol 2: Molecular Orbital and Electrostatic Potential Analysis

Objective: To visualize the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map to understand reactivity.

  • Use the Optimized Geometry: Start with the optimized structure from Protocol 1.

  • Select Calculation Type: Perform a "Single Point Energy" calculation.

  • Request Additional Properties: In the calculation setup, request the generation of molecular orbitals and the electrostatic potential.

  • Submit and Analyze:

    • Visualize the HOMO and LUMO. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack.

    • Examine the electrostatic potential map. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential). This map is invaluable for predicting sites of intermolecular interactions.[18]

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical investigation of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_build Build 3D Structure of This compound method_select Select Method and Basis Set (e.g., B3LYP/6-311+G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc sp_energy Single Point Energy geom_opt->sp_energy verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min vis_orbitals Visualize HOMO/LUMO sp_energy->vis_orbitals vis_esp Visualize Electrostatic Potential sp_energy->vis_esp extract_data Extract Geometric and Energetic Data verify_min->extract_data predict_react Predict Reactivity and Intermolecular Interactions extract_data->predict_react vis_orbitals->predict_react vis_esp->predict_react

Caption: A typical workflow for quantum chemical calculations.

Molecular Structure and Properties

The following diagram illustrates the key structural features and calculated properties of this compound.

molecule_properties cluster_molecule This compound cluster_properties Calculated Properties mol_img properties HOMO Energy LUMO Energy Dipole Moment Key Bond Lengths

Caption: Key properties of this compound.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in drug discovery and materials science. By carefully selecting appropriate methods and basis sets, it is possible to gain a deep understanding of the electronic structure and reactivity of complex molecules like this compound. The insights gleaned from these computational studies can guide synthetic efforts, predict reaction outcomes, and ultimately accelerate the development of new and innovative chemical entities.

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  • PubChem. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627.
  • ChemicalBook. (2025, July 14). 1-BROMO-2-ETHYNYLBENZENE.
  • Sigma-Aldrich. 1-Bromo-2-ethynylbenzene 95 766-46-1.
  • BLD Pharm. 1693887-36-3|this compound.
  • Sigma-Aldrich. 1-Bromo-4-ethynylbenzene 97 766-96-1.

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A Comparative Mechanistic Guide to Cross-Coupling Reactions of 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation in drug discovery and materials science. The molecule 1-Bromo-2-ethynyl-4-fluorobenzene stands as a versatile building block, offering multiple reaction sites for diversification. The presence of a reactive bromo group, a nucleophilic ethynyl moiety, and an electronically influential fluoro substituent presents both opportunities and challenges for chemists. This guide provides a comparative analysis of key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Stille—for the selective functionalization of this substrate. By delving into the mechanistic underpinnings of each transformation, we aim to provide a rational framework for experimental design and optimization.

The Strategic Importance of this compound

The unique arrangement of functional groups in this compound makes it a valuable precursor for a range of complex molecules. The ethynyl group can participate in cycloadditions and further cross-coupling reactions, while the carbon-bromine bond is a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common feature in many pharmaceuticals, can enhance metabolic stability and binding affinity. The chemoselective functionalization of the C-Br bond in the presence of the ethynyl and fluoro groups is a key consideration in synthetic planning.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is critical and depends on the desired transformation, the nature of the coupling partner, and the required reaction conditions. Below, we compare the Sonogashira, Suzuki, and Stille reactions for the functionalization of the C-Br bond in this compound.

Table 1: Comparison of Cross-Coupling Reactions for Aryl Bromides
Reaction Coupling Partner Typical Catalyst System Key Advantages Potential Challenges
Sonogashira Terminal AlkynePd(0) complex, Cu(I) co-catalystMild reaction conditions, direct C(sp²)-C(sp) bond formation.Homocoupling of the terminal alkyne (Glaser coupling).
Suzuki Organoboron ReagentPd(0) complex, BaseCommercially available and stable reagents, environmentally benign byproducts.Base sensitivity of some substrates, potential for protodeboronation.
Stille Organostannane ReagentPd(0) complexHigh functional group tolerance, neutral reaction conditions.Toxicity and stoichiometric tin byproducts.

Mechanistic Insights and Experimental Protocols

The Sonogashira Coupling: Extending the Conjugated System

The Sonogashira reaction is a powerful method for the formation of a C(sp²)–C(sp) bond, directly coupling the aryl bromide with a terminal alkyne.[1][2] This reaction is particularly useful for synthesizing extended π-conjugated systems.

Mechanistic Causality: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. The choice of a mild base is crucial to deprotonate the terminal alkyne without promoting side reactions.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation cu_halide Cu(I)X pd_complex->cu_halide product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base caption Sonogashira Catalytic Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF/Et₃N), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[4]

  • Stir the reaction mixture at room temperature under an inert atmosphere for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate.

  • Purify the crude product by column chromatography.

The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing C(sp²)–C(sp²) bonds, reacting the aryl bromide with an organoboron reagent.[5][6] This reaction is favored for its use of relatively stable and non-toxic reagents.

Mechanistic Causality: The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex.[5] The resulting arylpalladium(II) bromide complex then undergoes transmetalation with a boronate species, which is formed by the activation of the organoboron reagent with a base. The choice of base is critical and can influence the rate and efficiency of the transmetalation step. Reductive elimination from the resulting diarylpalladium(II) complex affords the biaryl product and regenerates the palladium(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex->transmetalation pd_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regeneration caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Add a suitable solvent system (e.g., toluene/water).

  • Degas the mixture by purging with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.[5]

The Stille Coupling: A Robust and Tolerant Approach

The Stille coupling offers a powerful method for C-C bond formation using organostannane reagents. A key advantage of this reaction is its tolerance to a wide variety of functional groups and its generally neutral reaction conditions.

Mechanistic Causality: Similar to the other cross-coupling reactions, the Stille coupling is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst.[7] The subsequent step is transmetalation, where the organic group from the organostannane is transferred to the palladium(II) center. This step is often the rate-determining step and can be accelerated by the use of polar aprotic solvents or additives. Reductive elimination then furnishes the coupled product and regenerates the active palladium(0) catalyst.

Diagram of the Stille Catalytic Cycle:

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (R-SnBu₃) pd_complex->transmetalation pd_coupled Ar-Pd(II)(R)L₂ transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Regeneration caption Stille Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[8]

  • Add an anhydrous solvent (e.g., toluene).

  • Add the organostannane reagent (1.1 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[8]

  • Filter the mixture through Celite® and extract the aqueous layer with an organic solvent.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful platform for the synthesis of novel and complex molecular architectures. The choice between Sonogashira, Suzuki, and Stille couplings will be dictated by the specific synthetic goal and the nature of the desired coupling partner. While the Sonogashira coupling provides a direct route to extended alkynes, the Suzuki and Stille reactions offer broader scope for the introduction of aryl and other organic fragments. A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of experiments and the optimization of reaction conditions. Future research in this area will likely focus on the development of more active and selective catalyst systems, as well as the expansion of the substrate scope to include even more complex and functionalized coupling partners.

References

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1-Bromo-2-ethynyl-4-fluorobenzene in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency, cost, and the ultimate success of a research program. Fluorinated compounds, in particular, have become indispensable in medicinal chemistry, with nearly a quarter of all marketed drugs containing fluorine to enhance metabolic stability, bioavailability, and target selectivity.[1][2] This guide provides an in-depth cost-benefit analysis of 1-Bromo-2-ethynyl-4-fluorobenzene, a trifunctional building block offering a unique combination of reactive sites for complex molecule synthesis. We will objectively compare its performance with viable alternatives, supported by experimental data and field-proven insights, to empower you with a robust decision-making framework.

The unique value of this compound lies in its three distinct functional handles:

  • An ethynyl group , ready for C-C bond formation via Sonogashira coupling or for creating heterocyclic systems through "click" chemistry.

  • A bromo substituent , a classical handle for a wide array of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck.

  • A fluoro atom , which strategically modulates the electronic properties of the aromatic ring and can confer desirable pharmacokinetic properties to the final molecule.[2][3]

The strategic placement of these groups allows for sequential, regioselective functionalization, a highly desirable trait in multi-step synthesis.

Comparative Analysis of Alternatives

The decision to use this compound should be made after considering its alternatives. The optimal choice depends heavily on the specific synthetic goal, budget, and desired properties of the target molecule.

Building BlockKey Features & ConsiderationsRelative Reactivity (in Pd Coupling)Relative Cost
This compound Trifunctional & Orthogonal: Offers three distinct reactive sites. The fluorine atom can enhance metabolic stability and binding affinity in the final product.[1][3]Moderate: The C-Br bond is readily activated by standard Pd catalysts. Reactivity is typical for an aryl bromide.[4]High: The multi-step synthesis of this specific isomer contributes to a higher cost.
1-Bromo-4-ethynylbenzene Simpler Analogue: Lacks the fluorine atom. A more cost-effective choice if the benefits of fluorination are not required for the target molecule.Moderate: Similar reactivity profile to its fluorinated counterpart in cross-coupling reactions.Low: More commercially available and less expensive due to a simpler synthetic route.
1-Iodo-2-ethynyl-4-fluorobenzene Higher Reactivity: The C-I bond is more reactive than C-Br, often allowing for milder reaction conditions (lower temperatures, lower catalyst loading). This can be beneficial for sensitive substrates.High: The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl.[4]Very High: Iodo-aromatics are typically more expensive than their bromo-analogues.
1-Bromo-2-ethynylbenzene Non-fluorinated Isomer: Useful for constructing scaffolds where the para-position relative to the alkyne is not required for substitution.[5][6]Moderate: Reactivity is comparable to other aryl bromides.Medium: Generally less expensive than the fluorinated version but may be more costly than the 4-bromo isomer.

Synthetic Utility & Decision Workflow

The primary advantage of this compound is its capacity for selective, sequential reactions. For instance, the terminal alkyne can undergo a Sonogashira coupling, followed by a Suzuki coupling at the bromide position, all while preserving the fluorine atom for its downstream biological benefits.

Diagram: Synthetic Versatility of this compound

cluster_main This compound cluster_reactions Potential Transformations cluster_products Resulting Scaffolds main This compound A Versatile Trifunctional Core sonogashira Sonogashira Coupling main->sonogashira C≡CH Site (R-X, Pd/Cu cat.) suzuki Suzuki Coupling main->suzuki C-Br Site (Ar-B(OH)₂, Pd cat.) buchwald Buchwald-Hartwig Amination main->buchwald C-Br Site (R₂NH, Pd cat.) click Click Chemistry (e.g., CuAAC) main->click C≡CH Site (R-N₃, Cu cat.) prod_s Aryl-Alkyne sonogashira->prod_s prod_su Di-Aryl Alkyne suzuki->prod_su prod_b Aryl-Amine Alkyne buchwald->prod_b prod_c Triazole click->prod_c

Caption: Synthetic pathways available for this compound.

Diagram: Cost-Benefit Decision Workflow

The following workflow provides a logical path for determining if this compound is the right choice for your project.

G decision decision reco reco stop stop start Start: Target Molecule Design q1 Is a fluorine atom required or beneficial for target's bioactivity? start->q1 q2 Is sequential, orthogonal functionalization of both alkyne and aryl halide needed? q1->q2 Yes alt1 Consider non-fluorinated alternatives: 1-Bromo-4-ethynylbenzene or 1-Bromo-2-ethynylbenzene q1->alt1 No q3 Is the budget for this synthetic step flexible? q2->q3 Yes alt2 Consider a simpler synthetic strategy or a different building block q2->alt2 No reco1 Use this compound q3->reco1 Yes alt3 Consider more reactive (e.g., Iodo) or less expensive (e.g., non-fluoro) alternatives based on budget. q3->alt3 No

Caption: Decision workflow for selecting the appropriate building block.

Experimental Protocol: A Comparative Sonogashira Coupling

To provide a practical comparison, we outline a standard protocol for the Sonogashira coupling of a terminal alkyne with both this compound and its less expensive, non-fluorinated alternative, 1-Bromo-4-ethynylbenzene. The Sonogashira coupling is a robust palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[7][8]

Protocol 1: Sonogashira Coupling of this compound

This protocol details the coupling with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) (anhydrous, 4 mL per mmol of aryl bromide)

  • Tetrahydrofuran (THF) (anhydrous, 4 mL per mmol of aryl bromide)

  • Standard glassware for anhydrous reactions, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Solvent and Base: Add anhydrous THF and anhydrous triethylamine. Stir the mixture for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add phenylacetylene via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Expected Outcome:

  • Yield: Typically high (85-95%), depending on the purity of reagents and strictness of anhydrous/anaerobic conditions.

  • Causality: The use of a copper(I) co-catalyst accelerates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, allowing the reaction to proceed at a lower temperature than copper-free methods.[8]

Protocol 2: Sonogashira Coupling of 1-Bromo-4-ethynylbenzene

The procedure is identical to Protocol 1, with 1-Bromo-4-ethynylbenzene substituted as the starting material.

Comparative Observations:

  • Reaction Rate: The reaction rates for both substrates are generally comparable under these conditions. The electronic effect of the ortho-ethynyl and meta-fluoro groups in this compound does not drastically inhibit the oxidative addition of palladium into the C-Br bond compared to the para-substituted analogue.

  • Purification: Both products can be purified effectively with standard silica gel chromatography. The polarity of the fluorinated product may be slightly different, potentially requiring minor adjustments to the eluent system.

  • Cost Analysis: The primary difference lies in the cost of the starting material. The cost per gram of this compound is significantly higher than that of 1-Bromo-4-ethynylbenzene. For a large-scale synthesis, this cost differential becomes a major factor. If the fluorine atom is not essential for the final molecule's function, using the non-fluorinated alternative offers substantial cost savings.[9]

Conclusion and Recommendations

This compound is a powerful, albeit premium-priced, building block for complex organic synthesis. Its true value is realized in projects where the strategic incorporation of a fluorine atom is paramount for achieving desired biological or material properties.

Choose this compound when:

  • The target molecule's design explicitly requires a fluorine atom at the specified position for therapeutic benefit (e.g., blocking metabolic oxidation, enhancing receptor binding).[3][10]

  • A multi-step synthesis requires orthogonal handles for sequential cross-coupling reactions.

  • The project budget can accommodate a higher-cost building block for a high-value target.

Consider alternatives when:

  • A fluorine atom is not a critical component of the final molecular design.

  • A simpler, non-fluorinated scaffold is sufficient for the project goals.

  • Budgetary constraints necessitate a more cost-effective synthetic route. In such cases, 1-Bromo-4-ethynylbenzene is an excellent, lower-cost alternative for introducing a bromo-phenylacetylene moiety.

By carefully weighing the unique synthetic advantages against the higher cost, researchers can make an informed decision, optimizing their synthetic strategy for both chemical elegance and economic viability.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Google AI Search. Retrieved January 19, 2026.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc. Retrieved January 19, 2026, from [Link]

  • Fluorinated Building Blocks Market Research Report 2033. (n.d.). Growth Market Reports. Retrieved January 19, 2026, from [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. Retrieved January 19, 2026, from [Link]

  • Al-Karmalawy, A. A., & El-Kerdawy, A. M. (2024). Fluorine in drug discovery: Role, design and case studies. Results in Chemistry. Retrieved January 19, 2026, from [Link]

  • Wang, T., et al. (2024). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. RSC Publishing. Retrieved January 19, 2026.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved January 19, 2026, from [Link]

  • Mikhalitsyna, E. A., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Semantic Scholar. Retrieved January 19, 2026.
  • Shear, M., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved January 19, 2026, from [Link]

  • 4-Bromo-2-ethynyl-1-fluorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Vetrichelvan, M., et al. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Abdellah, D. J., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a P,N-hemilabile ligand. Polymer Chemistry. Retrieved January 19, 2026.

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Safety Operating Guide

Comprehensive Disposal Protocol for 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 1-Bromo-2-ethynyl-4-fluorobenzene (CAS No. 657427-46-8). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The dual-hazard nature of this compound—originating from its halogenated aromatic structure and its reactive terminal alkyne group—necessitates specialized disposal considerations beyond those for general chemical waste.

Hazard Assessment & Chemical Profile

A thorough understanding of the chemical's properties and hazards is the foundation of its safe management. This compound is a multi-hazard substance, and its risks must be fully appreciated before handling.

Causality of Hazards:

  • Flammability & Toxicity: As a substituted benzene derivative, the compound is a flammable liquid with the potential for its vapors to form explosive mixtures with air.[1][2][3][4] Its GHS classification indicates it is harmful if ingested and causes significant skin, eye, and respiratory irritation.[5]

  • Halogenated Compound Risks: Halogenated organic compounds are of particular environmental concern due to their persistence and potential to form toxic byproducts upon incomplete combustion, such as hydrogen halides (HBr) and gaseous hydrogen fluoride (HF).[2][4] Consequently, they must be disposed of as regulated hazardous waste and never be released into sewer systems.[6][7]

  • Terminal Alkyne Reactivity: This is the most acute chemical-specific hazard. The proton on the terminal alkyne (ethynyl group) is weakly acidic. In the presence of certain metals (notably copper, silver, mercury) or strong bases, it can be deprotonated to form highly unstable and shock-sensitive metal acetylides. These compounds can detonate violently, posing a severe explosion risk. This reactivity dictates the stringent need for segregated waste streams and prohibits contact with incompatible materials.

Table 1: Chemical and Safety Data Summary

Property Value Source
Chemical Name 4-Bromo-2-ethynyl-1-fluorobenzene [5]
CAS Number 657427-46-8 [5]
Molecular Formula C₈H₄BrF [5]
Molecular Weight 199.02 g/mol [5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [5]

| Classification | Flammable Liquid (Category 3) |[1] |

Personal Protective Equipment (PPE) & Engineering Controls

All handling and disposal procedures must be conducted under strict safety controls to minimize exposure.

  • Engineering Control: All work, including transfers and dilutions, must be performed inside a certified chemical fume hood to control flammable and toxic vapors.[7]

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities or operations with a higher splash risk, a full face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use nitrile rubber gloves.[7] Given that breakthrough times can vary, consider double-gloving for extended operations or large volumes. Always consult the glove manufacturer's compatibility chart.

  • Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required.

  • Safety Equipment: Ensure an ABC-type fire extinguisher, safety shower, and eyewash station are immediately accessible.

Spill Management Protocol

In the event of an accidental release, immediate and correct action is crucial. The following procedure applies to small spills (<100 mL) within a chemical fume hood. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Alert Personnel: Immediately notify all others in the laboratory.

  • Isolate & Ventilate: Ensure the spill is contained within the fume hood. Do not turn off the fume hood.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or other ignition sources.[2]

  • Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Using only non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated, compatible waste container.[2]

  • Package Waste: Seal the container, wipe the exterior, and label it clearly as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.[8]

Waste Segregation & Collection

Proper segregation from the point of generation is the most critical step in preventing hazardous reactions.

WasteHandlingDecisionTree start Chemical Waste Generated (this compound) q1 Is this a neat/concentrated solution or reaction mixture? start->q1 container Collect in dedicated 'Halogenated Waste with Terminal Alkynes' container (Glass or HDPE). q1->container Yes q_other Is it dilute aqueous waste (e.g., from extractions)? q1->q_other No labeling Label container: 1. 'Hazardous Waste' 2. List all components & %. 3. Mark Hazards: Flammable, Toxic, Reactive. container->labeling storage Store in Satellite Accumulation Area (SAA) inside a flammable storage cabinet. Away from bases and metal salts. labeling->storage disposal Arrange pickup by EHS for final disposal. storage->disposal aqueous_container Collect in dedicated 'Aqueous Halogenated Waste' container. q_other->aqueous_container Yes no_drain CRITICAL: DO NOT dispose down the drain. q_other->no_drain No (Solid/Other) aqueous_container->labeling no_drain->container

Caption: Decision tree for proper segregation of waste.

Protocol Steps:

  • Use a Dedicated Container: All waste containing this compound must be collected in a clearly marked hazardous waste container.[9] To prevent corrosion and potential reactions, use a glass or high-density polyethylene (HDPE) container, not metal.[7]

  • Maintain Segregation: This waste stream must be kept separate from other wastes, especially:

    • Bases: Do not mix with alkaline solutions or basic waste streams.

    • Heavy Metal Salts: Do not mix with waste containing salts of copper, silver, mercury, lead, or zinc.

    • Oxidizers and Strong Acids: Keep separate from strong oxidizing agents and acids.[2][4]

  • Label Correctly: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[10][11] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name(s) of all constituents, including solvents, with percentage estimates.

    • A clear indication of the hazards (e.g., Flammable, Toxic, Reactive).[13]

  • Keep Container Closed: The container must be securely capped at all times, except when adding waste, to prevent the release of flammable vapors.[9][13]

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][13] The SAA for this flammable liquid should be within a secondary containment tray inside a rated flammable storage cabinet.

Hazard Mitigation & Deactivation (Advanced Protocol)

For routine disposal, strict segregation as described in Section 4 is sufficient. The following deactivation protocol is an advanced measure intended for experienced chemists to eliminate the terminal alkyne hazard before the waste is consolidated by EHS. Do not attempt this without a thorough risk assessment.

Objective: To safely "cap" the acidic terminal proton, rendering it incapable of forming explosive acetylides.

NeutralizationWorkflow start Start: Segregated Waste (this compound in compatible solvent) step1 1. Work in Fume Hood Don appropriate PPE. start->step1 step2 2. Dilute Waste (If concentrated) with an equal volume of THF or Ethanol. step1->step2 step3 3. Add Non-Oxidizing Acid Slowly add p-Toluenesulfonic acid (approx. 1-2% w/v). step2->step3 step4 4. Mix Gently Swirl container to ensure homogeneous mixture. step3->step4 step5 5. Update Label Add 'Deactivated with Acid' and list the added acid on the label. step4->step5 end End: Chemically Stabilized Waste Ready for EHS Pickup step5->end

Caption: Workflow for chemical deactivation of the terminal alkyne.

Procedure:

  • Preparation: Perform all steps in a chemical fume hood. Ensure the waste is dissolved in a compatible, non-reactive solvent (e.g., THF, ethanol, ethyl acetate). If the waste is neat, dilute it with at least 5 volumes of a compatible solvent first.

  • Acidification: To ensure the terminal alkyne remains protonated, add a small amount of a non-volatile, non-oxidizing acid. A suitable choice is p-Toluenesulfonic acid or acetic acid.

  • Execution: Slowly add the acid to the waste container while gently swirling. A target concentration of 1-2% (w/v) acid is generally sufficient.

  • Labeling: After addition, securely cap the container and update the hazardous waste label to include the name of the acid added for deactivation.

  • Storage: Return the container to its designated storage location in the SAA.

Final Disposal Pathway

Under no circumstances should this chemical or its waste be disposed of via drain or in regular trash.[7][14]

  • Collection: Once the waste container is full, or within one year of the accumulation start date, arrange for pickup.[13]

  • Professional Disposal: The properly labeled and sealed container must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[10][12]

  • Ultimate Destruction: The standard and required method for final disposal of this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[1][6]

References

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Medical Laboratory Observer. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • 1-BROMO-4-FLUOROBENZENE. Sdfine. [Link]

  • 1-BROMO-3-ETHYNYL-4-FLUORO-BENZENE Safety Data Sheet. LookChem. [Link]

  • 4-Bromo-2-ethynyl-1-fluorobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

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Comprehensive Safety and Handling Guide for 1-Bromo-2-ethynyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Bromo-2-ethynyl-4-fluorobenzene (CAS No. 657427-46-8). The information herein is synthesized from available safety data and established best practices for handling halogenated aromatic compounds. Given the absence of a complete Safety Data Sheet (SDS), a conservative approach to safety is strongly advised.

Hazard Analysis and GHS Classification

This compound is a halogenated aromatic compound with the following GHS hazard classifications as reported by PubChem[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

These classifications indicate that the primary routes of exposure and associated risks are ingestion, skin and eye contact, and inhalation. The presence of bromine and fluorine atoms, along with the ethynyl group, suggests that the compound may also have other unclassified hazards, and it should be handled with the utmost care.

Table 1: Summary of Hazards and Recommended Precautions

Hazard StatementGHS ClassificationRecommended Immediate Precautions
H302: Harmful if swallowedAcute toxicity, oralDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[2][3]
H315: Causes skin irritationSkin corrosion/irritationWear protective gloves and clothing. Avoid contact with skin. In case of contact, wash immediately with plenty of water.[4]
H319: Causes serious eye irritationSerious eye damage/eye irritationWear safety goggles and a face shield. In case of eye contact, rinse cautiously with water for several minutes.[5][6][7]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposureUse only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of exposure through all potential routes.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards.[9]

    • Recommended: A full-face shield worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5][10]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves may offer splash protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[11]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Additional Protection: For tasks with a higher risk of splashes or spills, a chemical-resistant apron and arm sleeves are recommended.

  • Respiratory Protection:

    • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

    • If there is a potential for exposure outside of a fume hood, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[12][13][14][15]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for ensuring laboratory safety.

3.1. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an emergency plan in place, and ensure that a safety shower and eyewash station are accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Reaction Setup: When setting up a reaction, ensure that all glassware is free from cracks and defects. Use a sealed system if the reaction is to be heated or run under an inert atmosphere.

  • Post-Reaction Work-up: Quench the reaction carefully and perform extractions and other work-up procedures in the fume hood.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Confirm Emergency Equipment Accessibility prep_hood->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh Proceed to Handling handle_react Set up Reaction handle_weigh->handle_react handle_workup Perform Work-up handle_react->handle_workup cleanup_decon Decontaminate Glassware handle_workup->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[17][18][19][20]

    • Do not mix with non-halogenated waste to avoid unnecessary disposal costs and complications.[19]

  • Disposal Procedure:

    • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be placed in the halogenated waste container.

    • Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and certified environmental services company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][21]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[21]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3][22]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal as halogenated waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.).
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse.
  • Personal protective equipment. (n.d.). DermNet.
  • Skin protection for PPE use. (2024, January 8). PICNet.
  • Chemical Handling Rules. (n.d.). Utah State University Office of Research Environmental Health and Safety.
  • 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993. (n.d.). PubChem.
  • Respirators - Respirator Selection. (n.d.).
  • Safety Post: Personal Protective Equipment. (n.d.). PSC Industries, Inc.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention.
  • 7.4.2 Ingestion. (n.d.). Cornell University Environmental Health and Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • Swallowed substance. (n.d.). healthdirect.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Respiratory Protection for Industrial Use. (2025, June 19).
  • Personal Protective Equipment: Eyes, Face, Hands, Head. (2025, October 20). EHSLeaders.
  • 1-Bromo-2-ethynylbenzene | C8H5Br | CID 602067. (n.d.). PubChem.
  • Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety.
  • Workplace Respiratory Hazards and Protection. (n.d.). HSI.
  • Eye Protection: Hazards & Types of Equipment. (2025, September 25). SafetyCulture.
  • 1-Bromo-4-fluorobenzene. (n.d.).
  • Poisoning: First aid. (n.d.). Mayo Clinic.
  • 1-BROMO-3-ETHYNYL-4-FLUORO-BENZENE Safety D
  • 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396. (n.d.). PubChem.
  • 1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675. (n.d.). PubChem.
  • 1-Bromo-4-fluorobenzene - SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.